Product packaging for 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one(Cat. No.:CAS No. 1314920-48-3)

2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B1396046
CAS No.: 1314920-48-3
M. Wt: 149.15 g/mol
InChI Key: NAKXMKJPCVPIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B1396046 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1314920-48-3

Properties

IUPAC Name

2-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h2-4H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKXMKJPCVPIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrazine Core and the Significance of the 2-methyl Derivative

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural rigidity, planarity, and synthetic versatility.[1] This fused N-heterocyclic system, an analogue of purines, serves as a cornerstone for the development of compounds with a wide array of biological activities, including potent inhibitors of protein kinases.[2][3] Within this broad class, the pyrazolo[1,5-a]pyrazin-4(5H)-one core represents a significant subclass with demonstrated therapeutic potential, particularly in oncology.[4][5][6]

This guide focuses specifically on 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one , a key analogue that provides a foundational understanding of the chemical and biological properties of this scaffold. While extensive research has been conducted on the broader pyrazolo[1,5-a]pyrimidine and pyrazine families, this document synthesizes the available direct and inferred knowledge on the 2-methyl derivative to provide a comprehensive technical resource for researchers in drug discovery and development. We will delve into its fundamental physicochemical properties, synthetic pathways, analytical characterization, and established biological activities, offering insights into its potential as a lead compound or a versatile synthetic intermediate.

Physicochemical and Basic Properties

Understanding the fundamental physicochemical properties of a compound is critical for its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. For this compound, while extensive experimental data is not publicly available, we can infer its core characteristics through computational predictions and analysis of closely related analogues.

Core Molecular Attributes
PropertyValueSource
CAS Number 1314920-48-3[7]
Molecular Formula C₇H₇N₃O[7]
Molecular Weight 149.15 g/mol [8]
Physical Form Solid[7]
Predicted Physicochemical Properties

The following properties are predicted based on computational models and the behavior of similar heterocyclic systems. These values should be considered estimations pending experimental verification.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
pKa (Acidic/Basic) Weakly basicThe pyrazole and pyrazine nitrogen atoms can act as proton acceptors. The amide-like nitrogen in the pyrazinone ring is generally non-basic. The overall basicity is expected to be low due to the electron-withdrawing effect of the carbonyl group and the aromatic nature of the fused ring system.
LogP (Octanol/Water) ~0.5 - 1.5The fused aromatic system contributes to lipophilicity, while the polar carbonyl group and nitrogen atoms increase hydrophilicity. This balanced character is often favorable for drug-like molecules. Computational ADMET studies on similar pyrazolopyrazine derivatives suggest they possess suitable pharmacokinetic profiles.[9]
Aqueous Solubility Low to moderateThe planar, aromatic structure suggests that crystal lattice energy could be significant, potentially limiting solubility. The presence of hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens) will facilitate some interaction with water. Solubility is likely to be pH-dependent due to its basic nature.
Hydrogen Bond Donors 1 (N-H group)The secondary amine in the pyrazinone ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3 (C=O, 2 ring Nitrogens)The carbonyl oxygen and the sp²-hybridized nitrogen atoms of the pyrazole and pyrazine rings can act as hydrogen bond acceptors.
Stability and Reactivity Insights

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is generally a stable aromatic system. However, studies on related dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones reveal important reactivity patterns.[10] These studies show that the saturated pyrazinone ring can be formed via an intramolecular aza-Michael reaction of an acyclic precursor under basic conditions.[10][11] This suggests that while the aromatic this compound is the thermodynamically favored form, the pyrazinone ring may be susceptible to nucleophilic attack or reduction under specific conditions. The stability in DMSO stock solutions over several months has been noted for related structures, indicating good bench-top stability for research purposes.[10]

Synthesis and Mechanistic Considerations

The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is versatile, with several reported methods for constructing the fused ring system. These generally involve the cyclocondensation of a substituted aminopyrazole with a suitable three-carbon electrophilic partner.

General Synthetic Strategy

A prevalent and effective method involves the reaction of an N-substituted pyrazole carboxylate with an amine. A new synthetic approach has been developed starting from a 3,5-dimethyl pyrazole ring and acetophenone derivatives to yield N-propargylated C-3 substituted pyrazoles.[9] These intermediates then undergo cyclization with various amines in the presence of a base like cesium carbonate (Cs₂CO₃) in methanol to afford the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.[9]

Another established route involves the microwave-assisted, one-step, solvent-free reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines like 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine, which produces good yields.[4]

The diagram below illustrates a generalized synthetic workflow for this class of compounds.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Substituted 3-aminopyrazole C Cyclocondensation A->C B Three-Carbon Electrophile (e.g., β-ketoester) B->C D This compound (or derivative) C->D Formation of Pyrazinone Ring

Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Experimental Protocol Example: Microwave-Assisted Synthesis

The following is a representative, generalized protocol based on reported methods for substituted analogs.[4]

  • Reactant Mixture: In a microwave-safe vessel, combine the appropriate ethyl 1-(substituted)-1H-pyrazole-5-carboxylate (1.0 eq) and the desired primary amine (1.2 eq).

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified duration (e.g., 15-30 minutes).

  • Work-up: After cooling, the crude product is purified. This typically involves trituration with a solvent like diethyl ether or ethanol to induce precipitation, followed by filtration.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterization: The structure of the final product is confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.

Causality in Experimental Design: The choice of a microwave-assisted, solvent-free approach is driven by the principles of green chemistry, aiming to reduce reaction times, minimize waste, and often improve yields compared to conventional heating methods.[2] The selection of the base and solvent (if any) is crucial for promoting the nucleophilic attack and subsequent cyclization while minimizing side reactions.

Analytical Characterization Profile

The structural elucidation of this compound relies on a combination of spectroscopic methods. Below are the expected spectral signatures based on its chemical structure and data from related compounds.[4][12]

  • ¹H NMR Spectroscopy:

    • Methyl Protons: A singlet peak around δ 2.3-2.6 ppm corresponding to the C2-methyl group.

    • Aromatic Protons: Distinct signals in the aromatic region (δ 6.5-8.5 ppm) for the protons on the pyrazole and pyrazine rings. The exact chemical shifts and coupling patterns will depend on the substitution.

    • N-H Proton: A broad singlet, typically downfield (δ 10.0-12.0 ppm), corresponding to the N5-H proton, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm) for the C2-methyl carbon.

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm) for the carbons of the fused ring system.

    • Carbonyl Carbon: A characteristic downfield signal (δ > 160 ppm) for the C4 carbonyl carbon.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

    • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the carbonyl group.

    • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 149, corresponding to the molecular weight of the compound.[13] Fragmentation patterns would likely involve the loss of small neutral molecules like CO and HCN.

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a focal point of significant research in drug discovery due to its potent and diverse biological activities.

Anticancer Activity

Multiple studies have demonstrated the antiproliferative effects of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).[4][5]

  • Inhibition of Lung Cancer Cells: Derivatives of this scaffold have been shown to inhibit the growth of A549 and H322 lung cancer cells in a dose-dependent manner.[4] A recent study further explored a new series of these compounds, identifying several with strong cytotoxic effects against the A549 cell line, with IC₅₀ values as low as 7.01 µM.[5]

  • Mechanism of Action - PI3K Inhibition: The anticancer activity of these compounds has been linked to the inhibition of key signaling pathways. Notably, several pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives significantly reduce the protein levels of phosphoinositide 3-kinase (PI3K) in A549 cells.[5] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Molecular docking studies have supported this mechanism, showing favorable binding of these compounds within the PI3K active site.[5]

G cluster_0 Signaling Cascade cluster_1 Inhibition cluster_2 Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-methylpyrazolo[1,5-a] pyrazin-4(5H)-one (Derivative) Inhibitor->PI3K Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Potential mechanism of action via inhibition of the PI3K signaling pathway.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have provided valuable insights for future drug design:

  • Substituents on the pyrazole and pyrazine rings significantly influence cytotoxic activity.[5]

  • A high electron-density benzene ring on the pyrazole moiety combined with a low electron-density ring on the pyrazine portion appears to enhance anticancer effects.[5]

  • The presence of an amide group with a long alkyl chain has also been identified as potentially important for efficacy.[9]

Conclusion and Future Directions

This compound is a foundational molecule within a therapeutically significant class of N-heterocyclic compounds. While direct experimental data on some of its basic properties remain to be published, a strong case for its drug-like characteristics can be made through computational analysis and comparison with its close analogues. Its synthetic accessibility and the demonstrated potent anticancer activity of its derivatives, particularly through mechanisms like PI3K inhibition, underscore its importance.

For researchers and drug development professionals, this scaffold represents a fertile ground for exploration. Future work should focus on the precise experimental determination of its physicochemical properties, a deeper investigation into its metabolic stability and toxicity profiles, and the expansion of SAR studies to optimize its potency and selectivity against various therapeutic targets. The insights provided in this guide serve as a technical foundation to support and inspire these future research endeavors.

References

An In-depth Technical Guide to 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a key pharmacophore that has demonstrated a wide range of biological activities, positioning it as a valuable building block in the design and development of novel therapeutics. This document details the physicochemical properties, a proposed synthetic route, and the known biological context of this class of molecules, with a focus on providing actionable insights for researchers in drug discovery and development.

Introduction and Chemical Identity

The pyrazolo[1,5-a]pyrazine core is a fused bicyclic heteroaromatic system that has garnered considerable attention for its versatile biological activities. The specific derivative, this compound, is characterized by a methyl group at the 2-position of this scaffold. While this particular analogue is less extensively studied than some of its counterparts, the overarching class of pyrazolo[1,5-a]pyrazin-4(5H)-ones has been explored for its potential in oncology, virology, and neuroscience.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1314920-48-3ChemShuttle[2]
Molecular Formula C₇H₇N₃OChemShuttle[2]
Molecular Weight 149.15 g/mol ChemShuttle[2]
Appearance White to off-white solid (predicted)General observation for similar compounds
Solubility Soluble in DMSO and other polar organic solvents (predicted)General observation for similar compounds

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. Microwave-assisted organic synthesis, in particular, has emerged as a rapid and high-yield approach for the construction of this heterocyclic system.[3]

Proposed Synthetic Pathway: Microwave-Assisted Cyclocondensation

The proposed synthesis involves the cyclocondensation of a substituted aminopyrazole with a suitable biselectrophilic reagent. A likely starting material would be 3-methyl-1H-pyrazol-5-amine.

Synthetic Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_methyl_1H_pyrazol_5_amine 3-methyl-1H-pyrazol-5-amine reaction_conditions Microwave Irradiation (e.g., 120-150 °C) Base (e.g., DIEA) Solvent (e.g., EtOH) 3_methyl_1H_pyrazol_5_amine->reaction_conditions ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2_chloroacetoacetate->reaction_conditions product This compound reaction_conditions->product

Caption: Proposed microwave-assisted synthesis of the target compound.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a 10 mL microwave vial, add 3-methyl-1H-pyrazol-5-amine (1.0 mmol), ethyl 2-chloroacetoacetate (1.1 mmol), and a suitable organic base such as N,N-diisopropylethylamine (DIEA) (1.5 mmol).

  • Solvent Addition: Add anhydrous ethanol (5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 140°C for 30-60 minutes.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Biological Significance and Therapeutic Potential of the Scaffold

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the investigation of its derivatives in a variety of therapeutic areas.

Oncology

Derivatives of the pyrazolo[1,5-a]pyrazin-4(5H)-one core have demonstrated significant antiproliferative activity against various cancer cell lines.[3] Studies have shown that these compounds can induce cell cycle arrest and apoptosis in lung cancer cells.[3] The mechanism of action is believed to involve the inhibition of key signaling pathways that are dysregulated in cancer.

Anticancer Mechanism pyrazolo_derivative Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative cancer_cell Cancer Cell pyrazolo_derivative->cancer_cell Enters cell_cycle_arrest G1 Phase Cell Cycle Arrest cancer_cell->cell_cycle_arrest Induces apoptosis Apoptosis (Programmed Cell Death) cancer_cell->apoptosis Induces proliferation_inhibition Inhibition of Cell Proliferation cell_cycle_arrest->proliferation_inhibition apoptosis->proliferation_inhibition

Caption: Proposed mechanism of anticancer activity.

Antiviral Applications

Recent research has highlighted the potential of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as prodrugs for antiviral agents.[4] Specifically, these compounds can mask a reactive vinyl sulfone warhead, which is designed to covalently inhibit viral cysteine proteases, such as the nsP2 protease of alphaviruses.[4] This prodrug strategy could improve the pharmacokinetic properties of the active antiviral agent.

Neuroscience

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has been utilized in the development of potent and selective positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] Such compounds have therapeutic potential for treating neuropsychiatric and neurodegenerative disorders.

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with significant and diverse biological potential. While specific data for this particular analogue is limited, the broader family of pyrazolo[1,5-a]pyrazin-4(5H)-ones has demonstrated promising activity in oncology, virology, and neuroscience. The proposed microwave-assisted synthesis offers an efficient route to access this compound for further investigation. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanism of action and to explore its therapeutic potential. Structure-activity relationship (SAR) studies, starting from this core, could lead to the discovery of novel and potent drug candidates.

References

The Pyrazolo[1,5-a]pyrazine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrazine scaffold is a fused nitrogen-rich heterocyclic system that has emerged as a "privileged" structure in modern medicinal chemistry. As a purine isostere, its rigid, planar geometry and strategic placement of nitrogen atoms make it an exceptional pharmacophore for interacting with various biological targets, most notably the ATP-binding site of protein kinases. This technical guide provides an in-depth exploration of the historical discovery, the evolution of synthetic methodologies, and the rationale behind its successful application in drug development. We will dissect key synthetic protocols, from classical cyclocondensation reactions to modern microwave-assisted strategies, and illustrate the core's mechanism of action, providing researchers and drug development professionals with a comprehensive understanding of this potent chemical scaffold.

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[1,5-a]pyrazine core is a bicyclic aromatic system formed by the fusion of a pyrazole ring and a pyrazine ring. This arrangement of atoms creates a unique electronic and steric profile that has proven highly effective for designing targeted therapeutics. Its structural similarity to endogenous purines allows it to function as a bioisostere, competitively binding to enzyme active sites that would normally accommodate adenine or guanine.

This inherent biological relevance, combined with its synthetic tractability, has cemented the scaffold's status in drug discovery. The ability to introduce diverse substituents at multiple positions around the core allows for the fine-tuning of critical drug-like properties, including potency, selectivity, and pharmacokinetics (ADME). This guide chronicles the journey of this scaffold from a synthetic curiosity to a cornerstone of modern inhibitor design.

Caption: Structure of the pyrazolo[1,5-a]pyrazine nucleus.

Discovery and Evolution of Synthetic Strategies

The synthesis of the pyrazolo[1,5-a]pyrazine core has evolved significantly from early, often harsh, condensation methods to more refined and efficient modern protocols. The foundational principle, however, remains the construction of the six-membered pyrazine ring onto a pre-formed five-membered pyrazole precursor.

Foundational Synthesis: Intramolecular Cyclocondensation

The seminal and most direct strategies for constructing the pyrazolo[1,5-a]pyrazine system rely on intramolecular cyclocondensation. This approach involves synthesizing a pyrazole intermediate that bears a reactive side chain. The final ring-closing step is then triggered, often by heat or catalysis, to form the fused bicyclic product.

A prominent example of this strategy is the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. In this pathway, a key intermediate, such as an ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, is constructed first. This intermediate contains all the necessary components for the final cyclization: the pyrazole ring, a carbonyl group on a side chain (the future C4 of the pyrazine ring), and an ester group that can be converted into an amide. The reaction of this pyrazole intermediate with an appropriate amine (e.g., 2-morpholinoethanamine) initiates a cascade: first, amidation of the ester, followed by an intramolecular nucleophilic attack of the newly introduced secondary amine onto the side-chain carbonyl group, which, after dehydration, yields the fused pyrazinone ring system[1].

Modern Advancements: Microwave-Assisted Synthesis

A significant leap in efficiency and sustainability for this synthetic approach came with the adoption of microwave-assisted organic synthesis (MAOS). Researchers found that the intramolecular cyclocondensation to form pyrazolo[1,5-a]pyrazin-4(5H)-ones could be conducted under solvent-free conditions with microwave irradiation, leading to excellent yields in dramatically reduced reaction times[1].

Causality of Improvement: Microwave energy provides rapid and uniform heating of the reaction mixture, directly coupling with polar molecules. This efficiently overcomes the activation energy barrier for the cyclization and dehydration steps, eliminating the need for prolonged heating in high-boiling solvents. This not only accelerates the reaction but also minimizes the formation of degradation byproducts, simplifying purification and aligning with the principles of green chemistry.

Synthetic_Workflow cluster_workflow Synthetic Workflow for Pyrazolo[1,5-a]pyrazin-4(5H)-ones start Substituted Pyrazole Intermediate reagent + Primary Amine (e.g., 2-morpholinoethanamine) start->reagent Reactants process Microwave-Assisted Cyclocondensation (Solvent-Free) reagent->process Conditions product Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative process->product Yields

Caption: Microwave-assisted workflow for pyrazolo[1,5-a]pyrazin-4(5H)-one synthesis.

Application in Drug Discovery: A Potent Kinase Inhibitor Scaffold

The pyrazolo[1,5-a]pyrazine core rose to prominence in drug discovery primarily due to its effectiveness as a scaffold for protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets[2].

Mechanism of Action: The Hinge-Binding Motif

The scaffold's efficacy stems from its ability to act as an "ATP mimic." It fits neatly into the adenine-binding pocket of kinases, with its strategically placed nitrogen atoms forming crucial hydrogen bonds with the "hinge region" of the enzyme—the flexible loop connecting the N- and C-lobes. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and thereby blocking the downstream phosphorylation cascade. The planarity of the fused ring system facilitates favorable π-stacking interactions with aromatic residues within the active site, further enhancing binding affinity.

Kinase_Inhibition_Mechanism cluster_kinase Conceptual Model of Kinase Inhibition cluster_interactions scaffold Pyrazolo[1,5-a]pyrazine Core hinge Kinase Hinge Region (Backbone NH/CO) scaffold->hinge Forms Key Hydrogen Bonds atp ATP Blocked pocket ATP Binding Pocket no_phos No Phosphorylation atp->no_phos Leads to

Caption: The scaffold forms hydrogen bonds with the kinase hinge, blocking ATP binding.

Notable Applications: JAK Kinase Inhibitors

A prime example of the scaffold's utility is in the development of Janus kinase (JAK) inhibitors. The JAK/STAT signaling pathway is critical for immune response, and its over-activation is implicated in numerous autoimmune diseases. Pyrazolo[1,5-a]pyrazine derivatives have been designed and patented as potent JAK kinase inhibitors, demonstrating the scaffold's therapeutic potential in treating conditions like rheumatoid arthritis and psoriasis[2].

Experimental Protocols and Data

To provide a practical understanding, this section details a representative synthetic protocol and presents key biological data for a series of pyrazolo[1,5-a]pyrazine derivatives.

Detailed Protocol: Microwave-Assisted Synthesis of a Substituted Pyrazolo[1,5-a]pyrazin-4(5H)-one

This protocol is adapted from the methodology reported by Zheng et al. (2011)[1].

Objective: To synthesize 6-phenyl-2-(2-morpholinoethyl)-3-(p-tolyl)-2,3-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one.

Step 1: Synthesis of the Pyrazole Intermediate

  • (Procedure for the synthesis of the starting material, ethyl 1-(2-oxo-2-(p-tolyl)ethyl)-3-phenyl-1H-pyrazole-5-carboxylate, is assumed to be established from precursor materials).

Step 2: Cyclocondensation

  • In a 10 mL microwave reaction vial, combine the ethyl 1-(2-oxo-2-(p-tolyl)ethyl)-3-phenyl-1H-pyrazole-5-carboxylate (1.0 mmol, 1.0 eq) and 2-morpholinoethan-1-amine (1.2 mmol, 1.2 eq).

  • Seal the vial tightly with a cap.

  • Place the vial in the cavity of a scientific microwave reactor.

  • Irradiate the solvent-free mixture at 120°C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product often solidifies upon cooling. Purify the solid by recrystallization from ethanol or by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterize the final compound using IR, ¹H NMR, Mass Spectrometry, and, if possible, X-ray crystallography to confirm its structure.

Self-Validation: The protocol's integrity is validated by consistent monitoring via TLC to ensure reaction completion and by comprehensive characterization of the final product. The expected spectroscopic data (e.g., disappearance of the ester proton signals and appearance of new aliphatic protons from the morpholine moiety in ¹H NMR) confirms the successful transformation.

Biological Activity Data

The following table summarizes the inhibitory activity of a series of synthesized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against two human lung cancer cell lines, demonstrating the scaffold's potential as an anticancer agent.

Compound IDR¹ SubstituentR² SubstituentA549 IC₅₀ (µM)[1]H322 IC₅₀ (µM)[1]
1 Phenyl2-morpholinoethyl10.3212.35
2 4-Tolyl2-morpholinoethyl8.3510.26
3 4-Cl-Phenyl2-morpholinoethyl7.989.88
4 4-F-Phenyl2-morpholinoethyl7.559.34
5 Phenyl2-(2-aminoethoxy)ethyl15.6718.92

Data adapted from Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913.[1]

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyrazine core has traversed a remarkable path from its initial synthesis to its current status as a highly valued scaffold in drug discovery. Its history is a testament to the power of synthetic innovation, with advancements like microwave-assisted synthesis enabling rapid and efficient access to complex derivatives. Its proven ability to potently and selectively inhibit key enzymes, particularly protein kinases, ensures its continued relevance in the development of targeted therapies for cancer and autoimmune disorders.

Future research will likely focus on several key areas:

  • Novel Synthetic Routes: Development of new catalytic or multi-component reactions to access novel substitution patterns and further streamline synthesis.

  • Exploration of New Targets: While potent against kinases, the scaffold's unique properties may be leveraged to design inhibitors for other enzyme families or receptor modulators.

  • Advanced Drug Delivery: Incorporation of the scaffold into more complex drug delivery systems, such as antibody-drug conjugates or targeted nanoparticles, to enhance efficacy and reduce off-target effects.

The pyrazolo[1,5-a]pyrazine story is far from over. Its blend of structural rigidity, synthetic versatility, and inherent biological activity guarantees it will remain a focal point of innovation for medicinal chemists and drug developers for the foreseeable future.

References

An In-depth Technical Guide to the Biological Activity of 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on a specific derivative, 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, a compound that has garnered significant interest for its potential therapeutic applications. This document will provide a comprehensive overview of its synthesis, biological activities, and the experimental methodologies used to elucidate its functions, catering to researchers, scientists, and professionals in drug development.

Chemical Synthesis

A representative synthetic scheme for a related pyrazolo[1,5-a]pyrimidine derivative is outlined below, which can serve as a basis for the synthesis of the pyrazine analog.

Representative Synthetic Workflow

Synthetic Workflow A 5-Amino-3-methylpyrazole C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->C EtONa, reflux B Diethyl malonate B->C D 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine C->D POCl3, reflux E Substituted 2-methylpyrazolo[1,5-a]pyrimidine D->E Nucleophilic substitution (e.g., amine)

Caption: General synthetic scheme for 2-methylpyrazolo[1,5-a]pyrimidine derivatives.

Biological Activity: A Dual-Pronged Therapeutic Potential

This compound has emerged as a molecule of interest due to its activities in two distinct and significant therapeutic areas: oncology and neuroscience.

Anticancer Activity

Derivatives of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold have demonstrated notable antiproliferative effects against human lung cancer cell lines, specifically A549 and H322.[4] The mechanism of action is multifaceted, involving the induction of apoptosis and cell cycle arrest at the G1 phase.[5]

The anticancer effects of these compounds are linked to the modulation of key cellular proteins, including p53 and Heat Shock Protein 70 (HSP70).[5] Upon treatment, an increase in the expression of the tumor suppressor protein p53 is observed. Activated p53 can transcriptionally activate pro-apoptotic genes and cell cycle inhibitors, such as p21, leading to G1 arrest and apoptosis.[6][7] Concurrently, a reduction in the level of HSP70, a chaperone protein often overexpressed in cancer cells and known to inhibit apoptosis, is also observed.[8] This dual action of upregulating a tumor suppressor and downregulating an anti-apoptotic protein contributes to the cytotoxic effects against cancer cells.

Anticancer Mechanism cluster_cell Cancer Cell Compound This compound p53 p53 (activated) Compound->p53 Upregulates HSP70 HSP70 (inhibited) Compound->HSP70 Downregulates p21 p21 p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces HSP70->Apoptosis Inhibits CDK Cyclin D1/CDK4/6 p21->CDK Inhibits G1_arrest G1 Phase Arrest CDK->G1_arrest Leads to

Caption: Proposed signaling pathway for the anticancer activity.

Several derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have been evaluated for their cytotoxic activity against the A549 non-small cell lung cancer cell line. The following table summarizes the reported IC50 values for some of these compounds.[5]

CompoundIC50 (µM) on A549 cells
27 8.19
28 7.01
Neurological Activity: NMDA Receptor Modulation

The pyrazolo[1,5-a]pyrazin-4-one scaffold has been identified as a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2A subunit.[9][10] NMDA receptors are critical for synaptic plasticity, learning, and memory. Their dysfunction is implicated in various neuropsychiatric and neurodegenerative disorders.[9] PAMs of the GluN2A subunit offer a promising therapeutic strategy by enhancing receptor function only in the presence of the endogenous agonists, glutamate and glycine, potentially avoiding the side effects associated with direct agonists.[9]

X-ray crystallography studies have suggested that these PAMs bind at the interface of the GluN1 and GluN2A ligand-binding domains.[10] This allosteric binding is thought to stabilize a conformation of the receptor that has a higher affinity for its agonists or an increased channel open probability, thereby potentiating the receptor's response to synaptic signals. The selectivity for the GluN2A subunit is a key feature, as different GluN2 subunits have distinct localizations and functional roles in the brain.[11]

Caption: Allosteric modulation of the GluN2A-containing NMDA receptor.

A lead compound from this series, (R)-9, demonstrated high potency and selectivity for the GluN2A subunit.[9] While specific EC50 values for this compound are not publicly available, the scaffold has shown promising activity, with some derivatives exhibiting potent modulation. For instance, some 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives have been reported as potent and selective mGlu5 PAMs, a related glutamate receptor, with EC50 values in the nanomolar range.[12]

Experimental Protocols

The biological activities of this compound and its derivatives are characterized using a variety of in vitro assays. Below are detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 24 to 48 hours.

  • MTT Addition: Four hours before the end of the incubation, add 10 µl of MTT solution (10 mg/ml) to each well.

  • Solubilization: After the incubation period, add 100 µl of solubilization buffer (10% SDS in 0.01 N HCl) to each well and incubate overnight at room temperature to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection (Hoechst 33258 Staining)

This method is used to visualize the morphological changes in the nucleus characteristic of apoptosis.

  • Cell Culture and Treatment: Plate cells on coverslips or in chamber slides and treat with the test compound.

  • Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

  • Staining: Wash the cells with PBS and then incubate with Hoechst 33258 staining solution (1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.[4]

  • Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.[4]

Cell Cycle Analysis (Flow Cytometry)

This technique is employed to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression

This method is used to detect changes in the expression levels of specific proteins, such as p53 and HSP70.

  • Cell Lysis: Treat cells with the compound, then lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p53, anti-HSP70) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and Toxicity

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on some pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have suggested favorable pharmacokinetic properties.[2][3] In vivo studies with a related dihydropyrazolo[1,5-a]pyrazin-4-one derivative in preclinical models of schizophrenia have shown that the compound is brain penetrant and has a reasonable pharmacokinetic profile.[12] However, more extensive in vivo pharmacokinetic and toxicology studies are required to fully assess the drug-like properties of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold with significant potential in both oncology and neuroscience. Its ability to induce cancer cell death and positively modulate NMDA receptors highlights its versatility as a therapeutic agent. Future research should focus on several key areas:

  • Optimization of Synthesis: Development of a more direct and efficient synthesis for this compound.

  • Detailed Mechanistic Studies: Further elucidation of the downstream effectors in the p53 and HSP70 signaling pathways in cancer cells. For its neurological activity, a more precise characterization of its binding site and the conformational changes it induces in the NMDA receptor is needed.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to improve potency, selectivity, and pharmacokinetic properties for both anticancer and NMDA receptor modulating activities.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies in relevant animal models to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of lead compounds.

The dual activity of this scaffold presents an exciting opportunity for the development of novel therapeutics for complex diseases. Further investigation into its biological activities will undoubtedly pave the way for its potential clinical translation.

References

The Versatility of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold: A Technical Guide to Its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable versatility in its biological activity. This technical guide provides an in-depth exploration of the diverse therapeutic targets of compounds derived from this scaffold, with a focus on 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one as a representative analogue. We will delve into the nuanced mechanisms of action across different disease areas, supported by experimental evidence and detailed protocols for researchers, scientists, and drug development professionals. This document is designed to be a comprehensive resource, elucidating the therapeutic potential of this promising chemical series.

The unique structural features of the pyrazolo[1,5-a]pyrazine core allow for a wide range of chemical modifications, leading to compounds with distinct pharmacological profiles. This guide will explore its application in neuroscience, oncology, and infectious diseases, highlighting the adaptability of this scaffold in addressing a variety of therapeutic challenges.

Neuroscience: Modulating the NMDA Receptor for Neuropsychiatric Disorders

Derivatives of the pyrazolo[1,5-a]pyrazin-4-one scaffold have emerged as potent and selective positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a promising target for the treatment of various neuropsychiatric and neurodegenerative diseases, including schizophrenia and depression.[1][2]

Mechanism of Action: Fine-Tuning Glutamatergic Neurotransmission

These compounds act as PAMs, binding to an allosteric site on the GluN2A-containing NMDA receptor to enhance its response to the endogenous agonist glutamate. This modulation is distinct from direct agonism, offering a more subtle and potentially safer way to augment receptor function. The selectivity for the GluN2A subunit is a critical feature, as it may reduce the risk of side effects associated with non-selective NMDA receptor modulation.[2] The proposed mechanism involves a conformational change in the receptor that increases the probability of channel opening in the presence of glutamate, thereby potentiating synaptic responses.

GluN2A PAM Signaling Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling (e.g., LTP, Gene Expression) Ca_ion->Signaling Activates PAM Pyrazolo[1,5-a]pyrazin-4-one (GluN2A PAM) PAM->NMDAR Allosterically Modulates

Caption: Signaling pathway of a GluN2A PAM.

Experimental Protocol: In Vitro Characterization of GluN2A PAMs

A crucial step in validating the activity of these compounds is to perform an in vitro assay to measure their effect on NMDA receptor function. A calcium influx assay using HEK293 cells stably expressing human GluN1 and GluN2A subunits is a standard method.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells co-expressing GluN1 and GluN2A subunits in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Fluorescent Dye Loading: Wash cells with assay buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add the pyrazolo[1,5-a]pyrazin-4-one derivatives at various concentrations to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Simultaneously add a sub-maximal concentration of glutamate and glycine (co-agonist) to the wells and measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the influx of calcium through the activated NMDA receptors.

  • Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC50 (half-maximal effective concentration) of the PAM.

Self-Validation: The protocol should include positive controls (known GluN2A PAMs) and negative controls (vehicle) to ensure the assay is performing correctly. The signal-to-background ratio should be monitored to maintain assay quality.

Oncology: Targeting Lung Cancer Cell Proliferation

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has also demonstrated significant potential in oncology, with derivatives showing inhibitory effects on the growth of human lung cancer cell lines, such as A549 and H322.[4][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies suggest that these compounds exert their anti-cancer effects through multiple mechanisms. One proposed pathway involves the induction of apoptosis (programmed cell death) and cell cycle arrest in the G1 phase.[5] This is potentially mediated by the modulation of key regulatory proteins such as p53 and heat shock protein 70 (HSP70).[5] More recent research has also implicated the PI3K/Akt/mTOR signaling pathway, with some derivatives shown to reduce the levels of PI3K protein in A549 cells.[6][7]

Anticancer Mechanism cluster_cell Cancer Cell Compound Pyrazolo[1,5-a]pyrazin-4-one Derivative PI3K PI3K Protein Levels Compound->PI3K Reduces p53 p53 Activation Compound->p53 Modulates CellCycle G1 Phase Arrest PI3K->CellCycle Inhibits Progression p53->CellCycle Induces Apoptosis Apoptosis p53->Apoptosis Induces Antiviral Prodrug Mechanism Prodrug Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (Inactive Prodrug) ActiveDrug β-Amidomethyl Vinyl Sulfone (Active Covalent Inhibitor) Prodrug->ActiveDrug Retro-aza-Michael Reaction (in vivo) Protease Alphavirus nsP2 Cysteine Protease ActiveDrug->Protease Covalent Binding Inhibition Inhibition of Viral Replication Protease->Inhibition Leads to

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one. Designed for researchers, medicinal chemists, and drug development professionals, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data interpretation and experimental design. Protocols are presented as self-validating systems, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound belongs to the pyrazolo[1,5-a]pyrazine class of nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry. This core structure is a key building block for compounds with a wide spectrum of biological activities. Derivatives have been investigated for their potent antiproliferative effects against various cancer cell lines, including lung cancer, where they can induce apoptosis and cell cycle arrest.[1][2] Furthermore, the scaffold is synthetically versatile, allowing for the development of novel therapeutics targeting the central nervous system.[2] Given its therapeutic potential, a thorough understanding of its structural and electronic properties through spectroscopy is paramount for quality control, analogue synthesis, and structure-activity relationship (SAR) studies.

This guide will provide a detailed spectroscopic profile of the title compound, establishing a benchmark for its identification and characterization.

Synthesis Overview

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is typically constructed through the condensation of a substituted aminopyrazole precursor with a suitable biselectrophilic reagent, followed by an intramolecular cyclization.[2] One common and efficient approach involves the reaction of an ethyl pyrazole-5-carboxylate derivative with an appropriate amine, a reaction that can be accelerated using microwave assistance to afford high yields.[1][2]

The logical workflow for a typical synthesis is outlined below.

G cluster_start Starting Materials A Substituted 5-aminopyrazole C Condensation Reaction A->C B Biselectrophilic Reagent (e.g., α,β-unsaturated ester) B->C D Intramolecular Cyclization (e.g., Microwave-assisted) C->D E This compound D->E

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrazin-4(5H)-one core.

Spectroscopic Data and Interpretation

A multi-spectroscopic approach (NMR, IR, MS) is essential for the unambiguous structural elucidation of this compound. The following sections detail the expected data and provide an expert interpretation based on established principles and analogous systems.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For clarity, the standard IUPAC numbering for the pyrazolo[1,5-a]pyrazine ring system is used in all assignments.

G Structure and Numbering img_node G A [M+H]⁺ m/z = 150 B Loss of CO (-28 Da) A->B -CO C [C₆H₇N₃]⁺ m/z = 122 B->C D Loss of HCN (-27 Da) C->D -HCN E [C₅H₆N₂]⁺ m/z = 95 D->E

References

A Technical Guide to the Physicochemical Characterization of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, a member of the medicinally significant pyrazolo[1,5-a]pyrazine class of heterocyclic compounds.[1][2] While this scaffold is prevalent in modern drug discovery, detailed physicochemical data for specific analogues are often proprietary or unpublished. This document, therefore, serves as both a repository of known characteristics of the core scaffold and a detailed methodological guide for researchers and drug development professionals. We present field-proven, step-by-step protocols for determining thermodynamic solubility via the shake-flask method and for assessing chemical stability through a systematic forced degradation study, aligned with International Council for Harmonisation (ICH) guidelines.[3][4] The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure data integrity and reproducibility. The ultimate goal is to empower scientific teams to generate the robust data necessary for informed decision-making in formulation development, candidate selection, and regulatory submissions.

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold and the Need for Characterization

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine core structures are privileged scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents, including kinase inhibitors for oncology and anxiolytics.[5][6][7] Their structural resemblance to purines allows them to interact with a wide array of biological targets.[5] this compound is a specific analogue within this class.

A critical, yet often overlooked, aspect of the early drug development process is the thorough characterization of a molecule's fundamental physicochemical properties. Properties such as solubility and stability are not mere data points; they are critical determinants of a compound's "developability." Poor aqueous solubility can lead to low or erratic bioavailability, while chemical instability can compromise shelf-life, safety, and therapeutic efficacy.

Recent literature has revealed important stability characteristics of the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core. It can be formed via an intramolecular cyclization of an acyclic precursor under basic or even neutral pH conditions. Once formed, the cyclic structure—the subject of this guide—is notably stable, showing no tendency to revert to the acyclic form when stored as a solid or in a DMSO stock solution.[8][9] This inherent stability is a promising feature, but it must be rigorously quantified under a range of stress conditions relevant to pharmaceutical processing and storage. This guide provides the necessary protocols to perform such a characterization.

Section 1: Solubility Profile

Solubility dictates the maximum concentration of a drug that can be achieved in a solution and is a primary factor influencing oral absorption. For preclinical and formulation development, understanding a compound's solubility in various aqueous and organic media is essential. A distinction is made between kinetic and thermodynamic solubility. Kinetic solubility measures the precipitation of a compound from a DMSO stock solution upon addition to an aqueous buffer, a high-throughput method useful for initial screening.[10] Thermodynamic solubility, however, represents the true equilibrium saturation point of a compound and is the gold-standard measurement for developability assessment.[4]

Data Presentation: Thermodynamic Solubility

Quantitative solubility data should be meticulously recorded and presented in a clear, comparative format. The following table serves as an illustrative template for presenting the solubility of this compound.

Table 1: Illustrative Thermodynamic Solubility Data for this compound at 25°C Note: These values are representative examples for illustrative purposes.

Solvent/MediumpHSolubility (µg/mL)Solubility (µM)Qualification
Deionized Water~7.0< 10< 67Poorly Soluble
PBS Buffer7.4< 15< 100Poorly Soluble
0.1 N HCl1.0~50~335Slightly Soluble
EthanolN/A> 1000> 6700Soluble
DMSON/A> 10000> 67000Freely Soluble
Experimental Workflow: Thermodynamic Solubility Determination

The workflow for the shake-flask method is designed to ensure that a true equilibrium state is reached and accurately measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add precise volume of test solvent prep1->prep2 ~5-10 mg equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep Centrifuge or filter (0.22 µm) to remove undissolved solid equil->sep analysis1 Extract clear supernatant sep->analysis1 analysis2 Prepare serial dilutions in mobile phase analysis1->analysis2 analysis3 Quantify concentration via validated HPLC-UV or LC-MS method analysis2->analysis3 G cluster_stress Stress Sample Generation cluster_analysis Method Development & Analysis cluster_outcome Outcome start Drug Substance (in solution or solid) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 80°C, solid) start->therm photo Photolytic (ICH Q1B) start->photo pool Pool stressed samples (or analyze individually) acid->pool base->pool ox->pool therm->pool photo->pool hplc Develop gradient HPLC-UV/DAD method pool->hplc spec Check for peak purity and resolution > 2 hplc->spec validate Validate Stability- Indicating Method spec->validate path Identify Degradation Pathways validate->path stab Establish Intrinsic Stability Profile validate->stab

References

Synthesis of Novel Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold in Drug Discovery

The quest for novel molecular architectures with therapeutic potential is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic systems, the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has emerged as a privileged structure, particularly in the realm of oncology. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent placement, enabling precise interactions with biological targets. This guide offers an in-depth exploration of the synthetic methodologies for accessing this promising scaffold, providing researchers and drug development professionals with the foundational knowledge to design and synthesize novel derivatives for therapeutic applications. The structural resemblance of this scaffold to purine bases allows these compounds to function as effective kinase inhibitors, a class of enzymes frequently dysregulated in cancer.[1]

Strategic Approaches to the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core

The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core can be broadly categorized into two primary strategies: a linear approach involving the construction of a substituted pyrazole precursor followed by the annulation of the pyrazinone ring, and a convergent approach where the key bicyclic ring system is formed in the final steps. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Methodology 1: Cyclocondensation of Substituted Pyrazole Precursors

A prevalent and versatile method for the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones involves the cyclocondensation of appropriately functionalized pyrazole derivatives. A key intermediate in this approach is an ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative. This intermediate undergoes a one-pot reaction with a suitable amine-containing reagent to construct the pyrazinone ring, often facilitated by microwave irradiation to enhance reaction rates and yields.[2]

The causality behind this experimental choice lies in the strategic placement of reactive functional groups on the pyrazole ring. The ester at the 5-position acts as an electrophilic site for the initial nucleophilic attack by the amine, while the ketone on the N1-substituent provides the second electrophilic center for the subsequent intramolecular cyclization, leading to the formation of the fused pyrazinone ring. The use of microwave-assisted synthesis is a testament to the drive for efficiency in modern organic synthesis, significantly reducing reaction times from hours to minutes.[2]

Cyclocondensation_Methodology start Substituted 5-Aminopyrazole step1 Diazotization & Sandmeyer (or other functionalization) start->step1 intermediate1 Functionalized Pyrazole step1->intermediate1 step2 N-Alkylation with α-haloketone intermediate1->step2 intermediate2 Ethyl 1-(2-oxo-2-arylethyl) -pyrazole-5-carboxylate step2->intermediate2 step3 Cyclocondensation with Amine (e.g., 2-morpholinoethanamine) Microwave-assisted intermediate2->step3 product Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative step3->product Aza_Michael_Addition start Pyrazole-3-carboxamide step1 Amide coupling with (E)-N-(3-(methylsulfonyl)allyl)amine start->step1 intermediate β-Amidomethyl vinyl sulfone step1->intermediate step2 Intramolecular aza-Michael addition (Base-catalyzed) intermediate->step2 product Dihydropyrazolo[1,5-a]pyrazin- 4(5H)-one Derivative step2->product

References

The Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a nitrogen-containing heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, enabling interactions with a variety of biological targets. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrazin-4(5H)-one analogs, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. While structurally related to the well-studied pyrazolo[1,5-a]pyrimidines, known for their kinase inhibitory activities, the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold presents unique properties and a diverse range of biological activities, including anticancer, neuro-modulatory, and antiviral effects.[1][2] This document will dissect the chemical nuances of this scaffold, detailing its synthesis, biological evaluation, and the critical interplay between structural modifications and therapeutic efficacy.

The Chemical Architecture: Understanding the Core and its Substituent Vectors

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a bicyclic heteroaromatic system resulting from the fusion of a pyrazole and a pyrazine ring. The numbering of the core is crucial for understanding the SAR, with key positions for substitution influencing the biological activity.

Pyrazolo[1,5-a]pyrazin-4(5H)-one Core N1 N C8 C8 N1->C8 C2 C2 C2->N1 R2 C2->R2 C3 C3 C3->C2 N3a N N3a->C3 C7 C7 N3a->C7 C8->N3a C4 C4=O C4->C3 N5 N5-H N5->C4 R5 R⁵ N5->R5 C6 C6 C6->N5 R6 R⁶ C6->R6 C7->C6 R7 R⁷ C7->R7

Caption: Core structure and key substitution points of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold.

Substitutions at the R², R⁵, R⁶, and R⁷ positions have been extensively explored to modulate the physicochemical properties and biological activity of these analogs. The following sections will delve into the specific SAR at each of these positions.

Structure-Activity Relationship (SAR) Analysis

Anticancer Activity: A Dominant Therapeutic Avenue

The most widely investigated therapeutic application of pyrazolo[1,5-a]pyrazin-4(5H)-one analogs is in oncology. Numerous studies have demonstrated their potent antiproliferative effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) lines such as A549 and H322.[3][4]

Key SAR Insights for Anticancer Activity:

  • Substitution at the C2-position (R²): This position is a critical determinant of anticancer potency. Aromatic substituents, particularly a phenyl ring, are often favored.

    • Electron-withdrawing groups on the C2-phenyl ring have been shown to enhance cytotoxic activity. Notably, a 4-chlorophenyl group at the R² position is a recurring feature in potent analogs.[4] The compound 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (3o) was identified as a highly effective inhibitor of A549 cell growth.[4]

    • A high electron-density benzene ring on the pyrazole moiety (C2-position) has been correlated with increased cytotoxic activity.[5]

  • Substitution at the N5-position (R⁵): The substituent at this position significantly influences both potency and selectivity.

    • Bulky and lipophilic groups are generally well-tolerated and can enhance activity. A benzyl group at the R⁵ position is a common feature in active compounds.[4]

  • Substitution on the Pyrazine Ring (R⁶ and R⁷): Modifications on the pyrazine ring can fine-tune the activity and pharmacokinetic properties.

    • A low electron-density ring on the pyrazine portion of the molecule has been suggested to improve cytotoxic effects.[5]

    • The degree of saturation in the pyrazine ring is also important, with dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives showing significant activity.[4]

Mechanism of Anticancer Action:

The anticancer effects of these analogs are often multifactorial, involving the induction of apoptosis and cell cycle arrest.[1] Some compounds have been shown to induce a strong G1-phase arrest in the cell cycle of cancer cells. Furthermore, modulation of autophagy has been identified as a potential mechanism of action for some of the most potent compounds.[4]

Kinase Inhibition: Targeting Key Signaling Pathways

Given the structural similarity to the pyrazolo[1,5-a]pyrimidine scaffold, a well-established kinase inhibitor pharmacophore, it is not surprising that pyrazolo[1,5-a]pyrazin-4(5H)-one analogs have been investigated as kinase inhibitors.[2]

A recent study designed and synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives that significantly reduced the protein levels of phosphoinositide 3-kinase (PI3K) in A549 lung cancer cells.[5] This suggests that the anticancer activity of some of these analogs may be, at least in part, mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.

Molecular docking studies have revealed that these compounds can fit into the ATP-binding pocket of PI3K, forming favorable interactions.[5]

PI3K_Inhibition_Workflow cluster_0 Experimental Workflow cluster_1 Signaling Pathway Design Design & Synthesis of Analogs Screening Antiproliferative Screening (A549 cells) Design->Screening PI3K_Assay PI3K Protein Level Assay Screening->PI3K_Assay Docking Molecular Docking (PI3K Active Site) PI3K_Assay->Docking SAR SAR Analysis Docking->SAR GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Analog Pyrazolo[1,5-a]pyrazin-4(5H)-one Analog Analog->PI3K inhibits

Caption: Workflow for identifying pyrazolo[1,5-a]pyrazin-4(5H)-one analogs as PI3K inhibitors and their effect on the signaling pathway.

Neuro-modulatory Activity: A New Frontier

Intriguingly, the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has also been identified as a promising framework for developing agents that target the central nervous system. A series of analogs were discovered to be potent and brain-penetrable positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor .[6][7] This discovery opens up new avenues for the development of therapeutics for neuropsychiatric and neurodegenerative diseases such as schizophrenia and depression.[1]

Subsequent optimization, guided by a structure-based drug design approach, led to the identification of highly selective GluN2A PAMs with minimal activity at the related AMPA receptors.[6]

Antiviral Potential: An Emerging Application

Recent research has also highlighted the potential of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in the development of antiviral agents. These compounds have been identified as cyclic products of acyclic β-amidomethyl vinyl sulfone inhibitors of alphavirus nsP2 cysteine protease.[3] While the cyclic form itself was found to be inactive, this discovery presents a potential prodrug strategy for delivering the active acyclic antiviral agent.[3]

Quantitative Data Summary

The following table summarizes the reported anticancer activity of selected pyrazolo[1,5-a]pyrazin-4(5H)-one analogs against the A549 human lung carcinoma cell line.

CompoundR⁵IC₅₀ (µM)[5]
27 4-Methoxyphenyl4-Fluorobenzyl8.19
28 4-Methylphenyl4-Fluorobenzyl7.01

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold involves a microwave-assisted, one-step, solvent-free reaction.[3]

Step-by-Step Protocol:

  • A mixture of an appropriate ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative and an amine (e.g., 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine) is prepared.

  • The reaction mixture is subjected to microwave irradiation at a specified temperature and time.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the desired pyrazolo[1,5-a]pyrazin-4(5H)-one analog.

Synthesis_Workflow Start Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl- 1H-pyrazole-5-carboxylate + Amine Microwave Microwave Irradiation (Solvent-free) Start->Microwave Cooling Cooling to Room Temperature Microwave->Cooling Purification Purification (Recrystallization) Cooling->Purification Product Pyrazolo[1,5-a]pyrazin-4(5H)-one Analog Purification->Product

Caption: A generalized workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one analogs.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol: [8][9]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolo[1,5-a]pyrazin-4(5H)-one analogs for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

PI3K Inhibition Assay

Several methods can be employed to assess the inhibition of PI3K activity. One common approach is to measure the levels of downstream phosphorylated proteins, such as p-AKT, by Western blotting. A more direct method is an in vitro kinase assay.

General Protocol for an In Vitro PI3K Kinase Assay: [5][10][11]

  • Reagent Preparation: Prepare a kinase buffer, a solution of the PI3K enzyme, the substrate (e.g., PIP2), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrazin-4(5H)-one analogs.

  • Kinase Reaction: In a multi-well plate, combine the kinase, inhibitor, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time.

  • Detection: The amount of product (PIP3) formed is quantified. This can be done using various methods, such as an ELISA-based assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation).

  • Data Analysis: The percentage of PI3K inhibition is calculated for each concentration of the analog, and the IC₅₀ value is determined.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a versatile and promising platform for the development of novel therapeutics. The extensive research into its anticancer properties has yielded valuable SAR insights, highlighting the importance of substitutions at the C2 and N5 positions. The emergence of this scaffold in the fields of neuro-modulation and antiviral research underscores its broad therapeutic potential.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis of more diverse analogs with novel substituents at all positions to further refine the SAR and discover new biological activities.

  • Elucidation of Mechanisms of Action: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological effects, including the identification of direct protein targets and the characterization of downstream signaling events.

  • Optimization of Pharmacokinetic Properties: Modification of the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploration of New Therapeutic Areas: Screening of pyrazolo[1,5-a]pyrazin-4(5H)-one libraries against a wider range of biological targets to identify novel therapeutic applications.

By leveraging the knowledge of the structure-activity relationships detailed in this guide, researchers can rationally design and synthesize the next generation of pyrazolo[1,5-a]pyrazin-4(5H)-one-based drugs with enhanced potency, selectivity, and therapeutic efficacy.

References

A Senior Application Scientist's Guide to In Silico Modeling of 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating significant potential in oncology, particularly as kinase inhibitors.[1][2][3][4] This technical guide provides a comprehensive, in-depth walkthrough of a robust in silico modeling workflow tailored for 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each methodological choice, offering a self-validating framework for researchers, computational chemists, and drug development professionals. We will navigate from initial target identification to the dynamic validation of ligand-protein interactions, equipping the reader with the expertise to confidently model this compound and its analogs against relevant biological targets.

The Strategic Imperative for In Silico Modeling

In modern drug discovery, beginning with a promising chemical scaffold is only the first step. The subsequent journey to a clinical candidate is fraught with high costs and attrition rates. Computer-Aided Drug Design (CADD) provides a strategic advantage by enabling a rational, hypothesis-driven approach to lead discovery and optimization.[5] For a molecule like this compound, in silico modeling allows us to:

  • Predict Biological Targets: Identify and prioritize potential protein targets with which the compound might interact.

  • Elucidate Binding Mechanisms: Understand, at an atomic level, the specific interactions—hydrogen bonds, hydrophobic contacts, etc.—that govern binding affinity and selectivity.

  • Triage and Prioritize Analogs: Efficiently screen virtual libraries of derivatives to identify compounds with potentially improved potency or altered selectivity profiles before committing to costly synthesis.[6]

  • Assess Stability and Dynamics: Move beyond static "lock-and-key" models to evaluate the stability of the protein-ligand complex in a more physiologically relevant, dynamic environment.[7]

This guide establishes a workflow that integrates multiple computational techniques, ensuring that the insights from one method validate and inform the next.

G Overall In Silico Modeling Workflow cluster_0 Phase 1: Target & Compound Preparation cluster_1 Phase 2: Interaction Prediction & Analysis cluster_2 Phase 3: Dynamic Validation & Refinement cluster_3 Phase 4: Hypothesis & Lead Generation TargetID Target Identification (Literature, Bioinformatics) ReceptorPrep Receptor Preparation (PDB Download, Cleaning) TargetID->ReceptorPrep Docking Molecular Docking (Pose & Affinity Prediction) ReceptorPrep->Docking Prepared Receptor LigandPrep Ligand Preparation (2D->3D Conversion, Energy Minimization) LigandPrep->Docking Prepared Ligand Pharmacophore Pharmacophore Modeling (Feature Identification) Docking->Pharmacophore MD_Sim Molecular Dynamics (MD) Simulation (Stability & Fluctuation Analysis) Docking->MD_Sim Best Docked Pose VirtualScreening Virtual Screening (New Hit Identification) Pharmacophore->VirtualScreening Analysis Integrated Data Analysis MD_Sim->Analysis Analysis->VirtualScreening Informs Screening Criteria

Caption: High-level workflow for in silico modeling.

Foundational Stage: Target Identification and System Preparation

The validity of any in silico model is contingent on the quality of its inputs. This section details the critical preparatory steps for both the ligand and its putative protein target.

Identifying a High-Probability Biological Target

Given that pyrazolo[1,5-a]pyrimidine scaffolds are potent protein kinase inhibitors (PKIs), our investigation will logically focus on this protein family.[2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8][9] A literature survey reveals that related pyrazolo-fused heterocycles show activity against cancer-relevant kinases such as PIM-1, EGFR, and CDK-2.[10][11] For this guide, we will proceed with PIM-1 kinase , a well-characterized serine/threonine kinase implicated in cell survival and proliferation, as our primary target.

Protocol: Receptor and Ligand Preparation

This protocol ensures that the molecular structures are computationally tractable and chemically accurate before docking.

Objective: To generate high-quality, 3D PDBQT files for the PIM-1 kinase receptor and the this compound ligand. The PDBQT format includes atomic coordinates, partial charges (Q), and atom types (T), which are essential for docking software like AutoDock Vina.[12]

Tools Required:

  • Molecular visualization software (e.g., PyMOL, UCSF ChimeraX)

  • AutoDock Tools (ADT) or a comparable preparation suite (e.g., Schrödinger Maestro).[13][14][15]

Step-by-Step Methodology:

  • Receptor Acquisition and Cleanup:

    • Action: Download the crystal structure of PIM-1 kinase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4X7Q, which contains a ligand in the active site.

    • Causality: Using a structure with a co-crystallized ligand provides an immediate validation opportunity. It allows us to define the binding site accurately and later perform re-docking to confirm the docking protocol's accuracy.

    • Action: Open the PDB file in PyMOL/ChimeraX. Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand. Retain only the protein chain(s).

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to be structurally important (which requires more advanced methods). Removing the original ligand clears the binding site for our compound of interest.

  • Receptor Preparation for Docking (using AutoDock Tools):

    • Action: Launch ADT and load the cleaned PDB file of PIM-1 kinase.

    • Action: Go to Edit -> Hydrogens -> Add. Choose "Polar only".

    • Causality: X-ray crystallography often does not resolve hydrogen atoms. Adding them is critical as they are key participants in hydrogen bonds, a primary driver of protein-ligand recognition. Adding only polar hydrogens is a standard, computationally efficient practice.

    • Action: Go to Edit -> Charges -> Compute Gasteiger.

    • Causality: The docking scoring function requires partial atomic charges to calculate electrostatic interactions. The Gasteiger method is a well-established and rapid method for charge estimation.

    • Action: Save the prepared receptor in PDBQT format (Grid -> Macromolecule -> Choose...).

  • Ligand Preparation:

    • Action: Draw the 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it as a MOL or SDF file.

    • Action: Convert the 2D structure to a 3D conformation using a program like Open Babel or the Schrödinger LigPrep module. This process includes adding hydrogens and performing an initial energy minimization.

    • Causality: A realistic 3D conformation is the necessary starting point for docking. Energy minimization finds a low-energy, stable conformation of the isolated ligand.

    • Action: Load the 3D ligand structure into ADT. The software will automatically detect the root, set rotatable bonds, and merge non-polar hydrogens.

    • Action: Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).

Core Workflow Part I: Molecular Docking Simulation

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring value.[16] It serves as the first computational filter to assess whether a molecule is likely to bind to a target's active site.

The "Why": Experimental Choices in Docking
  • Choice of Software (AutoDock Vina): We use AutoDock Vina because it is one of the most widely used and validated open-source docking programs, known for its speed and accuracy.[17] Its scoring function provides a good approximation of binding affinity.

  • Defining the Search Space (The Grid Box): We don't ask the software to search the entire protein surface. Instead, we define a "grid box" centered on the known active site.

    • Causality: This dramatically increases computational efficiency and focuses the search on the region of interest. By centering the box on the coordinates of the previously removed co-crystallized ligand from PDB ID 4X7Q, we ensure our ligand is docked into the functionally relevant ATP-binding pocket. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational effort. A size of 25x25x25 Å is a common starting point.[16]

Protocol: Docking with AutoDock Vina

Objective: To dock this compound into the PIM-1 kinase active site and analyze the resulting binding poses and scores.

G Molecular Docking Protocol cluster_0 Step 1: Grid Box Definition cluster_1 Step 2: Execution cluster_2 Step 3: Analysis Receptor Input: Prepared Receptor (PIM-1.pdbqt) Grid Define Search Space (Center on active site, set dimensions) Receptor->Grid Ligand Input: Prepared Ligand (ligand.pdbqt) Conf Create Configuration File (conf.txt) Ligand->Conf Grid->Conf Vina Run AutoDock Vina (Command-line execution) Conf->Vina Output Output: Poses & Scores (output.pdbqt, log.txt) Vina->Output Visualize Visualize Top Pose (PyMOL, ChimeraX) Output->Visualize Analyze Analyze Interactions (H-bonds, hydrophobic contacts) Visualize->Analyze

Caption: Step-by-step workflow for a molecular docking experiment.

Step-by-Step Methodology:

  • Grid Box Definition (using ADT):

    • Action: In ADT, with the PIM-1 receptor loaded, go to Grid -> Grid Box.

    • Action: Adjust the center and dimensions of the box to encompass the entire active site. Use the coordinates of the original ligand as a guide for the center. Record the center coordinates (X, Y, Z) and size dimensions (X, Y, Z).

  • Configuration File Setup:

    • Action: Create a text file named conf.txt.

    • Action: Add the following lines, replacing the values with your file names and grid parameters:

    • Causality: This file provides all the necessary input parameters for the Vina command-line program, making the experiment reproducible.

  • Running the Vina Simulation:

    • Action: Open a terminal or command prompt. Navigate to the directory containing your PDBQT files and conf.txt.

    • Action: Execute the command: vina --config conf.txt --log log.txt

    • Causality: This command initiates the docking calculation. Vina will sample multiple conformations of the ligand within the grid box and score them. The --log flag saves the binding affinity scores for each predicted pose to a text file.

  • Results Analysis:

    • Action: Open the log.txt file. It will contain a table of the top binding poses (usually 9) ranked by affinity in kcal/mol. The most negative value indicates the most favorable predicted binding.

    • Action: Load the receptor PDBQT (PIM-1.pdbqt) and the output PDBQT (output.pdbqt) into a visualization tool like PyMOL. The output file contains the coordinates for all predicted poses.

    • Action: Focus on the top-ranked pose (Mode 1). Analyze the specific interactions between the ligand and the protein residues. Look for hydrogen bonds, pi-stacking, and hydrophobic interactions.

Self-Validation: Is the Docking Result Trustworthy?

A docking score alone is not proof. The first validation step is to assess the stability of this predicted static pose in a dynamic environment, which we will cover in the Molecular Dynamics section.

ParameterDescriptionTypical Value/Observation
Binding Affinity Vina's approximation of the binding free energy. More negative values are better.< -6.0 kcal/mol suggests moderate binding.
Key Interactions Specific amino acid residues forming non-covalent bonds with the ligand.Hydrogen bonds with hinge region residues (e.g., Glu121, Val123).
Pose Plausibility The conformation of the ligand and its placement in the pocket should be chemically and sterically reasonable.No atomic clashes; key functional groups pointing toward partners.

Core Workflow Part II: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, proteins are inherently flexible. MD simulations model the atom-by-atom movement of a system over time, allowing us to assess the stability of the docked protein-ligand complex in a simulated aqueous environment.[7][9][18]

The "Why": Rationale for MD Simulations
  • Validating the Docked Pose: If a docked pose is energetically unfavorable in a dynamic context, the ligand will likely drift away from the binding pocket during the simulation. A stable simulation, where the ligand maintains its core interactions, provides strong evidence that the docked pose is credible.[19]

  • Accounting for Flexibility: MD allows both the protein and the ligand to adjust their conformations, potentially revealing induced-fit effects or alternative binding modes not captured by rigid-receptor docking.

  • Identifying Key Stable Interactions: By analyzing the entire simulation trajectory, we can determine which interactions (e.g., hydrogen bonds) are transient and which are stable and persistent, giving us a more accurate picture of the key drivers of binding.

Protocol: MD Simulation with GROMACS

Objective: To evaluate the dynamic stability of the top-ranked docked pose of this compound complexed with PIM-1 kinase over a 100-nanosecond (ns) simulation.

Tools Required:

  • GROMACS: A powerful and widely-used open-source MD engine.[20][21]

  • Force Field: A set of parameters describing the physics of the system (e.g., AMBER, CHARMM).

  • Ligand Topology Generator: A tool to generate force field parameters for the small molecule (e.g., CGenFF, Acpype).

G Molecular Dynamics Simulation Workflow cluster_0 Step 1: System Preparation cluster_1 Step 2: Simulation cluster_2 Step 3: Trajectory Analysis Complex Input: Best Docked Pose (Protein-Ligand Complex) Topology Generate Ligand Topology Complex->Topology Solvate Define Box & Solvate (Add water molecules) Topology->Solvate Ions Add Ions (Neutralize system) Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT & NPT Phases) Minimize->Equilibrate Production Production MD (e.g., 100 ns) Equilibrate->Production Trajectory Output: Trajectory File (.xtc, .trr) Production->Trajectory RMSD RMSD Analysis (Backbone & Ligand Stability) Trajectory->RMSD RMSF RMSF Analysis (Residue Flexibility) Trajectory->RMSF HBonds Hydrogen Bond Analysis Trajectory->HBonds

Caption: A standard workflow for setting up and analyzing an MD simulation.

Step-by-Step Methodology (Conceptual Overview):

  • System Setup:

    • Action: Combine the PDB coordinates of the PIM-1 receptor and the top-ranked ligand pose into a single complex file.

    • Action: Generate a topology and parameter file for the ligand that is compatible with the chosen protein force field.

    • Action: Use GROMACS tools to define a simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface).

    • Action: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Action: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

    • Causality: These steps create a complete, solvated, and charge-neutral system that mimics physiological conditions, which is essential for a physically meaningful simulation.[22]

  • Minimization and Equilibration:

    • Action: Perform a steep descent energy minimization to remove any steric clashes or bad geometries from the initial setup.

    • Action: Run a two-phase equilibration. First, a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, a longer simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.

    • Causality: This multi-step equilibration ensures the system is at the desired temperature and pressure before the production run, preventing artifacts and ensuring the simulation is stable.

  • Production MD:

    • Action: Run the main simulation for a significant duration (e.g., 100 ns), saving the atomic coordinates (the trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Action: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their starting positions. A stable RMSD that reaches a plateau indicates the system has equilibrated and the overall structure is not undergoing dramatic changes. A low, stable RMSD for the ligand (< 3 Å) indicates it is stably bound.

    • Action: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue. This highlights which parts of the protein are flexible and which are rigid. High fluctuations in the binding site could indicate instability.

    • Action: Analyze the occurrence of specific hydrogen bonds between the ligand and receptor over the entire trajectory. Bonds that are present for a high percentage of the simulation time (>75%) are considered stable and critical for binding.

Self-Validation: Interpreting MD Results

The MD simulation is the primary validation of the docking hypothesis.

MetricFavorable Result (Validates Docking)Unfavorable Result (Challenges Docking)
Ligand RMSD Plateaus at a low value (e.g., < 3 Å) after initial equilibration.Continuously increases or shows large fluctuations.
Protein RMSD Plateaus, indicating the protein's overall fold is stable.Drifts significantly, suggesting the ligand may be destabilizing it.
H-Bonds Key H-bonds identified in docking persist throughout the simulation.Key H-bonds are transient or break entirely.
Visual Insp. Ligand remains within the binding pocket in its original orientation.Ligand drifts out of the binding pocket or flips to a new orientation.

Conclusion and Next Steps

This guide has detailed a multi-stage in silico workflow for modeling the interactions of this compound, using PIM-1 kinase as an exemplary target. By integrating molecular docking with the essential validation step of molecular dynamics, we can generate a high-confidence model of the binding interaction.

The validated binding pose and the knowledge of stable interactions form the basis for the next logical steps in drug discovery:

  • Structure-Based Pharmacophore Modeling: The key interactions identified from the stable MD trajectory can be translated into a 3D pharmacophore model. This model, representing the essential features for binding, can be used to rapidly screen large virtual databases for structurally diverse compounds that may also bind to PIM-1.[23][24][25]

  • Rational Analog Design: The model provides a structural hypothesis to guide the synthesis of new analogs. For example, if a specific hydrogen bond is shown to be critical, chemists can design modifications to strengthen that interaction, potentially leading to increased potency.

By following this rigorous, self-validating computational framework, research teams can significantly accelerate their discovery programs, focusing precious laboratory resources on compounds with the highest probability of success.

References

Methodological & Application

Application Note & Protocol: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This nitrogen-rich bicyclic system is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including potent anticancer, anti-inflammatory, and kinase inhibitory activities.[1][2] Specifically, derivatives have been synthesized and evaluated for their efficacy against lung cancer cell lines like A549, H322, and H1299, where they can induce apoptosis or cell cycle arrest.[2][3][4] The versatility and potent biological activity of this scaffold make the development of efficient, rapid, and high-yielding synthetic methodologies a critical objective for pharmaceutical research.

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Traditional synthesis of heterocyclic compounds often requires long reaction times, high temperatures, and complex purification procedures.[5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering substantial improvements over conventional heating methods.[6][7][8]

The primary advantages of MAOS include:

  • Rapid Reaction Rates: Microwave irradiation directly and uniformly heats the reaction mixture through dielectric heating, leading to a dramatic reduction in reaction times—often from hours to mere minutes.[5][6]

  • Higher Yields & Purity: The rapid and uniform heating minimizes the formation of side products, resulting in cleaner reactions and higher isolated yields.[6]

  • Enhanced Efficiency: MAOS is a more energy-efficient method and often allows for solvent-free reactions, aligning with the principles of green chemistry.[5][8]

For the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones, MAOS provides a superior alternative to conventional heating, enabling the rapid construction of diverse compound libraries for screening and drug development.[2][3]

Reaction Principle and Mechanism

The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core is typically achieved through a cyclocondensation reaction. A common and effective strategy involves the reaction of a substituted 5-aminopyrazole with a β-ketoester or an equivalent 1,3-bielectrophilic compound.[1][9]

The proposed mechanism proceeds as follows:

  • Nucleophilic Attack: The exocyclic amino group (-NH2) of the 5-aminopyrazole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the second reactant.

  • Intermediate Formation: This initial attack forms an enamine or a related intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen atom (N1) of the pyrazole ring then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration: A subsequent dehydration step (loss of a water molecule) yields the stable, fused pyrazolo[1,5-a]pyrazin-4(5H)-one ring system.

Microwave irradiation dramatically accelerates this sequence by efficiently overcoming the activation energy barriers for both the initial condensation and the final cyclization steps.[1][9]

G Start Reagents: 5-Aminopyrazole Derivative + β-Ketoester Derivative Step1 Step 1: Nucleophilic Attack (Exocyclic -NH2 on Carbonyl) Start->Step1 Intermediate Intermediate Formation (Enamine) Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Endocyclic N on 2nd Carbonyl) Intermediate->Step2 Cyclized Cyclized Intermediate Step2->Cyclized Step3 Step 3: Dehydration (-H2O) Cyclized->Step3 Product Final Product: Pyrazolo[1,5-a]pyrazin-4(5H)-one Step3->Product

Figure 1. Simplified reaction mechanism for the formation of the pyrazolo[1,5-a]pyrazin-4(5H)-one core.

Detailed Experimental Protocol

This protocol describes a general, one-pot microwave-assisted synthesis of a substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.

4.1. Materials and Equipment

  • Reagents:

    • Substituted 5-aminopyrazole (1.0 mmol)

    • Substituted ethyl acetoacetate (or other β-ketoester) (1.1 mmol)

    • Glacial Acetic Acid (3-5 mL) or another suitable high-boiling polar solvent (e.g., DMF, NMP, Ethanol).

  • Equipment:

    • Monowave or multi-mode microwave reactor designed for chemical synthesis.

    • 10 mL microwave process vial with a magnetic stir bar.

    • Standard laboratory glassware for work-up (beakers, flasks, Büchner funnel).

    • Rotary evaporator.

    • Silica gel for column chromatography.

    • Analytical instruments for characterization (NMR, MS, IR).

4.2. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave vials are sealed and can build up significant pressure. Always use a microwave reactor with calibrated pressure and temperature sensors. Do not exceed the recommended temperature or pressure limits for the vial.

  • Acetic acid is corrosive. Handle with care.

4.3. Step-by-Step Procedure

G Prep 1. Reagent Preparation Weigh reactants and place in 10 mL microwave vial with stir bar. Solvent 2. Solvent Addition Add 3-5 mL of glacial acetic acid. Prep->Solvent Seal 3. Vial Sealing Securely cap the vial. Solvent->Seal MW 4. Microwave Irradiation Set Temp: 120-150°C Hold Time: 10-30 min Power: Dynamic Seal->MW Cool 5. Cooling Cool vial to room temperature (use compressed air jet). MW->Cool Workup 6. Product Isolation Pour mixture into ice-water. Collect precipitate by filtration. Cool->Workup Purify 7. Purification Recrystallize from ethanol or purify by column chromatography. Workup->Purify Analyze 8. Characterization Confirm structure using NMR, MS, and IR. Purify->Analyze

Figure 2. Experimental workflow for microwave-assisted synthesis.

  • Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add the substituted 5-aminopyrazole (1.0 mmol, 1.0 eq.).

  • Reactant Addition: Add the corresponding β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol, 1.1 eq.).

  • Solvent Addition: Add glacial acetic acid (3-5 mL) to the vial. The acid acts as both a solvent and a catalyst for the condensation.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at a set temperature of 120-150 °C for a hold time of 10-30 minutes . The reactor will dynamically adjust power to maintain the target temperature.

  • Cooling: After the irradiation is complete, cool the vial to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.

  • Product Isolation (Work-up): Carefully open the vial. Pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL). A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography to yield the pure pyrazolo[1,5-a]pyrazin-4(5H)-one.

Scope and Optimization

The reaction is versatile and tolerates a range of substituents on both the aminopyrazole and the β-ketoester, allowing for the creation of a diverse library of compounds.

EntryAminopyrazole Substituent (R¹)β-Ketoester Substituent (R²)Temp (°C)Time (min)Yield (%)Reference
1PhenylMethyl14015>85[2],[4]
24-ChlorophenylMethyl14015>88[3]
34-MethoxyphenylMethyl15020>80[2]
4PhenylEthyl14020>82General
5PhenylTrifluoromethyl12030~75[9]

Scientist's Notes & Optimization:

  • Solvent Choice: While glacial acetic acid is effective, other high-boiling polar solvents like DMF, NMP, or ethanol can be used.[9] The choice of solvent can influence reaction rates and selectivity due to different dielectric properties. Ethanol is a greener solvent choice.

  • Catalyst: For less reactive substrates, a catalytic amount of a stronger acid (e.g., H₂SO₄) or a Lewis acid may be beneficial, though often unnecessary under microwave conditions.[1]

  • Temperature and Time: These parameters should be optimized for each specific set of reactants. A preliminary screening at different temperatures (e.g., 120°C, 140°C, 160°C) and times (10, 20, 30 min) can quickly identify the optimal conditions.

  • Troubleshooting: If no precipitate forms during work-up, the product may be soluble in water or may not have formed. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it to check for product. If the reaction is incomplete, consider increasing the temperature, time, or using a more efficient microwave-absorbing solvent.

Conclusion

Microwave-assisted synthesis represents a powerful, efficient, and reliable method for the rapid construction of the medicinally important pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. This protocol provides a robust starting point for researchers and drug development professionals, enabling accelerated access to novel chemical entities for biological screening and the development of next-generation therapeutics. The significant reduction in reaction time and improvement in yields make MAOS the preferred method for synthesizing these valuable heterocyclic compounds.[6][10]

References

Mastering the Purification of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering in-depth technical insights and field-proven methodologies to achieve high purity of the target compound.

Introduction: The Importance of Purity

The biological activity and clinical potential of pharmaceutical agents are intrinsically linked to their purity.[1] For novel heterocyclic compounds like this compound, which holds promise in areas such as oncology, achieving a high degree of purity is paramount for accurate biological evaluation and ensuring reproducible experimental outcomes.[2] Impurities, even in trace amounts, can lead to misleading pharmacological data, side effects, or reduced efficacy.

This guide will explore the common purification techniques applicable to this compound, progressing from fundamental methods to advanced chromatographic separations. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving the desired purity.

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and related analogs. The pyrazolo[1,5-a]pyrazinone core is a polar, aromatic heterocyclic system.[3] The presence of a methyl group and a ketone will influence its solubility and chromatographic behavior. A related compound, 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, is described as a white to light yellow crystalline powder with a high melting point (238 °C, with decomposition), suggesting that our target compound is also likely a stable solid at room temperature.[1][4][5]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale
AppearanceWhite to off-white solidBased on analogs like 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.[1][5]
Melting PointLikely >200 °CFused heterocyclic systems often exhibit high melting points due to crystalline packing.[4][5]
SolubilitySparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in polar aprotic solvents (e.g., EtOAc, DCM, Acetone), and more soluble in polar protic solvents (e.g., MeOH, EtOH) and DMSO.The polar pyrazolo-pyrazinone core dictates solubility in polar solvents.[5][6]
PolarityMedium to highThe presence of nitrogen and oxygen heteroatoms and the ketone group contribute to its polarity.
Common Impurities

Impurities in a sample of this compound will largely depend on its synthetic route. A common synthesis involves the cyclization of substituted pyrazole precursors.[2] Potential impurities could include:

  • Unreacted Starting Materials: Such as substituted aminopyrazoles or other precursors.

  • Reaction By-products: Including isomers or products from side reactions. The synthesis of related pyrazolo[1,5-a]pyrimidines can yield mixtures of isomers.[7]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., palladium) used in the synthesis.[8][9]

  • Degradation Products: The fused ring system is generally stable, but harsh reaction conditions could lead to decomposition.

Purification Methodologies

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Recrystallization: The First Line of Defense

Recrystallization is a powerful, cost-effective technique for purifying crystalline solids. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Principle: The crude solid is dissolved in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the target compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.

Protocol for Recrystallization:

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Causality in Experimental Choices: Slow cooling is crucial as it promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Flash Column Chromatography: The Workhorse of Purification

For mixtures that are not amenable to recrystallization or require a higher degree of purification, flash column chromatography is the preferred method.[10] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Principle: A sample is applied to the top of a column packed with a stationary phase. A solvent or mixture of solvents (the mobile phase) is then passed through the column under pressure. Compounds with a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity, thus achieving separation. For pyrazolo[1,5-a]pyrimidine derivatives, silica gel is a commonly used stationary phase.[10][11]

Protocol for Flash Column Chromatography:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a standard choice.[10]

    • Eluent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will provide a retention factor (Rf) of ~0.3 for the target compound. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with ethyl acetate or dichloromethane.[11][12] For more polar compounds, a small percentage of methanol in dichloromethane can be effective.[10]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often results in better resolution.

  • Elution: Run the column using a gradient of increasing polarity, starting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Example Eluent Systems for Flash Chromatography of Pyrazolo[1,5-a]pyrazinones

Eluent SystemPolarityTypical Application
Ethyl Acetate in Hexanes (0-100%)Low to HighFor separating less polar impurities.[6]
Dichloromethane/Methanol (e.g., 9:1)HighFor eluting more polar compounds.[10]
Ethyl Acetate/Petroleum Ether/THFMedium to HighProvides alternative selectivity for complex mixtures.[11]

Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc TLC Analysis for Eluent Selection pack Pack Column with Silica Gel tlc->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap pure Pure Compound evap->pure

Caption: Workflow for purification by flash column chromatography.

Preparative High-Performance Liquid Chromatography (Prep HPLC): For Ultimate Purity

When impurities are structurally very similar to the target compound, making separation by other means difficult, preparative HPLC is the technique of choice.[13][14] This was found to be necessary for a dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative that was inseparable from a byproduct by column chromatography.[6]

Principle: Prep HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a compound.[13][15] It offers superior resolution due to the use of smaller stationary phase particles. Reverse-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol), is a common mode for purifying heterocyclic compounds.[6]

Protocol for Preparative HPLC:

  • Analytical Method Development: First, develop a robust separation method on an analytical HPLC system.

    • Column: A C18 column is a good starting point.[6]

    • Mobile Phase: A gradient of acetonitrile or methanol in water is typically used. A small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is often added to improve peak shape for basic compounds.

    • Detection: Use a UV detector at a wavelength where the compound has strong absorbance.

  • Scale-Up: Once a good analytical separation is achieved, scale up the method to a preparative column.[15][16] This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent like DMSO. Filter the sample to remove any particulates.

  • Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the target compound.[16]

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • If a non-volatile buffer or modifier was used, further purification steps like solid-phase extraction or lyophilization may be necessary to obtain the final compound. For TFA salts, lyophilization is common.[6]

Workflow for Preparative HPLC Purification:

G cluster_dev Method Development cluster_run Purification Run cluster_post Isolation analytical Analytical HPLC Method Optimization (C18 Column) scaleup Scale-up Calculation for Prep Column analytical->scaleup sample_prep Prepare & Filter Sample scaleup->sample_prep inject Inject onto Preparative HPLC sample_prep->inject collect Automated Fraction Collection inject->collect analysis Purity Analysis of Fractions collect->analysis combine Combine Pure Fractions analysis->combine workup Solvent Removal / Lyophilization combine->workup final_product High-Purity Compound workup->final_product

Caption: General workflow for preparative HPLC.

Purity Assessment

After each purification step, it is crucial to assess the purity of the this compound. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >95% or >98%).[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

Conclusion

The purification of this compound requires a systematic approach, beginning with an understanding of the compound's properties and potential impurities. A tiered strategy, starting with recrystallization, followed by flash column chromatography, and culminating in preparative HPLC for the highest purity, is a robust pathway. Each step must be guided by sound analytical assessment to ensure the final compound meets the stringent requirements for research and drug development. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently isolate this compound in high purity, paving the way for accurate and reliable downstream applications.

References

Application Notes & Protocols: Characterizing 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as PI3K Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and molecular biology.

Introduction: Targeting a Core Cancer Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a central regulator of cellular processes, including growth, proliferation, survival, and metabolism.[1] Its hyperactivation, often driven by mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, is a hallmark of numerous human cancers, making it a high-priority target for therapeutic intervention.[2][3] The development of small molecule inhibitors against PI3K has been a major focus in oncology, leading to the approval of several drugs.[3][4]

Recently, the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has emerged as a promising chemotype in medicinal chemistry.[5] Derivatives of this core structure have demonstrated potent anti-proliferative activity against various cancer cell lines.[5][6] Notably, recent studies have directly implicated this class of compounds in the modulation of the PI3K pathway, showing that specific derivatives can significantly reduce PI3K protein levels and exhibit potent cytotoxicity in non-small cell lung cancer (NSCLC) models.[7]

These application notes provide a comprehensive guide for researchers seeking to characterize novel 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as PI3K inhibitors. We present a logical, multi-step validation process, beginning with direct biochemical assays, moving to confirmation of on-target cellular activity, and culminating in the assessment of phenotypic outcomes. Each protocol is designed to be self-validating, providing the robust data necessary to confidently advance a lead compound.

Section 1: Biochemical Potency Assessment

The foundational step in characterizing a putative kinase inhibitor is to quantify its direct interaction with the purified enzyme target. This confirms that the compound's biological activity stems from on-target inhibition and allows for the determination of its potency (IC50). For PI3K, luminescence-based kinase assays, such as the ADP-Glo™ system, are the industry standard due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.[8]

Causality Explained: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[8] A potent inhibitor will block the PI3K enzyme's ability to phosphorylate its lipid substrate (PIP2), resulting in low ADP production and, consequently, a low luminescent signal. This direct measurement of enzymatic activity is critical for establishing a clear Structure-Activity Relationship (SAR) during lead optimization.[3]

Protocol 1: In Vitro PI3K Kinase Assay (Luminescence-Based)

This protocol outlines the determination of an IC50 value for a test compound against a specific PI3K isoform (e.g., p110α/p85α).

Workflow for In Vitro PI3K Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase Buffer, ATP, and Lipid Substrate add_enzyme Dispense PI3K Enzyme & Substrate to 384-well plate prep_reagents->add_enzyme prep_compound Create 10-point Serial Dilution of Test Compound in DMSO add_compound Add Compound Dilutions or Vehicle (DMSO) prep_compound->add_compound add_enzyme->add_compound add_atp Initiate Reaction with ATP add_compound->add_atp incubate_reaction Incubate at RT for 60 minutes add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to deplete unused ATP incubate_reaction->add_adpglo incubate_adpglo Incubate at RT for 40 minutes add_adpglo->incubate_adpglo add_kdr Add Kinase Detection Reagent to convert ADP to ATP incubate_adpglo->add_kdr incubate_kdr Incubate at RT for 30 minutes add_kdr->incubate_kdr read_lum Read Luminescence on Plate Reader incubate_kdr->read_lum plot_data Plot Luminescence vs. Log[Compound Concentration] read_lum->plot_data calc_ic50 Calculate IC50 Value via Non-linear Regression plot_data->calc_ic50 RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits mTORC2 mTORC2 PIP3->mTORC2 Recruits pAKT p-AKT (Active) PDK1->pAKT Phosphorylates (Thr308) mTORC2->pAKT Phosphorylates (Ser473) AKT AKT Downstream Cell Growth, Survival, Proliferation pAKT->Downstream Promotes Inhibitor 2-Methylpyrazolo [1,5-a]pyrazin-4(5H)-one Inhibitor->PI3K INHIBITS

References

Application Notes & Protocols: A Guide to In Vitro Evaluation of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Pyrazolo[1,5-a]pyrazine Scaffold

The 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across various disease areas, including oncology, neuroscience, and infectious diseases.[1][2] Published research indicates that substituent modifications on this core can yield potent and selective inhibitors of several key drug target classes, including protein kinases, phosphodiesterases (PDEs), and bromodomains (BRD).[1][3][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the in vitro characterization of novel this compound derivatives. The assays described herein are designed to be robust, reproducible, and provide clear, actionable data to guide structure-activity relationship (SAR) studies and advance promising compounds through the drug discovery pipeline. We will move beyond simple procedural lists to explain the underlying principles and critical considerations for each experimental choice, ensuring the generation of trustworthy and high-quality data.

Section 1: Assessment of Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6][] Given that the related pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for kinase inhibitors, evaluating novel this compound derivatives for kinase inhibitory activity is a logical starting point.[4][5]

Assay Principle: Fluorescence Polarization (FP) for Kinase Binding

A fluorescence polarization (FP) assay is a powerful, homogeneous method for measuring the binding of a small molecule inhibitor to a kinase.[8][9] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a much larger protein.[10][11] A small, unbound tracer tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to the kinase, the resulting complex tumbles much more slowly, and the emitted light remains highly polarized. A test compound that competes with the tracer for the kinase's binding site will displace the tracer, causing a decrease in fluorescence polarization.[11] This method is highly amenable to high-throughput screening (HTS).[9]

Experimental Workflow: Kinase Binding FP Assay

FP_Kinase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis reagents 1. Prepare Reagents - Kinase Enzyme - Fluorescent Tracer - Test Compound Dilutions - Assay Buffer plate 2. Dispense to Plate (384-well, low volume) reagents->plate Load add_kinase 3. Add Kinase & Test Compound plate->add_kinase Step 1 add_tracer 4. Add Fluorescent Tracer add_kinase->add_tracer Step 2 incubate 5. Incubate (e.g., 60 min at RT) add_tracer->incubate Step 3 read_plate 6. Read Fluorescence Polarization (Ex/Em wavelengths for tracer) incubate->read_plate Measure analyze 7. Data Analysis - Plot mP vs. [Compound] - Calculate IC50 read_plate->analyze Process Data

Caption: Workflow for a competitive Fluorescence Polarization kinase binding assay.

Detailed Protocol: FP-Based Kinase Inhibition Assay

This protocol is a general template and must be optimized for each specific kinase-tracer pair.

Materials:

  • Purified recombinant protein kinase of interest.

  • Validated fluorescent tracer (a known ligand for the kinase labeled with a fluorophore like fluorescein or TAMRA).

  • Test compounds (this compound derivatives) serially diluted in DMSO.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Low-volume, black, 384-well assay plates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 100 nL) of the diluted compounds into the assay plate wells. Include wells for positive control (no inhibitor, DMSO only) and negative control (no kinase, tracer only).

  • Kinase Addition: Dilute the kinase enzyme to a pre-optimized concentration (typically around its Kd for the tracer) in assay buffer. Add 10 µL of the diluted kinase to each well, except for the negative control wells.

  • Tracer Addition: Dilute the fluorescent tracer to its optimal concentration (e.g., 1-5 nM) in assay buffer. Add 10 µL of the diluted tracer to all wells. The final volume should be 20 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate on a suitable microplate reader, measuring fluorescence polarization (mP). Ensure the correct excitation and emission filters for the chosen fluorophore are used.[9]

  • Data Analysis:

    • The raw mP values are plotted against the logarithm of the test compound concentration.

    • The data are fitted to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the bound tracer.

Data Presentation and Interpretation
Compound IDTarget KinaseIC₅₀ (µM)Max Inhibition (%)Hill Slope
MPP-001Kinase X0.1598.2-1.1
MPP-002Kinase X2.395.7-0.9
MPP-003Kinase X> 5012.1N/A
StaurosporineKinase X0.00899.5-1.0

Trustworthiness & Causality: An FP binding assay directly measures the displacement of a probe from the kinase active site, providing strong evidence of target engagement.[12][11] However, it does not confirm functional inhibition of the enzyme's catalytic activity.[6][13] Therefore, hits from a binding assay should always be confirmed in a functional enzymatic assay. A robust assay window (the difference in mP between positive and negative controls) is critical for data quality. A Z'-factor calculation is essential for validating assay performance, especially in a screening context.

Section 2: Characterization of Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are enzymes that degrade the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP), thereby regulating a vast array of physiological processes.[14][15] PDE inhibitors have therapeutic applications in inflammatory diseases, cardiovascular conditions, and neurological disorders.[16]

Assay Principle: Cell-Based cAMP/cGMP Reporter Assay

While biochemical assays using purified PDE enzymes are common, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell, accounting for factors like cell permeability and metabolism.[17][18] A common approach uses a reporter gene, such as luciferase, under the control of a cyclic nucleotide response element (CRE for cAMP).[14]

Mechanism:

  • Cells are engineered to express the PDE of interest and a CRE-luciferase reporter.

  • An agent like forskolin is used to stimulate adenylyl cyclase, increasing intracellular cAMP levels.[14]

  • The expressed PDE actively degrades this cAMP, keeping the levels low and thus luciferase expression minimal.

  • In the presence of an effective PDE inhibitor from the this compound series, cAMP is not degraded.

  • Elevated cAMP levels activate the CRE, driving the expression of luciferase, which produces a measurable luminescent signal.[14]

Experimental Workflow: PDE Cell-Based Luciferase Assay

PDE_Cell_Workflow cluster_prep Cell Culture & Plating cluster_assay Treatment & Stimulation cluster_read Data Acquisition & Analysis transfect 1. Transfect HEK293 cells (PDE of interest + CRE-Luc Reporter) plate_cells 2. Seed cells into assay plate (e.g., 96-well, white) transfect->plate_cells incubate_overnight 3. Incubate overnight plate_cells->incubate_overnight add_compound 4. Add Test Compound (Pre-incubate) incubate_overnight->add_compound add_stimulant 5. Add Stimulant (e.g., Forskolin) add_compound->add_stimulant incubate_final 6. Incubate (e.g., 4-6 hours) add_stimulant->incubate_final add_reagent 7. Add Luciferase Reagent incubate_final->add_reagent read_lum 8. Read Luminescence add_reagent->read_lum analyze 9. Data Analysis - Plot RLU vs. [Compound] - Calculate EC50 read_lum->analyze

Caption: Workflow for a cell-based CRE-luciferase reporter assay for PDE inhibitors.

Detailed Protocol: Cell-Based PDE4 Inhibition Assay

This protocol is adapted for screening inhibitors of PDE4, a common target.

Materials:

  • HEK293 cells (or other suitable host cell line).

  • Expression vector for the human PDE4 isoform of interest (e.g., PDE4D).

  • CRE-luciferase reporter vector.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • White, opaque 96-well cell culture plates.

  • Test compounds serially diluted in DMSO.

  • Forskolin solution.

  • Luciferase assay reagent kit (e.g., ONE-Glo™).

  • Luminometer.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the PDE4 expression vector and the CRE-luciferase reporter vector according to the manufacturer's protocol for the transfection reagent.

  • Cell Plating: 24 hours post-transfection, harvest the cells and seed them into a white, 96-well plate at an optimized density (e.g., 20,000 cells/well) in 80 µL of culture medium.

  • Compound Addition: After the cells have attached (4-6 hours), add 10 µL of diluted test compound to each well.

  • Stimulation: Incubate with the compound for 30 minutes at 37°C. Then, add 10 µL of forskolin (at a pre-determined EC₅₀ concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Lysis and Measurement: Equilibrate the plate to room temperature. Add 100 µL of the luciferase assay reagent to each well. Incubate for 10 minutes to ensure complete cell lysis and signal stabilization.

  • Readout: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The signal (Relative Light Units, RLU) is proportional to the inhibition of PDE activity.

    • Plot RLU against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC₅₀ value, which represents the concentration of the compound that produces 50% of the maximal response.

Data Presentation and Interpretation
Compound IDTarget PDEEC₅₀ (µM)Max Fold Induction
MPP-004PDE4D0.0515.2
MPP-005PDE4D1.214.8
MPP-006PDE4D25.13.1
RolipramPDE4D0.1216.5

Trustworthiness & Causality: This assay provides a high degree of physiological relevance, as it measures a compound's ability to penetrate the cell membrane and inhibit the target in its native environment.[17][19] A key self-validating control is to run the assay in parallel on cells transfected with the reporter plasmid but without the PDE expression vector; active compounds should show no effect in these cells.[17] This confirms that the compound's activity is dependent on the presence of the specific PDE target.

Section 3: Probing Bromodomain (BRD) Interaction

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, acting as "readers" of the epigenetic code. The BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4, are critical regulators of gene transcription and are validated targets in oncology and inflammation.[20]

Assay Principle: AlphaScreen™ for BRD4 Binding Inhibition

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay for detecting biomolecular interactions.[21][22]

Mechanism:

  • Bead Proximity: A "Donor" bead is coated with streptavidin, and an "Acceptor" bead is coated to bind a specific protein tag (e.g., GST or His).

  • Bridging Interaction: A biotinylated, acetylated histone peptide binds to the Donor bead. A GST-tagged BRD4 protein binds to the Acceptor bead. When BRD4 binds to the histone peptide, it brings the Donor and Acceptor beads into close proximity (<200 nm).[21]

  • Signal Generation: Upon excitation at 680 nm, the Donor bead converts ambient oxygen to singlet oxygen. If an Acceptor bead is nearby, the singlet oxygen diffuses and reacts with thioxene derivatives in the Acceptor bead, leading to a cascade of energy transfer and light emission at 520-620 nm.

  • Inhibition: A this compound derivative that binds to the BRD4 acetyl-lysine binding pocket will prevent the BRD4-histone interaction, separating the beads and causing a loss of the AlphaScreen™ signal.[22][23]

Experimental Workflow: BRD4 AlphaScreen™ Assay

BRD4_Alpha_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (in 384-well ProxiPlate) cluster_read Data Acquisition & Analysis reagents 1. Prepare Reagents - GST-BRD4 Protein - Biotin-Histone Peptide - Test Compound Dilutions - Donor & Acceptor Beads add_protein 2. Add GST-BRD4 & Compound reagents->add_protein add_peptide 3. Add Biotin-Histone Peptide (Incubate 30 min) add_protein->add_peptide add_beads 4. Add Donor/Acceptor Bead Mix (Incubate 60 min in dark) add_peptide->add_beads read_alpha 5. Read AlphaScreen Signal add_beads->read_alpha analyze 6. Data Analysis - Plot Signal vs. [Compound] - Calculate IC50 read_alpha->analyze

Caption: Workflow for a BRD4/Histone interaction AlphaScreen™ assay.

Detailed Protocol: BRD4(BD1) AlphaScreen™ Inhibition Assay

This protocol is based on established methods for screening BRD4 inhibitors.[23][24]

Materials:

  • Recombinant GST-tagged BRD4 (BD1) protein.

  • Biotinylated histone H4 acetylated peptide (e.g., Biotin-H4K5acK8acK12acK16ac).

  • AlphaScreen™ GST Detection Kit (Acceptor beads) and Streptavidin Donor beads.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • 384-well ProxiPlate™.

  • Test compounds serially diluted in DMSO.

  • An AlphaScreen™-capable plate reader.

Procedure:

  • Reagent Preparation: All steps involving beads must be performed under subdued light.

  • Compound & Protein Addition: In a 384-well plate, add 5 µL of assay buffer containing GST-BRD4 protein (final concentration typically 10-30 nM). Add 2.5 µL of the test compound at various concentrations.

  • Peptide Addition: Add 2.5 µL of the biotinylated acetylated histone peptide (final concentration typically 10-30 nM).

  • First Incubation: Incubate the plate at room temperature for 30 minutes to allow for protein-peptide-compound equilibration.

  • Bead Addition: Prepare a mixture of the GST Acceptor beads and Streptavidin Donor beads in assay buffer according to the manufacturer's instructions. Add 5 µL of this bead mixture to each well.

  • Second Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow for bead binding.

  • Measurement: Read the plate on an AlphaScreen™-capable reader.

  • Data Analysis:

    • Plot the AlphaScreen™ signal count against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation and Interpretation
Compound IDTarget DomainIC₅₀ (µM)Max Signal Reduction (%)
MPP-007BRD4(BD1)0.2599.1
MPP-008BRD4(BD1)4.898.5
MPP-009BRD4(BD1)> 1005.4
JQ1BRD4(BD1)0.0999.8

Trustworthiness & Causality: The AlphaScreen™ assay is a direct measure of binding competition.[21] A critical step for ensuring trustworthiness is to perform a counter-screen. Some compounds can interfere with the AlphaScreen™ chemistry itself (e.g., by quenching singlet oxygen or emitting light). A counter-assay, run in the absence of the target protein but with a pre-formed biotin-GST linkage, can identify such artifacts.[22] Hits should be confirmed using an orthogonal method, such as the Fluorescence Polarization assay described in Section 1, to validate the binding interaction.

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel therapeutics. The successful progression of any chemical series depends on the rigorous and systematic application of well-validated in vitro assays. This guide provides the foundational protocols to assess the activity of new analogs against three high-value target classes: protein kinases, phosphodiesterases, and bromodomains. By understanding the principles behind each assay, carefully optimizing conditions, and incorporating appropriate controls, researchers can generate high-quality, reliable data to drive their drug discovery programs forward.

References

Application Notes & Protocols for Cell-Based Assays Using 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Cellular Research

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and chemical biology. Derivatives of this structure have demonstrated a wide array of biological activities, positioning them as valuable tools for investigating complex cellular processes. Notably, 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one and its analogs have emerged as potent modulators of critical signaling pathways implicated in cancer and other proliferative diseases.

This guide provides a comprehensive overview and detailed protocols for utilizing these compounds in cell-based assays. We will delve into their mechanism of action, with a particular focus on the PI3K/Akt/mTOR signaling cascade, and provide step-by-step instructions for assessing their impact on cell viability, apoptosis, and cell cycle progression. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of small molecules.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A growing body of evidence indicates that derivatives of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold exert their anti-proliferative effects by targeting the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] This pathway is a central regulator of cell growth, survival, and metabolism and is frequently dysregulated in human cancers.

The canonical PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and the mTOR complex 2 (mTORC2).

Once activated, Akt phosphorylates a multitude of downstream substrates, leading to:

  • Promotion of cell survival: by inhibiting pro-apoptotic proteins such as Bad and regulating the transcription factor FOXO.

  • Stimulation of cell growth and proliferation: through the activation of the mammalian target of rapamycin complex 1 (mTORC1), which in turn promotes protein synthesis and lipid biosynthesis.

  • Regulation of metabolism: by influencing glucose uptake and utilization.

Compounds based on the this compound scaffold have been shown to reduce the levels of PI3K in cancer cells, thereby inhibiting the entire downstream signaling cascade.[1] This leads to decreased cell proliferation, induction of apoptosis, and cell cycle arrest. The following diagram illustrates the key components of the PI3K/Akt/mTOR pathway and the point of intervention for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival & Inhibition of Apoptosis Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Compound This compound Derivatives Compound->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

The following protocols provide a framework for investigating the cellular effects of this compound and its analogs. It is recommended to use a human lung adenocarcinoma cell line, such as A549, for these assays, as this is a well-characterized model for studying the activity of these compounds.[1][2]

Compound Handling and Stock Solution Preparation

Physicochemical Properties: While a definitive datasheet for this compound is not readily available, compounds with this scaffold are generally crystalline solids with good solubility in dimethyl sulfoxide (DMSO) and limited solubility in aqueous media.[3]

Stock Solution Preparation:

  • Solvent: Use sterile, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Procedure: Weigh out the desired amount of the compound and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution by vortexing or gentle warming.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[3]

  • Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the cell culture should not exceed 0.5%, as higher concentrations can be cytotoxic.[4] A final concentration of 0.1% DMSO is considered safe for most cell lines.[4]

Protocol 1: Cell Viability Assay (Luminescence-Based)

This protocol utilizes a commercially available luminescence-based assay, such as Promega's CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells. This method is highly sensitive and has a broad linear range.

Materials:

  • A549 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • White, opaque-walled 96-well microplates suitable for luminescence measurements

  • This compound stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed the cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only for background measurements.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the compound-treated wells).

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (medium-only wells) from all other readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).

  • Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) using a suitable software package (e.g., GraphPad Prism).

ParameterRecommended Value
Cell LineA549
Seeding Density5,000 - 10,000 cells/well
Incubation Time24, 48, 72 hours
Final DMSO Conc.≤ 0.5%
WavelengthLuminescence
Protocol 2: Apoptosis Assay (Flow Cytometry)

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • A549 cells

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution in DMSO

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent) containing:

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • 10x Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed A549 cells in 6-well plates at a density of 2-5 x 10⁵ cells per well and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., at its IC₅₀ and 2x IC₅₀) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. Aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the corresponding supernatant from the previous step.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • A549 cells

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution in DMSO

  • PBS

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat A549 cells in 6-well plates as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells as described previously.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS containing 50 µL of RNase A solution.

    • Incubate at 37°C for 30 minutes to degrade RNA.

    • Add 500 µL of PI staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of DNA content.

Data Analysis:

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo, ModFit LT).

  • Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.

Protocol 4: Western Blot Analysis of PI3K Pathway Proteins

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein, to confirm the mechanism of action of the compound.

Materials:

  • A549 cells

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution in DMSO

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat A549 cells as described in previous protocols.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.

  • Use GAPDH as a loading control to ensure equal protein loading.

Experimental_Workflow Start Start: A549 Cell Culture Treatment Treat with this compound Derivatives and Vehicle Control Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (PI3K Pathway Proteins) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: A generalized experimental workflow for characterizing the cellular effects of this compound derivatives.

References

Application Notes and Protocols for Efficacy Testing of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one in Neuroinflammatory Disorders

This compound belongs to the versatile pyrazolo[1,5-a]pyrazine class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry. Derivatives of this scaffold have been identified as potent and brain-penetrable positive allosteric modulators of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential in treating neuropsychiatric and neurodegenerative diseases such as schizophrenia and depression.[1][2] Furthermore, the broader pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a wide range of biological activities, including anti-inflammatory properties.[3]

Neuroinflammation is a critical component in the pathogenesis of a host of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and major depressive disorder.[4][5] It involves the activation of glial cells, such as microglia and astrocytes, which release inflammatory mediators that can lead to neuronal damage.[6] Given the established role of the parent scaffold in modulating neuronal receptors and the recognized link between neuroinflammation and CNS disorders, evaluating the efficacy of this compound in a relevant animal model of neuroinflammation is a logical and crucial step in its preclinical development.

These application notes provide a detailed guide for researchers to assess the therapeutic potential of this compound using a well-established lipopolysaccharide (LPS)-induced rodent model of neuroinflammation.

Rationale for Animal Model Selection: The Lipopolysaccharide (LPS) Model

For the initial efficacy testing of this compound, we recommend the use of the lipopolysaccharide (LPS)-induced model of neuroinflammation in rodents (mice or rats). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce a robust and reproducible neuroinflammatory response.[4][7]

Key Advantages of the LPS Model:

  • Robust and Reproducible: Systemic or central administration of LPS reliably induces the expression of pro-inflammatory cytokines, microglial activation, and behavioral changes associated with neuroinflammation.[4][8]

  • Translational Relevance: The inflammatory pathways activated by LPS in rodents are highly conserved in humans, making this model relevant for studying the mechanisms of neuroinflammation and the effects of anti-inflammatory compounds.

  • Well-Characterized: A vast body of literature has characterized the time course and nature of the inflammatory response to LPS, providing a solid foundation for experimental design and data interpretation.[9][10][11]

  • Versatility: The route of LPS administration can be tailored to model different aspects of neuroinflammation. Intraperitoneal (i.p.) injection mimics systemic inflammation leading to a secondary neuroinflammatory response, while intracerebroventricular (i.c.v.) injection induces a more direct and localized brain inflammation.[10][11]

Experimental Workflow for Efficacy Testing

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in the LPS-induced neuroinflammation model.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Treatment & Induction cluster_2 Phase 3: Efficacy Assessment acclimatization Animal Acclimatization (7 days) baseline Baseline Behavioral Testing acclimatization->baseline treatment Pre-treatment: This compound or Vehicle baseline->treatment Randomization induction Induction of Neuroinflammation: LPS Injection (i.p. or i.c.v.) treatment->induction behavioral Post-treatment Behavioral Testing induction->behavioral biochemical Biochemical Analysis (Cytokines, etc.) behavioral->biochemical Terminal Endpoint histological Histological Analysis (Microglia, etc.) biochemical->histological

Caption: Experimental workflow for assessing the efficacy of this compound.

Detailed Protocols

Protocol 1: Systemic LPS-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation via intraperitoneal (i.p.) injection of LPS.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for the test compound (e.g., saline, DMSO, or as determined by solubility)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Sterile, pyrogen-free saline

  • Standard laboratory equipment for injections and animal handling

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least 7 days before the experiment.

  • Baseline Behavioral Testing (Optional): Conduct baseline behavioral tests (e.g., open field test, elevated plus maze) to establish a pre-treatment baseline for each animal.

  • Grouping and Dosing: Randomly assign mice to the following groups (n=8-12 per group):

    • Group 1: Vehicle + Saline: Receives vehicle and saline injection.

    • Group 2: Vehicle + LPS: Receives vehicle and LPS injection.

    • Group 3: Test Compound (Low Dose) + LPS: Receives a low dose of this compound and LPS.

    • Group 4: Test Compound (Medium Dose) + LPS: Receives a medium dose of this compound and LPS.

    • Group 5: Test Compound (High Dose) + LPS: Receives a high dose of this compound and LPS.

  • Pre-treatment: Administer the appropriate dose of this compound or vehicle via the desired route (e.g., oral gavage, i.p. injection) at a predetermined time before LPS administration (e.g., 30-60 minutes).

  • Induction of Neuroinflammation: Inject LPS (0.5 - 5 mg/kg, i.p.) or an equivalent volume of sterile saline. The dose of LPS should be optimized in preliminary studies to induce a sub-lethal inflammatory response.

  • Post-treatment Monitoring and Behavioral Testing: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection). Conduct behavioral tests at specific time points post-LPS injection (e.g., 2, 4, 24 hours) to assess anxiety-like behavior, locomotor activity, and cognitive function.

  • Tissue Collection and Analysis: At the end of the experiment (e.g., 24 hours post-LPS), euthanize the animals and collect brain tissue and blood.

    • Brain: Dissect the hippocampus and cortex. One hemisphere can be used for biochemical analysis (e.g., ELISA, Western blot, qPCR) and the other for histological analysis (e.g., immunohistochemistry).

    • Blood: Collect blood for plasma cytokine analysis.

Quantitative Data Summary Table
GroupTreatmentLPS Dose (mg/kg, i.p.)Behavioral Endpoint (e.g., Immobility Time in FST)Hippocampal IL-1β (pg/mg protein)Cortical Iba1+ Cells (cells/mm²)
1Vehicle + Saline0
2Vehicle + LPS1
3Low Dose Compound + LPS1
4Medium Dose Compound + LPS1
5High Dose Compound + LPS1

FST: Forced Swim Test; IL-1β: Interleukin-1 beta; Iba1: Ionized calcium-binding adapter molecule 1 (a marker of microglia)

Efficacy Assessment Endpoints

A multi-faceted approach is essential for a comprehensive evaluation of the efficacy of this compound.

Behavioral Assessments
  • Sickness Behavior: Monitor for changes in body weight, food and water intake, and general activity levels.

  • Anxiety-like Behavior: Utilize tests such as the Elevated Plus Maze (EPM) and the Open Field Test (OFT).

  • Depressive-like Behavior: Employ the Forced Swim Test (FST) and the Tail Suspension Test (TST).

  • Cognitive Function: Assess learning and memory using the Morris Water Maze (MWM) or the Y-maze.

Biochemical Analysis
  • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in brain homogenates and plasma using ELISA or multiplex assays.

  • Inflammatory Mediators: Analyze the expression of key inflammatory enzymes and signaling molecules (e.g., COX-2, iNOS, NF-κB) using Western blotting or qPCR.[12]

  • Oxidative Stress Markers: Quantify markers of oxidative damage (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase).

Histological Analysis
  • Microglial Activation: Use immunohistochemistry (IHC) to stain for microglial markers such as Iba1. Assess changes in microglial morphology (e.g., from ramified to amoeboid) and density.

  • Astrocyte Reactivity: Stain for Glial Fibrillary Acidic Protein (GFAP) to evaluate astrogliosis.

  • Neuronal Integrity: Use markers like NeuN to assess neuronal populations and detect any potential neuroprotective effects of the compound.

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway of LPS-induced neuroinflammation, which can be a target for this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation TestCompound This compound TestCompound->NFkB Potential Inhibition

Caption: Simplified LPS-TLR4 signaling pathway in microglia.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of both positive (Vehicle + LPS) and negative (Vehicle + Saline) control groups is critical. The positive control group should exhibit significant behavioral deficits, elevated pro-inflammatory markers, and histological evidence of neuroinflammation compared to the negative control group. The efficacy of this compound is then determined by its ability to dose-dependently ameliorate these LPS-induced changes, bringing the measured parameters closer to those of the negative control group.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in a rodent model of neuroinflammation. By employing a combination of behavioral, biochemical, and histological endpoints, researchers can robustly assess the therapeutic potential of this compound for a range of CNS disorders where neuroinflammation plays a key pathological role. Careful experimental design, including appropriate controls and dose-response studies, will yield reliable and translatable data to guide further drug development efforts.

References

Application Notes and Protocols for Investigating 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one and its Analogs in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] This has led to the exploration of related heterocyclic systems, such as the pyrazolo[1,5-a]pyrazin-4(5H)-one core. A growing body of evidence suggests that derivatives of this scaffold are effective inhibitors of lung cancer cell proliferation, operating through various mechanisms of action.[3][4][5]

Recent studies have highlighted the potential of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in targeting non-small cell lung cancer (NSCLC) cell lines, such as A549 and H322.[3][6] These compounds have been shown to induce dose- and time-dependent inhibition of cell growth, suggesting their potential as lead compounds for the development of novel lung cancer therapeutics.[5] This document provides a detailed guide for researchers and drug development professionals on the application and study of these compounds in relevant lung cancer cell line models.

Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

Derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exert their anti-proliferative effects on lung cancer cells through several key mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

PI3K Pathway Inhibition: Certain pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been shown to significantly reduce the protein levels of phosphoinositide 3-kinase (PI3K) in A549 lung adenocarcinoma cells.[6] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, including lung cancer. Molecular docking studies have further supported these findings, revealing favorable binding affinities and interactions of these compounds within the PI3K active site.[6]

Induction of Apoptosis and Cell Cycle Arrest: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Studies have demonstrated that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can significantly induce apoptosis in both A549 and H322 lung cancer cells.[7] This apoptotic induction is often accompanied by a G1-phase arrest in the cell cycle, effectively halting the proliferation of cancer cells.[7]

Modulation of p53 and HSP70: The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. Research has indicated that the treatment of A549 cells with specific pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can lead to an elevation in p53 protein levels.[7] Conversely, the levels of heat shock protein 70 (HSP70), which is often overexpressed in cancer cells and promotes survival, were significantly reduced.[7] This dual action on p53 and HSP70 likely contributes to the pro-apoptotic effects of these compounds.

Autophagy Modulation: Autophagy is a cellular process of self-digestion that can either promote cell survival or cell death depending on the context. Some studies suggest that the most effective pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives may exert their inhibitory action on A549 cells through the modulation of autophagy.[5]

G cluster_0 Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one & Analogs PI3K PI3K Protein Levels Compound->PI3K Inhibits p53 p53 Protein Level Compound->p53 Increases HSP70 HSP70 Protein Level Compound->HSP70 Decreases Autophagy Autophagy Modulation Compound->Autophagy Growth_Inhibition Inhibition of Cell Proliferation PI3K->Growth_Inhibition Apoptosis Apoptosis Induction p53->Apoptosis G1_Arrest G1 Phase Cell Cycle Arrest p53->G1_Arrest HSP70->Apoptosis Autophagy->Growth_Inhibition Apoptosis->Growth_Inhibition G1_Arrest->Growth_Inhibition

Caption: Proposed mechanism of action for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in lung cancer cells.

Data Summary: In Vitro Efficacy

The following table summarizes the reported cytotoxic activities of various pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against the A549 non-small cell lung cancer cell line.

CompoundCell LineIC50 (µM)Reference
Derivative 27A5498.19[6]
Derivative 28A5497.01[6]
Unnamed Derivative 1A549~160 (for 50% cell death)[4]
Unnamed Derivative 2A549~160 (for 50% cell death)[4]

Application Notes and Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

G A 1. Seed A549/H322 cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution (0.5 mg/mL) D->E F 6. Incubate for 4h E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed A549 or H322 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Hoechst 33258 Staining

Hoechst 33258 is a fluorescent stain that binds to the minor groove of DNA. Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which can be visualized by fluorescence microscopy after staining with Hoechst 33258.[7]

Protocol:

  • Cell Culture and Treatment: Grow A549 or H322 cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of the pyrazolo[1,5-a]pyrazin-4(5H)-one derivative for 48 hours.[7]

  • Cell Fixation: Wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining: Wash the fixed cells twice with PBS and then stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Washing and Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using a mounting medium.

  • Visualization: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei, while normal cells will have uniformly stained, round nuclei.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat A549 cells with the test compound for 48 hours.[7] Harvest the cells by trypsinization, and collect both the adherent and floating cells to include the apoptotic population.

  • Cell Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Flow Cytometry Analysis: Incubate the cells for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, will allow for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis of Key Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate. This is crucial for investigating the effect of the compound on target proteins like PI3K, p53, and HSP70.

G A 1. Treat cells and prepare lysate B 2. Protein quantification (BCA assay) A->B C 3. SDS-PAGE B->C D 4. Protein transfer to PVDF membrane C->D E 5. Blocking with 5% non-fat milk D->E F 6. Primary antibody incubation (e.g., anti-PI3K, anti-p53) E->F G 7. Secondary antibody incubation (HRP-conjugated) F->G H 8. Chemiluminescent detection G->H

Caption: Workflow for Western blot analysis.

Protocol:

  • Cell Lysis: After treating A549 cells with the pyrazolo[1,5-a]pyrazin-4(5H)-one derivative for 48 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PI3K, p53, HSP70, LC3-II, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.

References

Application Notes & Protocols: A Strategic Guide to a Novel Class of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Developing Derivatives of 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one for Improved Potency

Audience: Researchers, scientists, and drug development professionals.

Authored By: A Senior Application Scientist

Abstract

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its fused heterocyclic structure offers a rigid framework amenable to strategic functionalization, allowing for the fine-tuning of physicochemical properties and target engagement. This guide provides a comprehensive overview of the rationale and methodologies for designing, synthesizing, and evaluating derivatives of this core structure to achieve enhanced potency and selectivity. We will delve into key synthetic transformations, provide detailed protocols for critical biological assays, and discuss the principles of structure-activity relationship (SAR) analysis to guide iterative drug design.

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold

The pyrazolo[1,5-a]pyrimidine core, a close structural analog of the pyrazolo[1,5-a]pyrazin-4(5H)-one, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[2]

Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), PI3K, and FLT3, highlighting their potential as anticancer agents.[5][6][7] The this compound core, the focus of this guide, offers unique electronic and steric properties that can be exploited to develop novel inhibitors with improved potency and selectivity profiles.

This document will serve as a practical guide for researchers seeking to explore the therapeutic potential of this scaffold. We will outline a systematic approach to derivative development, from initial synthetic strategies to comprehensive biological evaluation.

Synthetic Strategies for Derivative Generation

The generation of a diverse library of derivatives is the first crucial step in any drug discovery campaign. The this compound scaffold offers several positions for chemical modification. The general synthetic approach often involves the cyclocondensation of a substituted aminopyrazole with a suitable biselectrophilic partner.[8][9] For the purpose of generating a focused library, we will concentrate on post-synthesis functionalization of the core scaffold.

A key strategy involves the introduction of a handle for further diversification, such as a halogen atom. Halogenated pyrazolo[1,5-a]pyrimidines are versatile intermediates for cross-coupling reactions.[10][11][12]

G cluster_0 Core Synthesis & Halogenation cluster_1 Diversification via Cross-Coupling Start This compound Core Halogenation Regioselective Halogenation (e.g., NBS, NIS) Start->Halogenation Introduce reactive handle Intermediate Halogenated Intermediate (e.g., 3-bromo derivative) Halogenation->Intermediate Suzuki Suzuki Coupling Intermediate->Suzuki Boronic acids/esters Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Amines Sonogashira Sonogashira Coupling Intermediate->Sonogashira Terminal alkynes Aryl_Deriv Aryl/Heteroaryl Derivatives Suzuki->Aryl_Deriv Amino_Deriv Amino Derivatives Buchwald->Amino_Deriv Alkynyl_Deriv Alkynyl Derivatives Sonogashira->Alkynyl_Deriv Final_Library Diverse Compound Library for Screening Aryl_Deriv->Final_Library Amino_Deriv->Final_Library Alkynyl_Deriv->Final_Library

Figure 1: General workflow for the synthesis and diversification of this compound derivatives.

Protocol 2.1: Halogenation of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core

This protocol describes a general procedure for the regioselective bromination at the C3 position, creating a versatile intermediate for subsequent cross-coupling reactions.[13]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the 3-bromo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties at the C3 position.[14][15]

Materials:

  • 3-bromo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave vial or reaction tube

Procedure:

  • In a microwave vial, combine the 3-bromo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq), the boronic acid/ester (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Add the solvent mixture (e.g., 3:1 dioxane:water).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120°C for 30-60 minutes. Alternatively, conventional heating can be used.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired C3-arylated derivative.

Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of primary and secondary amines at the C3 position.[7][16][17]

Materials:

  • 3-bromo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., Xantphos, 5 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 3-bromo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq), amine (1.2 eq), palladium precatalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture at 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the C3-aminated product.

Biological Evaluation: A Tiered Screening Approach

A systematic evaluation of the synthesized derivatives is essential to identify compounds with improved potency. A tiered screening approach is recommended to efficiently manage resources.

G Tier1 Tier 1: Primary Screening (High-Throughput) Cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Tier1->Cytotoxicity Tier2 Tier 2: Potency & Selectivity (Dose-Response) Kinase_Inhibition In Vitro Kinase Inhibition Assay (Primary Target, e.g., CDK2) Tier2->Kinase_Inhibition Tier3 Tier 3: In-Cell & Mechanistic Studies Western_Blot Western Blotting (Target Engagement & Pathway Modulation) Tier3->Western_Blot Cell_Cycle Cell Cycle Analysis Tier3->Cell_Cycle Cytotoxicity->Tier2 Active Compounds IC50 IC₅₀ Determination (Primary Target) Kinase_Inhibition->IC50 Kinome_Profiling Kinome Profiling (Selectivity Assessment) IC50->Kinome_Profiling Potent Hits Kinome_Profiling->Tier3 Potent & Selective Hits

Figure 2: Tiered screening cascade for the evaluation of this compound derivatives.

Protocol 3.1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19][20]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3.2: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase, such as CDK2.[21][22]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate (e.g., Histone H1)

  • ATP

  • [γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega) for a luminescence-based assay

  • Test compounds in DMSO

  • 96-well or 384-well assay plates

Procedure (Luminescence-based):

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In an assay plate, add the test compound, recombinant CDK2/Cyclin A2 enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological assays are crucial for establishing a structure-activity relationship (SAR), which guides the next cycle of drug design.[23]

Table 1: Example SAR Data for C3-Substituted Derivatives

Compound IDR Group at C3Cell Viability IC₅₀ (µM) (MCF-7)CDK2 Inhibition IC₅₀ (nM)
Parent -H> 50> 1000
1a 4-Fluorophenyl15.2450
1b 4-Methoxyphenyl10.8320
1c 4-(Dimethylamino)phenyl2.585
2a N-Methylaniline5.1150
2b Morpholine8.9210
  • Substitution at C3 is crucial for activity. The parent compound is inactive.

  • Electron-donating groups on the C3-phenyl ring enhance potency. The dimethylamino group in 1c is significantly more potent than the fluoro or methoxy groups. This suggests a potential hydrogen bond or favorable electronic interaction in the kinase active site.

  • The nature of the atom connecting the C3 position to the substituent is important. The direct C-C bond in the phenyl derivatives appears more favorable than the C-N bond in the aniline and morpholine derivatives for CDK2 inhibition in this limited set.

Rational for Bioisosteric Replacements:

Bioisosterism is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.[3][4][24] For instance, if a carboxylic acid moiety is introduced and shows good potency but poor cell permeability, it could be replaced with a tetrazole, a well-known bioisostere, to potentially improve oral bioavailability. Similarly, a pyrazole ring can act as a bioisostere for an amide, offering different hydrogen bonding patterns and metabolic stability.[25]

Kinome Profiling for Selectivity

Once potent inhibitors are identified, it is critical to assess their selectivity across the human kinome. Off-target kinase inhibition can lead to toxicity. Several commercial services offer kinome profiling, where a compound is tested against a large panel of kinases (often >400).[19][26][27][28][29] This provides a comprehensive selectivity profile and helps to identify potential liabilities early in the drug discovery process.

Conclusion

The this compound scaffold is a versatile platform for the development of novel kinase inhibitors. Through a systematic approach of targeted library synthesis, tiered biological screening, and iterative SAR-guided optimization, it is possible to develop potent and selective drug candidates. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols for the Evaluation of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold as a Privileged Motif in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases.[1] The pyrazolo[1,5-a]pyrimidine and its bioisostere, the pyrazolo[1,5-a]pyrazine core, represent a class of heterocyclic compounds that have garnered significant attention for their versatile kinase inhibitory activities.[2] These scaffolds can act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of a wide range of kinases.[1][2] Structure-activity relationship (SAR) studies have demonstrated that modifications to this core can lead to potent and selective inhibitors for kinases such as cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and Casein Kinase 2 (CK2).[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel compound from this class, 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one , as a potential kinase inhibitor. While the direct kinase inhibitory profile of this specific molecule is not extensively documented, recent studies on analogous pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown promising activity, including the modulation of PI3K protein levels in non-small cell lung cancer cell lines.[6] This suggests that this compound is a compelling candidate for kinase inhibitor screening and development.

Herein, we present a logical workflow, from initial in vitro screening to cell-based validation, to thoroughly assess the kinase inhibitory potential of this compound. The protocols provided are designed to be robust and adaptable, enabling researchers to generate high-quality, reproducible data.

Rationale and Workflow for Kinase Inhibitor Profiling

The effective characterization of a novel potential kinase inhibitor requires a multi-faceted approach. The following workflow is proposed to systematically evaluate the activity of this compound:

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Data Analysis & Interpretation A Compound Preparation & QC B Broad Kinase Panel Screening A->B C IC50 Determination for Hits B->C D Mechanism of Action Studies C->D E Cellular Target Engagement D->E Transition to Cellular Context F Phospho-protein Analysis E->F G Cellular Proliferation/Viability Assays F->G H SAR Analysis & Lead Optimization G->H

Figure 1: Proposed workflow for the kinase inhibitor profiling of this compound.

Part 1: In Vitro Kinase Profiling

The initial step in characterizing a novel compound is to assess its direct inhibitory activity against a panel of purified kinases. This provides a broad overview of its potency and selectivity.

Protocol 1: Broad Kinase Panel Screening

Objective: To identify the primary kinase targets of this compound from a diverse panel of kinases.

Rationale: A broad screening approach is crucial to understand the selectivity profile of the compound. A highly selective inhibitor is often desirable to minimize off-target effects. Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[7]

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • Recombinant human kinases (a diverse panel is recommended)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the compound at a final concentration of 10 µM. Use DMSO as a negative control.

    • Add 2 µL of a mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be empirically determined.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate for 1 hour at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Protocol 2: IC50 Determination for Hit Kinases

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the kinases identified as "hits" in the initial screen.

Rationale: The IC50 value is a quantitative measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor. This protocol uses a dose-response curve to accurately determine the IC50.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution of this compound in DMSO. A 10-point, 3-fold dilution series is recommended, starting from 100 µM.

  • Assay Performance: Follow the same procedure as in Protocol 1, but instead of a single concentration, add 1 µL of each concentration from the serial dilution to the assay wells.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Target Predicted IC50 (nM) for this compound Staurosporine IC50 (nM) (Control)
PI3KαTo be determined5
PI3KβTo be determined10
PI3KδTo be determined20
PI3KγTo be determined2
TBK1To be determined15
IKKεTo be determined15

Table 1: Exemplary data table for summarizing the IC50 values of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.

Part 2: Cell-Based Validation

In vitro assays provide valuable information on the direct interaction between a compound and its target. However, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.[8]

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that this compound can bind to its target kinase inside living cells.

Rationale: The NanoBRET™ Target Engagement assay is a powerful tool for measuring compound binding to a specific protein in real-time within intact cells.[8] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. An effective inhibitor will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Lipofectamine™ 3000 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • This compound

  • White, 96-well cell culture plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

  • Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to the cells.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.

Protocol 4: Western Blot Analysis of Downstream Substrate Phosphorylation

Objective: To assess the functional consequence of target engagement by measuring the phosphorylation of a known downstream substrate of the target kinase.

Rationale: A functional kinase inhibitor should decrease the phosphorylation of its downstream substrates. Western blotting with phospho-specific antibodies is a widely used method to detect changes in protein phosphorylation levels.[9]

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Analysis cluster_2 Immunodetection & Analysis A Seed Cells B Treat with Compound A->B C Lyse Cells B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Primary Antibody Incubation (p-Substrate, Total Substrate, Loading Control) F->G H Secondary Antibody Incubation G->H I Signal Detection & Quantification H->I

Figure 2: Workflow for Western blot analysis of substrate phosphorylation.

Procedure:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known dependency on the target kinase) and treat with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the phospho-protein signal to the total protein signal and a loading control (e.g., GAPDH or β-actin).

Potential Kinase Targets and Signaling Pathways

Based on the known activity of the pyrazolo[1,5-a]pyrazine scaffold, several kinase families are of particular interest for screening this compound.

PI3K/AKT/mTOR Pathway

Recent evidence suggests that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can modulate PI3K levels.[6] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.

TBK1/IKKε and the Innate Immune Response

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IKKs that play a crucial role in the innate immune response to viral and bacterial infections.[10] They are key mediators of interferon regulatory factor (IRF) signaling. Given the structural similarities of some TBK1/IKKε inhibitors to the pyrazolopyrimidine core, these kinases represent plausible targets.

G cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Downstream Effects TLR3 TLR3 TBK1_IKKe TBK1 / IKKε TLR3->TBK1_IKKe RIGI RIG-I RIGI->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer IFN Type I Interferon Production IRF3_dimer->IFN Inhibitor This compound Inhibitor->TBK1_IKKe Inhibition

Figure 3: Simplified TBK1/IKKε signaling pathway and the potential point of inhibition by this compound.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrazine scaffold holds significant promise for the development of novel kinase inhibitors. This compound, as a representative of this class, warrants thorough investigation. The application notes and protocols outlined in this document provide a comprehensive framework for its characterization, from initial hit identification to cellular validation.

Successful execution of these studies will elucidate the kinase inhibitory profile of this compound, identify its primary cellular targets, and provide a solid foundation for further preclinical development. Subsequent studies may include lead optimization based on SAR, in vivo efficacy studies in relevant disease models, and pharmacokinetic and toxicological profiling.

References

High-throughput screening with pyrazolo[1,5-a]pyrazine libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Libraries

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases, which are pivotal regulators of cellular processes and hallmarks of numerous diseases, particularly cancer.[1][2][3][4] This guide provides a comprehensive overview of the strategies and methodologies for conducting high-throughput screening (HTS) campaigns with pyrazolo[1,5-a]pyrimidine libraries to identify novel kinase inhibitors. We detail field-proven protocols for widely used homogenous assay technologies, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA, and provide a framework for robust data analysis and hit validation.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The pyrazolo[1,5-a]pyrimidine core structure is a bioisostere of purine, enabling it to mimic the natural adenine scaffold of ATP and effectively compete for the ATP-binding site of protein kinases.[5] Its synthetic tractability allows for the creation of large, diverse chemical libraries through modifications at multiple positions, making it an ideal starting point for kinase inhibitor discovery.[1][3][6] Numerous successful kinase inhibitors, including FDA-approved drugs for treating cancers driven by NTRK gene fusions, are built upon this framework, highlighting its clinical significance.[2] The primary goal of an HTS campaign is to efficiently interrogate these libraries to identify starting points for therapeutic development.

Foundational Principles of Kinase HTS Assay Design

The success of any HTS campaign hinges on the development of a robust, sensitive, and reproducible assay. For kinase inhibitors, the most common approach is to measure the phosphorylation of a substrate (either a peptide or a full-length protein) by the kinase enzyme. The choice of technology is critical and depends on factors like reagent availability, instrumentation, and the nature of the kinase and substrate.

Causality Behind Assay Choice:

  • Time-Resolved FRET (TR-FRET): This technology measures the transfer of energy from a long-lifetime lanthanide donor (e.g., Terbium or Europium) to a fluorescent acceptor. It is a robust technology with a ratiometric readout that reduces interference from colored compounds.[7][8] Its primary limitation is the strict distance requirement (~10 nm) between donor and acceptor, making it ideal for peptide substrates but challenging for large, full-length proteins.[9]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology relies on the diffusion of singlet oxygen from a Donor bead to an Acceptor bead.[10] The key advantage of AlphaLISA is its extended proximity range (~200 nm), which makes it highly suitable for assays using large, full-length protein substrates and for studying protein-protein interactions.[9][11] This flexibility can provide more biologically relevant data compared to assays using truncated peptides.

The following diagram illustrates the typical workflow for an HTS campaign designed to identify kinase inhibitors.

HTS_Workflow cluster_Prep Phase 1: Preparation & Assay Dev cluster_Screen Phase 2: Primary Screen cluster_Analysis Phase 3: Hit Triage & Validation Lib_Prep Library Preparation (Pyrazolo[1,5-a]pyrimidines) Assay_Dev Assay Development & Optimization Lib_Prep->Assay_Dev Pilot Pilot Screen (Small Compound Set) Assay_Dev->Pilot HTS Full Library HTS (Single Concentration) Pilot->HTS Data_Analysis Data Analysis & Hit Selection HTS->Data_Analysis Dose_Response Dose-Response (IC50 Determination) Data_Analysis->Dose_Response Ortho_Assay Orthogonal & Counter-Screens Dose_Response->Ortho_Assay Final_Hits Validated Hits Ortho_Assay->Final_Hits

Caption: High-level workflow for a typical kinase inhibitor HTS campaign.

HTS Protocols: Step-by-Step Methodologies

The following protocols are generalized for a 384-well plate format. All reagent concentrations and incubation times must be optimized for the specific kinase system under investigation.

Protocol: TR-FRET Kinase Activity Assay

This protocol is based on the LanthaScreen™ TR-FRET platform, which typically uses a terbium-labeled anti-phospho antibody (donor) and a fluorescein-labeled substrate (acceptor).[8]

Principle of TR-FRET Assay

TR_FRET_Principle cluster_no_activity No Kinase Activity (or Inhibited) cluster_activity Kinase Activity Kinase_I Kinase Substrate_I Fluorescein-Substrate Antibody_I Tb-Antibody Result_I No FRET ATP_I ATP Kinase_A Kinase pSubstrate_A Fluorescein-pSubstrate Kinase_A->pSubstrate_A Phosphorylation Antibody_A Tb-Antibody pSubstrate_A->Antibody_A Binding Result_A High FRET Signal Antibody_A->Result_A Energy Transfer ATP_A ATP ATP_A->pSubstrate_A Phosphorylation

Caption: Mechanism of a TR-FRET kinase assay.

Materials & Reagents:

  • Kinase of interest

  • Fluorescein-labeled peptide substrate

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer (Assay Buffer containing EDTA)

  • Pyrazolo[1,5-a]pyrimidine library compounds in DMSO

  • Low-volume 384-well assay plates (e.g., black, polystyrene)

  • TR-FRET compatible plate reader

Protocol Steps:

  • Compound Plating: Dispense 50 nL of library compounds (at desired concentration, e.g., 10 mM in DMSO for a final assay concentration of 10 µM) into the appropriate wells of a 384-well plate. Control wells will receive DMSO only.

  • Kinase/Substrate Mix Preparation: Prepare a 2X kinase/substrate solution in Assay Buffer. The optimal concentrations must be empirically determined.

  • Kinase Reaction Initiation: Add 5 µL of the 2X kinase/substrate mix to each well containing the pre-spotted compounds.

  • ATP Addition: Prepare a 2X ATP solution in Assay Buffer. The concentration should ideally be at or near the apparent ATP Kₘ for the kinase to facilitate the identification of ATP-competitive inhibitors. Add 5 µL of this solution to each well to start the reaction. The total volume is now 10 µL.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes). The plate should be covered to prevent evaporation.

  • Reaction Termination: Prepare a 2X antibody solution in Stop/Detection Buffer. The EDTA in this buffer chelates Mg²⁺, thereby stopping the kinase reaction. Add 10 µL of this solution to each well.

  • Detection Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for antibody-substrate binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emissions at both the acceptor (e.g., 520 nm) and donor (e.g., 495 nm) wavelengths. The TR-FRET ratio (Acceptor/Donor) is calculated to normalize the data.

Protocol: AlphaLISA Kinase Activity Assay

This protocol is based on detecting a phosphorylated substrate using a biotinylated antibody and a tagged substrate, which are brought into proximity between Streptavidin-Donor and anti-Tag-Acceptor beads.[11][12][13]

Materials & Reagents:

  • Kinase of interest

  • Biotinylated substrate (peptide or protein)

  • Anti-phospho-substrate antibody conjugated with a tag (e.g., CaptSure™)

  • Streptavidin-coated Donor Beads

  • Anti-Tag Acceptor Beads

  • ATP

  • AlphaLISA Assay Buffer

  • Pyrazolo[1,5-a]pyrimidine library compounds in DMSO

  • Low-volume 384-well assay plates (e.g., white, ProxiPlate)

Protocol Steps:

  • Compound Plating: Dispense 50 nL of library compounds into the assay plate, as described in the TR-FRET protocol.

  • Kinase Reaction:

    • Prepare a 4X solution of the kinase in Assay Buffer. Add 2.5 µL to each well.

    • Prepare a 4X solution of the biotinylated substrate and ATP in Assay Buffer. Add 2.5 µL to each well to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection Mix Preparation: Prepare a 2X detection mix containing the tagged anti-phospho antibody, Streptavidin-Donor beads, and Anti-Tag Acceptor beads in AlphaLISA buffer. Note: This step should be performed in subdued light conditions as the beads are light-sensitive.

  • Detection & Signal Generation: Add 5 µL of the detection mix to each well. This stops the reaction and initiates the detection process.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

ParameterTypical Range/ValueRationale
Final Compound Conc. 1-20 µMA concentration of 10 µM is standard for primary screens to balance hit identification with off-target effects.
Final DMSO Conc. ≤ 1%High concentrations of DMSO can inhibit enzyme activity and interfere with assay signals.
ATP Concentration At or near KₘMaximizes sensitivity for detecting ATP-competitive inhibitors.
Enzyme Concentration EC₅₀ - EC₈₀The concentration that yields 50-80% of the maximal signal, ensuring the assay is in the linear range.
Plate Type Black (TR-FRET), White (Alpha)Minimizes background fluorescence (black) or maximizes signal reflection (white) for the respective technologies.
Readout TR-FRET Ratio, Alpha CountsRatiometric (TR-FRET) or luminescent counts (Alpha) are used to quantify kinase activity.

Table 1: Key parameters and considerations for HTS assay optimization.

Data Analysis, Hit Confirmation, and Validation

Raw data from an HTS campaign requires careful processing to identify genuine hits while minimizing false positives.

4.1 Primary Hit Identification

  • Normalization: Raw data from each plate is normalized relative to control wells. Percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Sample_Signal - Avg_Negative_Control) / (Avg_Positive_Control - Avg_Negative_Control)).

  • Hit Threshold: A statistical cutoff is applied to identify active compounds. A common threshold is the mean percent inhibition of the library plus three times the standard deviation (SD).[14] Any compound exceeding this threshold is considered a primary hit.

4.2 Hit Confirmation and Validation Cascade Primary hits must be subjected to a rigorous validation process to eliminate artifacts and confirm their mechanism of action.[15] This process is a critical component of a self-validating system.

Hit_Validation_Cascade Primary_Hits Primary Hits (Single-Point Screen) Resupply Re-test from Fresh Stock Primary_Hits->Resupply Dose_Response 10-Point Dose-Response (Confirms Potency - IC50) Resupply->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA if primary was TR-FRET) Dose_Response->Orthogonal_Assay node1 Filter: Inactive or poor curve fit Dose_Response->node1 Counter_Screen Counter-Screen (Rules out assay interference) Orthogonal_Assay->Counter_Screen node2 Filter: Inactive in secondary assay Orthogonal_Assay->node2 Biophysical Biophysical Validation (e.g., SPR, MST - Confirms direct binding) Counter_Screen->Biophysical node3 Filter: Assay Interference Compound Counter_Screen->node3 Validated_Lead Validated Lead Series Biophysical->Validated_Lead node4 Filter: No direct binding observed Biophysical->node4

Caption: A robust cascade for filtering primary HTS hits to validated leads.

  • Dose-Response Confirmation: Hits are re-tested using a dilution series (e.g., 10-point, 3-fold dilutions) to confirm activity and determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).[16][17]

  • Orthogonal Assays: Confirmed hits are tested in an assay that uses a different detection technology.[15] For example, if the primary screen was TR-FRET, an AlphaLISA or a mobility-shift assay could be used. This helps eliminate false positives resulting from technology-specific interference.

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay components rather than the kinase itself (e.g., compounds that are autofluorescent or quench the FRET signal).[15]

  • Chemical Tractability: Medicinal chemists review the structures of validated hits to prioritize those belonging to chemical series with favorable properties and potential for synthetic elaboration (Structure-Activity Relationship, SAR).[15][16]

Conclusion

High-throughput screening of pyrazolo[1,5-a]pyrimidine libraries is a powerful strategy for the discovery of novel kinase inhibitors. The success of such a campaign relies on a deep understanding of the scaffold's properties, the careful selection and optimization of HTS technology, and a rigorous, multi-step validation cascade to triage hits. By combining the chemical versatility of the pyrazolo[1,5-a]pyrimidine core with robust biochemical and biophysical screening protocols, researchers can efficiently identify high-quality lead compounds for progression into drug discovery programs.

References

Application Note & Protocol: Quantification of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds are significant in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including roles as protein kinase inhibitors in cancer treatment.[1][2][3] Accurate quantification of these molecules, such as 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, in biological matrices like plasma and urine is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles during drug development. This document provides a comprehensive, technically detailed guide for the development and validation of a robust analytical method for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind the methodological choices. The protocols herein are grounded in established principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10][11]

Methodological Rationale and Strategy

The quantification of small molecules like this compound in complex biological fluids presents challenges, primarily due to the presence of endogenous interfering components such as proteins and phospholipids.[12][13] A successful bioanalytical method must effectively isolate the analyte from these matrix components while ensuring high recovery and reproducibility.

This guide will focus on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based approach. The rationale for this choice is threefold:

  • High Selectivity: Tandem MS (or MS/MS) allows for the selection of a specific precursor ion of the analyte and its subsequent fragmentation into product ions.[14][15][16][17] This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte, minimizing the impact of co-eluting matrix components.

  • High Sensitivity: LC-MS/MS is capable of detecting analytes at very low concentrations (nanogram or picogram per milliliter levels), which is often a requirement for pharmacokinetic studies.[5]

  • Broad Applicability: The principles and techniques described are adaptable to a wide range of small molecules and biological matrices.

Our strategy involves a systematic approach encompassing sample preparation, chromatographic separation, mass spectrometric detection, and comprehensive method validation.

PART 1: Sample Preparation - Isolating the Analyte

The initial and most critical step in bioanalysis is the preparation of the sample.[18] The goal is to remove interferences from the biological matrix that could suppress the analyte's signal or damage the analytical instrumentation.[19][20] We will explore three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The Rapid Approach

PPT is a straightforward and high-throughput method for removing the bulk of proteins from plasma or serum samples.[21][22] It involves adding a water-miscible organic solvent to the sample, which denatures and precipitates the proteins.[21][23]

  • Causality: The addition of an organic solvent like acetonitrile or methanol disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation.[21]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[23]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[23]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • Insight: While fast and simple, PPT may not remove other matrix components like phospholipids, which can cause ion suppression.[24][25]

Liquid-Liquid Extraction (LLE): The Classic Cleanup

LLE is a more selective technique that separates the analyte based on its differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[26][27][28]

  • Causality: The analyte partitions into the organic phase, while polar matrix components like salts and proteins remain in the aqueous phase.[27] The choice of organic solvent is critical and depends on the analyte's polarity.

  • To 100 µL of plasma sample, add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate to adjust pH) and the internal standard.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.[29]

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[29]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[29]

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[29]

  • Insight: LLE generally produces cleaner extracts than PPT but is more labor-intensive and can be challenging to automate.[26][30]

Solid-Phase Extraction (SPE): The Selective and Concentrating Method

SPE is a highly selective and versatile technique that can both clean up the sample and concentrate the analyte.[20][31][32][33] It utilizes a solid sorbent to retain the analyte, which is then selectively eluted.[32]

  • Causality: The analyte adsorbs to the SPE sorbent based on its physicochemical properties (e.g., hydrophobicity, ion-exchange). Interfering components are washed away, and the purified analyte is then eluted with a stronger solvent.[32]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of the pre-treated plasma sample (diluted with a weak aqueous buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • Insight: SPE offers the cleanest extracts and the ability to concentrate the analyte, leading to improved sensitivity.[20] Method development can be more complex compared to PPT and LLE.[12]

PART 2: LC-MS/MS Analysis - Detection and Quantification

The heart of the analytical method is the separation of the analyte by liquid chromatography and its subsequent detection by tandem mass spectrometry.

Liquid Chromatography (LC) Parameters

The goal of the chromatographic separation is to resolve the analyte from any remaining matrix components and to deliver it to the mass spectrometer as a sharp, symmetrical peak.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm)Provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA typical gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA standard volume for LC-MS/MS analysis.
Mass Spectrometry (MS) Parameters

The mass spectrometer is set up to detect the analyte with high specificity and sensitivity using Multiple Reaction Monitoring (MRM).

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Pyrazine-containing compounds typically ionize well in positive mode.
Capillary Voltage 4000 VOptimizes the formation of gas-phase ions.
Gas Temperature 325 °CFacilitates desolvation of the analyte.
Gas Flow 10 L/minAssists in the desolvation process.
Nebulizer Pressure 20 psiCreates a fine spray for efficient ionization.
MRM Transitions To be determined by infusionThe specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.
  • Self-Validation: The MRM transitions are highly specific to the analyte's structure, providing a high degree of confidence in the measured concentration.

PART 3: Method Validation - Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability.[7][10][34] The validation process assesses the method's performance characteristics according to regulatory guidelines.[8][9][11]

Key Validation Parameters
ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Calibration Curve A minimum of six non-zero standards with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within-run and between-run accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Precision (%CV) should not exceed 15% (20% at the LLOQ).
Matrix Effect The matrix factor should be consistent and reproducible.
Recovery The extraction recovery of the analyte and internal standard should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Biological Sample (Plasma) add_is Add Internal Standard plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Caption: Workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of this compound in biological samples. By understanding the scientific principles behind each step, researchers can confidently apply and adapt these protocols to support their drug development programs. The emphasis on thorough validation ensures the generation of high-quality data that meets regulatory expectations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, forming the basis for compounds with applications in oncology and other therapeutic areas.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and achieve consistent, high-quality results.

Section 1: Overview of the General Synthetic Pathway

The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is typically achieved through a cyclocondensation reaction. A common and effective strategy involves the reaction of a substituted 1H-pyrazole-5-carboxylate derivative with an appropriate amine, often under thermal or microwave-assisted conditions.[2][3] The key steps involve the initial formation of an amide bond followed by an intramolecular cyclization to yield the fused bicyclic system.

The diagram below illustrates a generalized workflow for this transformation.

G cluster_0 Step 1: Amide Formation & Cyclization cluster_1 Step 2: Work-up & Purification A Ethyl 1-(2-oxo-2-arylethyl)-3-methyl- 1H-pyrazole-5-carboxylate C Reaction Vessel (Solvent or Solvent-Free) A->C B Primary Amine (R-NH2) e.g., 2-morpholinoethanamine B->C D Intermediate (Acyclic Amide) C->D Heat (Δ) or Microwave (µW) E 2-methyl-5-(substituted)-6-aryl- pyrazolo[1,5-a]pyrazin-4(5H)-one D->E Intramolecular Cyclization F Crude Product Mixture E->F G Silica Gel Chromatography or Recrystallization F->G Purification H Pure Product G->H Isolation

Caption: General workflow for pyrazolo[1,5-a]pyrazin-4(5H)-one synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

Answer: Low or no conversion is a frequent problem that can typically be traced to reaction conditions or reagent quality.

  • Causality & Solution:

    • Insufficient Thermal Energy: The intramolecular cyclization step requires a significant energy input to overcome the activation barrier. Conventional heating may require prolonged reaction times at high temperatures (e.g., refluxing in a high-boiling solvent like ethanol or xylene).

      • Recommendation: Microwave-assisted synthesis is highly effective for this reaction, often reducing reaction times from hours to minutes and dramatically improving yields.[2][3] A screening of temperatures from 100-150°C in a sealed microwave vial is recommended.

    • Reagent Purity: The starting pyrazole ester and the amine must be pure. Contaminants can interfere with the reaction. The amine, in particular, can degrade upon storage.

      • Recommendation: Verify the purity of your starting materials via NMR or LC-MS. Use freshly opened or distilled amines if degradation is suspected.

    • Steric Hindrance: Bulky substituents on either the pyrazole or the amine can sterically hinder the initial nucleophilic attack or the subsequent cyclization.

      • Recommendation: If sterically demanding groups are required, you may need to employ more forcing conditions, such as higher microwave power/temperature or a catalyst.

Question 2: My TLC and NMR show multiple spots/peaks, indicating a mixture of products. How can I improve selectivity?

Answer: The formation of side products is often due to competing reaction pathways or the inherent reactivity of the intermediates.

  • Causality & Solution:

    • Formation of Acyclic Intermediate: A common issue is the formation of a stable, acyclic β-amidomethyl vinyl sulfone intermediate that fails to cyclize.[4] In some cases, this intermediate can undergo an undesired intramolecular aza-Michael reaction, leading to an inactive cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one isomer, especially under basic conditions.[4][5]

      • Recommendation: Ensure conditions are sufficient to drive the final cyclization (see Question 1). If the acyclic intermediate is isolated, it can be subjected again to cyclization conditions. Careful control of pH is critical; avoid excess base which can promote undesired side reactions.[4]

    • Regioselectivity Issues: While less common for this specific target, related pyrazolo[1,5-a]pyrimidine syntheses can yield different isomers depending on which nitrogen atom of the aminopyrazole precursor initiates the cyclization.[6]

      • Recommendation: The use of precursors like ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives generally directs the regioselectivity well.[2] If you are starting from a 3-aminopyrazole, the choice of the 1,3-bielectrophile partner is critical for controlling the outcome.[6]

    • Decomposition: At very high temperatures or with extended reaction times, starting materials or the product itself can decompose, leading to a complex mixture.

      • Recommendation: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. If using microwave heating, start with shorter reaction times and titrate up as needed.

Question 3: The reaction stalls and does not proceed to completion, even after extended time. What should I do?

Answer: A stalled reaction suggests that the conditions are not optimal to sustain the reaction rate or that an equilibrium has been reached.

  • Causality & Solution:

    • Poor Solubility: If the starting materials are not fully dissolved at the reaction temperature, the reaction will be slow and may appear to stall.

      • Recommendation: Consider a different solvent system. While some protocols are solvent-free, using a high-boiling polar aprotic solvent like DMF or DMA can improve solubility and facilitate the reaction.

    • Reversible Amide Formation: The initial amide formation can be reversible. The water generated as a byproduct can, under certain conditions, hydrolyze the amide or the ester starting material.

      • Recommendation: If running under conventional heating, using a Dean-Stark trap to remove water can drive the reaction forward. This is less of a concern in sealed-vessel microwave reactions.

Question 4: I'm having difficulty purifying the final product. What are the best practices?

Answer: Purification of N-heterocycles can be challenging due to their polarity and potential for interaction with silica gel.

  • Causality & Solution:

    • Product Tailing on Silica Gel: The basic nitrogen atoms in the pyrazolo[1,5-a]pyrazine core can interact strongly with the acidic silica gel, causing significant tailing and poor separation.

      • Recommendation: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol added to a dichloromethane/methanol or ethyl acetate/hexane mobile phase will neutralize the acidic sites on the silica and lead to sharper peaks.

    • Difficulty with Crystallization: The product may isolate as a persistent oil or be difficult to crystallize from common solvents.

      • Recommendation:

        • Trituration: If you have a crude solid or oil, try triturating (grinding the solid in a solvent in which it is poorly soluble) with a non-polar solvent like diethyl ether, pentane, or hexane. This can often wash away soluble impurities and induce crystallization.

        • Solvent Screening: Attempt recrystallization from a range of solvents. A good starting point is an ethanol/water or isopropanol/hexane system. Dissolve the compound in a minimum amount of the hot, more polar solvent and slowly add the less polar "anti-solvent" until turbidity persists, then allow to cool slowly.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the most reliable reaction conditions to start with for this synthesis?

    • A: Based on published literature, a microwave-assisted, solvent-free reaction is a highly efficient starting point.[2][3] Mix the pyrazole ester precursor and the amine in a 1:1 or 1:1.2 molar ratio in a microwave vial. Heat to 120-140°C for 15-30 minutes. Monitor by TLC or LC-MS to determine the optimal time.

  • Q: How do I monitor the reaction progress effectively?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., 50-80% Ethyl Acetate in Hexane or 5-10% Methanol in Dichloromethane). Spot the starting pyrazole, the amine, and the co-spot (a mix of both), alongside your reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically lower Rf spot, indicates product formation. Visualize under a UV lamp (254 nm).

  • Q: What analytical data is required to definitively confirm the structure of this compound?

    • A: A combination of techniques is essential for unambiguous structure confirmation:

      • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and the number of protons and carbons.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is preferred for determining the exact molecular formula.[3][7]

      • X-Ray Crystallography: Provides absolute proof of structure and stereochemistry if a suitable single crystal can be obtained.[2][7]

Section 4: Key Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a this compound Derivative

This protocol is a generalized procedure based on established methods.[2][3]

Materials:

  • Ethyl 1-(2-oxo-2-arylethyl)-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • 2-Morpholinoethan-1-amine (1.2 eq)

  • 10 mL microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial, add the pyrazole ester (e.g., 1.0 mmol, 300 mg) and 2-morpholinoethan-1-amine (1.2 mmol, 156 mg, 158 µL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters: Temperature = 130°C, Ramp time = 2 minutes, Hold time = 20 minutes, Power = 300 W (with stirring).

  • After the reaction is complete, allow the vial to cool to room temperature (<50°C) before opening.

  • Monitor the reaction completion by TLC or LC-MS.

  • Work-up:

    • Dissolve the crude residue in a minimum amount of dichloromethane (DCM) or ethyl acetate.

    • Proceed directly to purification by column chromatography.

  • Purification:

    • Prepare a silica gel column.

    • Load the crude material onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 80%). To prevent tailing, 0.5% triethylamine can be added to the eluent system.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the final product.

  • Characterization:

    • Obtain ¹H NMR, ¹³C NMR, and HRMS to confirm the identity and purity of the compound.

Protocol 2: Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield reactions.

G Start Low Yield or No Reaction CheckPurity Check Purity of Starting Materials (NMR, LC-MS) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Repurify Repurify or Re-synthesize Starting Materials PurityOK->Repurify No IncreaseEnergy Increase Reaction Energy PurityOK->IncreaseEnergy Yes Repurify->Start EnergyMethod Method? IncreaseEnergy->EnergyMethod UseMicrowave Switch to Microwave Synthesis (120-150 °C, 20-40 min) EnergyMethod->UseMicrowave Conventional Heating IncreaseTemp Increase Reflux Temp (Higher Boiling Solvent) EnergyMethod->IncreaseTemp Microwave CheckSolubility Check Solubility UseMicrowave->CheckSolubility IncreaseTemp->CheckSolubility SolubilityOK Solubility OK? CheckSolubility->SolubilityOK ChangeSolvent Change to Higher Polarity Solvent (e.g., DMF, DMA) SolubilityOK->ChangeSolvent No Success Problem Solved SolubilityOK->Success Yes ChangeSolvent->Success

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrazine derivatives. This resource is designed to provide practical, in-depth guidance to troubleshoot common experimental challenges, enhance reaction yields, and improve the purity of your target compounds. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the pyrazolo[1,5-a]pyrazine core?

A1: The most prevalent and versatile method is the cyclocondensation reaction between a substituted 3-aminopyrazole and a 1,2-dicarbonyl compound or its equivalent. This approach allows for diverse structural modifications at various positions of the bicyclic system.[1][2] Variations of this strategy, including multi-component reactions and microwave-assisted synthesis, have been developed to improve efficiency and yield.[3][4]

Q2: How critical is the choice of solvent and catalyst in these syntheses?

A2: The selection of solvent and catalyst is paramount and can significantly influence reaction rates, yields, and even the regioselectivity of the final product.[3] Common solvents include acetic acid, ethanol, and DMF, often in the presence of an acid or base catalyst.[5][6] For instance, reactions of 5-aminopyrazoles with chalcones have shown good to excellent yields in DMF with catalytic amounts of KOH.[6]

Q3: Are there any "green" chemistry approaches for synthesizing pyrazolo[1,5-a]pyrimidines (a related, well-studied scaffold)?

A3: Yes, green chemistry principles are increasingly being applied to the synthesis of related heterocyclic compounds like pyrazolo[1,5-a]pyrimidines. These methods focus on reducing hazardous reagents and solvents, which can enhance overall efficiency and cost-effectiveness.[3] Microwave-assisted synthesis, for example, can significantly accelerate reaction times and improve yields.[3]

Q4: What are the primary challenges I can expect to face during the synthesis and purification process?

A4: Common challenges include low reaction yields, the formation of isomeric byproducts, incomplete reactions, and difficulties in purifying the final compound due to similar polarities of the product and impurities.[3] Careful optimization of reaction conditions is often necessary to prevent side reactions.[3]

Troubleshooting Guides

Issue 1: Low Reaction Yield

You've completed your reaction to synthesize a pyrazolo[1,5-a]pyrazine derivative, but the isolated yield is significantly lower than expected.

Q: What are the potential causes for a low yield?

A: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants can all dramatically impact the efficiency of the cyclocondensation.

  • Poor Reagent Quality: Degradation of starting materials, especially the aminopyrazole or the dicarbonyl compound, can lead to incomplete conversion.

  • Presence of Impurities: Water or other nucleophilic impurities can compete with the desired reaction pathway.

  • Side Reactions: The formation of undesired side products, such as dimers or products from alternative cyclization pathways, can consume starting materials.[2]

  • Product Degradation: The target compound may be unstable under the reaction or workup conditions.

Troubleshooting Workflow:

LowYieldTroubleshooting Start Low Yield Observed Check_Purity Verify Reagent Purity (NMR, LC-MS) Start->Check_Purity Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Reagents Pure Optimize_Time Vary Reaction Time Optimize_Temp->Optimize_Time Optimize_Solvent Screen Solvents & Catalysts Optimize_Time->Optimize_Solvent Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Optimize_Solvent->Inert_Atmosphere Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Inert_Atmosphere->Analyze_Byproducts End Yield Improved Analyze_Byproducts->End

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Experimental Solutions:

  • Verify Starting Material Integrity:

    • Protocol: Before starting the reaction, analyze your 3-aminopyrazole and dicarbonyl starting materials by ¹H NMR and LC-MS to confirm their identity and purity.

    • Rationale: Even small amounts of impurities can inhibit the reaction or lead to side products.

  • Systematic Optimization of Reaction Parameters:

    • Protocol: Set up a matrix of small-scale reactions to screen different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux), reaction times (e.g., 2h, 6h, 12h, 24h), and solvents (e.g., AcOH, EtOH, DMF, Toluene). Monitor the reaction progress by TLC or LC-MS.

    • Rationale: The optimal conditions are highly dependent on the specific substrates used. For example, some reactions require heating to overcome activation energy barriers, while others may decompose at elevated temperatures.

ParameterCondition 1Condition 2Condition 3
Solvent Acetic AcidEthanolDMF
Temperature RefluxReflux100 °C
Catalyst Nonep-TsOHK₂CO₃
Typical Outcome Good for electron-rich substratesGeneral purposeGood for less reactive substrates
  • Employ an Inert Atmosphere:

    • Protocol: Conduct the reaction under a nitrogen or argon atmosphere, especially if using sensitive reagents or catalysts.

    • Rationale: This prevents oxidation of starting materials and intermediates, which can be a significant issue, particularly at higher temperatures.

  • Consider Microwave-Assisted Synthesis:

    • Protocol: If available, utilize a microwave reactor to perform the synthesis. Microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products.[3][6]

    • Rationale: Microwaves provide rapid and uniform heating, which can accelerate the desired reaction pathway over competing side reactions.[7]

Issue 2: Poor Product Purity & Side Product Formation

Your crude product shows multiple spots on TLC or several peaks in the LC-MS, indicating the presence of significant impurities or side products.

Q: What are the common side products and how can their formation be minimized?

A: The formation of isomers is a frequent issue, particularly when using unsymmetrical dicarbonyl compounds. Additionally, self-condensation of the starting materials or incomplete cyclization can lead to a complex mixture of products.

Troubleshooting Workflow for Purity Issues:

PurityTroubleshooting Start Poor Product Purity Identify_Impurity Identify Impurity Structure (LC-MS, NMR, X-ray) Start->Identify_Impurity Isomer_Formation Isomer Formation? Identify_Impurity->Isomer_Formation Other_Side_Products Other Side Products? Isomer_Formation->Other_Side_Products No Change_Reagent Use Symmetrical 1,2-Dicarbonyl Isomer_Formation->Change_Reagent Yes Modify_Conditions Modify Reaction Conditions (Temp, Solvent, Catalyst) Other_Side_Products->Modify_Conditions Yes Purification Optimize Purification (Chromatography, Recrystallization) Modify_Conditions->Purification Change_Reagent->Purification End Purity Improved Purification->End

Caption: A logical approach to resolving product purity issues.

Step-by-Step Experimental Solutions:

  • Characterize the Impurities:

    • Protocol: Isolate the major impurities using preparative TLC or column chromatography and characterize them by mass spectrometry and NMR to understand their structures.

    • Rationale: Knowing the identity of the side products provides crucial clues about the competing reaction pathways, allowing for a more targeted approach to optimization.

  • Control Regioselectivity:

    • Protocol: If isomeric products are the issue, modify the reaction conditions to favor the formation of one isomer. This can often be achieved by changing the solvent polarity or the nature of the catalyst (acidic vs. basic). For some related heterocyclic syntheses, the reaction of chromone with 5-aminopyrazole can yield two different isomers, with the product ratio being sensitive to the reaction conditions.[6]

    • Rationale: The regioselectivity of the initial nucleophilic attack of the aminopyrazole on the dicarbonyl compound can be influenced by electronic and steric factors, which in turn are affected by the reaction environment.

  • Optimize Purification Techniques:

    • Protocol:

      • Column Chromatography: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) to achieve better separation.

      • Recrystallization: If the product is a solid, screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. This can be a highly effective method for purification.[2]

    • Rationale: A systematic approach to purification is often necessary when dealing with closely related impurities.

Purification MethodKey Parameters to OptimizeBest For
Column Chromatography Solvent System, Stationary PhaseSeparating compounds with different polarities
Recrystallization Solvent Choice, Cooling RatePurifying solid compounds from soluble impurities
Preparative HPLC Column Type, Mobile PhaseHigh-purity isolation of small quantities

References

Technical Support Center: Synthesis of 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and prevention of side reactions.

Question 1: My reaction is producing a significant amount of an unexpected isomer. How can I confirm its structure and prevent its formation?

Answer:

One of the most common issues in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrazin-4(5H)-one is the formation of regioisomers. This often occurs during the initial cyclocondensation step to form the pyrazole ring or during the subsequent annulation to form the pyrazinone ring.

Probable Cause:

The cyclocondensation reaction of a hydrazine with an unsymmetrical 1,3-dicarbonyl compound or its equivalent can lead to two different regioisomeric pyrazoles.[1][2] For instance, the reaction of methylhydrazine with a β-ketoester can result in attack at either carbonyl group, leading to different substitution patterns on the resulting pyrazole ring. This initial isomeric impurity will then be carried through the subsequent reaction steps.

Troubleshooting and Solutions:

  • Structural Elucidation: Utilize 2D NMR techniques, such as HMBC and NOESY, to definitively establish the connectivity and spatial relationships of the protons and carbons in your product and the suspected side product. Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination if you can obtain suitable crystals.[3][4]

  • Control of Regioselectivity:

    • pH Control: The regioselectivity of the initial pyrazole synthesis can be highly dependent on the pH of the reaction medium. A systematic screen of pH conditions (e.g., acidic, neutral, basic) should be performed to determine the optimal conditions for the desired isomer.

    • Protecting Groups: In some cases, using a protecting group on one of the hydrazine nitrogens can direct the cyclization to yield a single isomer.

    • Choice of Precursors: The use of pre-formed hydrazones or enaminones can offer greater control over the regiochemical outcome of the cyclization.[2]

Question 2: I am observing a byproduct with the same mass as my desired product, but with different chromatographic and spectroscopic properties. What could it be?

Answer:

A common side reaction in related syntheses is an intramolecular cyclization that can lead to an inactive, cyclic byproduct.[5] This is particularly relevant if your synthetic route involves a precursor with a flexible side chain containing a nucleophilic group and an electrophilic center.

Probable Cause: Intramolecular aza-Michael Addition

In a synthesis starting from a (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide, an intramolecular aza-Michael reaction can occur under basic conditions, or even slowly at neutral pH, leading to the formation of a dihydropyrazolo[1,5-a]pyrazin-4(5H)-one byproduct.[5] While the specific starting material may differ, the principle of an undesired intramolecular cyclization is a key potential side reaction.

Troubleshooting and Solutions:

  • Reaction Condition Optimization:

    • Base Selection: The choice of base can significantly impact the rate of the intramolecular cyclization. Weaker bases or non-nucleophilic bases should be screened. A comparison of different bases and their effect on the formation of the cyclic byproduct is summarized in the table below.

    • pH Control: Maintaining a slightly acidic pH during the reaction and workup can suppress the nucleophilicity of the amide nitrogen and prevent the undesired cyclization.

    • Temperature: Lowering the reaction temperature can help to minimize the formation of this byproduct.

  • Protecting Group Strategy: If the amide nitrogen is the culprit, its temporary protection can block the intramolecular reaction. The protecting group can then be removed in a subsequent step.

ParameterCondition A (High Side Product)Condition B (Optimized)Rationale
Base Strong bases (e.g., NaH, K2CO3 in ethanol)Weaker, non-nucleophilic bases (e.g., DIPEA) or no base if possibleMinimizes deprotonation and subsequent intramolecular attack.[5]
pH Neutral to Basic (pH ≥ 7)Acidic to Neutral (pH < 7)Reduces the nucleophilicity of the amide nitrogen.
Temperature Room Temperature to Reflux0 °C to Room TemperatureReduces the rate of the undesired side reaction.

Visualizing the Problem: Desired vs. Side Reaction

To better understand the potential reaction pathways, consider the following diagrams:

cluster_main Desired Synthesis Pathway Start Aminopyrazole Precursor + Dicarbonyl Compound Intermediate Acyclic Intermediate Start->Intermediate Cyclocondensation Product This compound Intermediate->Product Intramolecular Cyclization (Annulation)

Caption: Desired synthetic route to the target molecule.

cluster_side Potential Side Reaction Pathway Acyclic_Precursor Flexible Acyclic Precursor Side_Product Inactive Cyclic Byproduct (e.g., Isomer) Acyclic_Precursor->Side_Product Undesired Intramolecular aza-Michael Addition

Caption: Formation of an inactive cyclic byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the progress of my reaction and identify impurities?

A1: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. TLC is excellent for rapid, qualitative monitoring. HPLC provides quantitative data on the conversion of starting material and the formation of products and byproducts. LC-MS is invaluable for identifying the molecular weights of impurities, which is the first step in deducing their structures.

Q2: My final product is difficult to purify. What strategies can I employ?

A2: If standard column chromatography is not providing adequate separation, consider the following:

  • Recrystallization: A systematic screen of solvents for recrystallization can often yield highly pure material.

  • Preparative HPLC: For challenging separations, preparative reverse-phase or normal-phase HPLC can be very effective, although it may be less scalable.

  • Salt Formation: If your molecule has a basic or acidic handle, forming a salt can facilitate purification through crystallization.

Q3: Can microwave-assisted synthesis help in reducing side reactions?

A3: Yes, microwave-assisted synthesis can be a powerful tool.[3][4][6] The rapid heating can significantly reduce reaction times, which in turn can minimize the formation of thermally induced decomposition products or side products that form over longer reaction periods. It is an excellent variable to explore for optimizing your synthesis.

Experimental Protocols

Protocol: Monitoring Reaction Progress by HPLC
  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis: Integrate the peak areas of the starting material, product, and any byproducts to determine the relative percentages and monitor the reaction progress.

References

Improving solubility of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Aqueous Solubility of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one and Related Heterocyclic Compounds

Welcome to the technical support guide for researchers working with challenging compounds like this compound. This document provides practical, field-proven troubleshooting advice and detailed protocols to help you overcome solubility hurdles in your in vitro assays. Many novel heterocyclic compounds, including pyrazolopyrimidine and pyrazolopyrazine derivatives, are characterized by high melting points and planar structures, which contribute to strong crystal lattice energy and, consequently, poor aqueous solubility[1][2][3]. This guide is designed to help you navigate these challenges to generate reliable and reproducible data.

Frequently Asked Questions (FAQs) & Immediate Troubleshooting

This section addresses the most common and urgent issues faced in the lab.

Q1: My compound, dissolved in DMSO, immediately precipitates when I add it to my aqueous assay buffer. What is happening and what is my first step?

A: This is the most frequent manifestation of poor aqueous solubility and is known as "crashing out." It occurs because the compound is highly soluble in the 100% Dimethyl Sulfoxide (DMSO) stock but insoluble when the DMSO is diluted into the aqueous buffer, creating a supersaturated and unstable solution[4]. The compound rapidly precipitates, making it unavailable to your biological target and invalidating the assay results.

Your first step is to determine if the issue can be solved with simple procedural adjustments before moving to more complex reformulations. Follow this decision tree:

G start Precipitation Observed in Assay Well check_dmso Is final DMSO concentration ≤0.5%? start->check_dmso increase_stock ACTION: Increase stock concentration to achieve lower final DMSO %. (e.g., from 10 mM to 50 mM) check_dmso->increase_stock No dmso_ok Final DMSO is acceptably low. check_dmso->dmso_ok Yes increase_stock->start Re-test check_compound_conc Is the final compound concentration essential? dmso_ok->check_compound_conc lower_compound_conc ACTION: Lower the final assay concentration to a point below the solubility limit. check_compound_conc->lower_compound_conc No conc_essential Concentration cannot be lowered. check_compound_conc->conc_essential Yes lower_compound_conc->start Re-test solubility_screen NEXT STEP: Proceed to Systematic Solubility Assessment conc_essential->solubility_screen

Caption: Initial troubleshooting decision tree for compound precipitation.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A: This is highly cell-line dependent. As a general rule, most cell lines tolerate a final DMSO concentration up to 0.5% (v/v) without significant cytotoxicity or off-target effects.[5] However, some sensitive assays or cell types can show effects at concentrations as low as 0.1%[6][7]. Concentrations at or above 1% DMSO are known to reduce readout parameters, induce stress responses, or cause cytotoxicity in many cell types[7][8][9].

Best Practice: Always run a solvent tolerance control experiment for your specific cell line and assay endpoint. It is critical to keep the final solvent concentration constant across all wells, including vehicle controls and all dilutions of the test compound[6][9].

Final DMSO Conc.General Cellular ImpactRecommendation
< 0.1% Generally considered safe for most cell lines and assays.[5]Ideal Target
0.1% - 0.5% Tolerated by many robust cell lines, but may induce effects in sensitive cells or long incubations.[7]Acceptable Range (Requires validation)
0.5% - 1.0% Increased risk of off-target effects, altered cell signaling, and mild cytotoxicity.[6]Use with Caution (Requires extensive validation)
> 1.0% Often causes significant cytotoxicity and assay interference.[7][8]Avoid
Q3: My compound seems insoluble even in DMSO. What are my options?

A: While rare for many screening compounds, some may have poor solubility in 100% DMSO, or they may precipitate during freeze-thaw cycles from high-concentration stocks[10]. If you encounter this, consider the following:

  • Gentle Warming & Sonication: Warm the stock vial to 30-37°C and sonicate in a water bath. This can help redissolve precipitates that have formed during storage.

  • Alternative Organic Solvents: If DMSO fails, other organic solvents can be tested for creating the primary stock. However, their compatibility with in vitro assays is often more limited than DMSO. Always check for assay interference.

    • N-Methyl-2-pyrrolidone (NMP): Good solubilizing power but carries potential toxicity concerns.[11]

    • Dimethylformamide (DMF): Similar to DMSO but often more toxic.[12]

    • Ethanol: Generally less effective at dissolving highly lipophilic compounds but is well-tolerated by cells at low concentrations.[8]

    • Cyrene™ (dihydrolevoglucosenone): A newer, bio-based solvent with solvating properties similar to DMSO but potentially lower biological activity, making it a promising green alternative.[13][14]

Systematic Workflow for Solubility Assessment & Enhancement

For compounds that fail initial troubleshooting, a more systematic approach is required. The goal is to quantify the compound's kinetic solubility —the concentration at which it precipitates when a DMSO stock is diluted into an aqueous buffer. This is more relevant for in vitro assays than thermodynamic (equilibrium) solubility.[15][16][17]

G cluster_prep Phase 1: Preparation & Baseline cluster_eval Phase 2: Evaluation & Decision cluster_action Phase 3: Action prep_stock 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) kinetic_assay 2. Perform Kinetic Solubility Assay (Nephelometry Protocol) prep_stock->kinetic_assay determine_limit 3. Determine Aqueous Solubility Limit (µM) kinetic_assay->determine_limit is_sufficient Is Solubility Limit > Required Assay Concentration? determine_limit->is_sufficient proceed Proceed with Assay (Use concentrations below limit) is_sufficient->proceed Yes optimize Optimize Formulation: - Test Co-solvents (PEG400, Ethanol) - Test Solubilizing Excipients (Cyclodextrins) is_sufficient->optimize No optimize->kinetic_assay Re-evaluate Optimized Formulation

Caption: Systematic workflow for solubility assessment and enhancement.

Detailed Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment by Laser Nephelometry

This protocol provides a rapid method to determine the kinetic solubility limit of a compound in a specific aqueous buffer. Laser nephelometry measures the light scattered by insoluble particles (precipitate) in a solution.[18][19] An increase in Nephelometric Turbidity Units (NTU) corresponds to increased precipitation.[15]

Materials:

  • Test compound (e.g., this compound)

  • 100% DMSO (anhydrous)

  • Aqueous assay buffer of choice (e.g., PBS, pH 7.4)

  • 96-well or 384-well clear-bottom microplates

  • Laser nephelometer microplate reader (e.g., BMG LABTECH NEPHELOstar® Plus)

  • Positive Control (Poorly Soluble): e.g., Ondansetron

  • Negative Control (Highly Soluble): e.g., 2'-deoxy-5-fluorouridine

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound and controls in 100% DMSO.

  • Serial Dilution in DMSO: In a separate 96-well plate (the "source plate"), perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.08 mM).

  • Transfer to Assay Plate: Add your aqueous assay buffer to the wells of the final clear-bottom assay plate.

  • Initiate Precipitation: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO source plate to the corresponding wells of the aqueous assay plate. The final DMSO concentration should be kept constant and ideally below 1%. This step will create a final concentration curve of your compound in the aqueous buffer (e.g., from 200 µM down to ~1.5 µM).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.[16]

  • Measurement: Read the plate on the laser nephelometer. Record the NTU or relative light scatter units for each well.

  • Data Analysis:

    • Plot the NTU values against the final compound concentration.

    • The kinetic solubility limit is defined as the concentration at which the NTU signal begins to rise sharply above the baseline established by the soluble concentrations and the negative control.[19][20]

Protocol 2: Improving Solubility with Co-solvents

If the kinetic solubility is too low for your assay, the addition of a co-solvent to the final aqueous buffer can increase the solubility of hydrophobic compounds.[21][22] Co-solvents work by reducing the polarity of the aqueous medium.[23][24]

Common Co-solvents:

  • Polyethylene Glycol 400 (PEG 400): A polymer widely used in pharmaceutical formulations due to its low toxicity.[11]

  • Propylene Glycol (PG): Another common, low-toxicity co-solvent.[22]

  • Ethanol: Can be effective but may have higher biological activity.[6]

Methodology:

  • Prepare Co-solvent Buffers: Prepare your standard aqueous assay buffer containing various percentages of your chosen co-solvent (e.g., 1%, 2%, 5% PEG 400).

  • Repeat Nephelometry Assay: Repeat the Kinetic Solubility Assessment protocol (Protocol 1) for each co-solvent buffer condition.

  • Analyze and Compare: Plot the solubility curves for each condition. Determine the lowest concentration of co-solvent that provides the required solubility for your compound.

  • Validate in Assay: Crucially , you must run a solvent/co-solvent tolerance control in your biological assay. Even at low concentrations, co-solvents can affect enzyme activity or cell health.[25] Confirm that the chosen co-solvent concentration does not interfere with your assay endpoint.

Advanced Formulation Strategies

If co-solvents are insufficient or interfere with the assay, more advanced formulation strategies, often used in preclinical development, can be adapted.[26][27]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is more water-soluble.[8][26] β-cyclodextrin and its derivatives (like HP-β-CD) are commonly used.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[27] However, surfactants like Tween® 80 can easily interfere with cell-based assays by disrupting membranes and should be used with extreme caution and thorough validation.

  • Particle Size Reduction: For some applications, reducing the particle size of the solid compound to the nanoscale (nanosuspension) can increase the dissolution rate and solubility.[27][28][29][30] This is a complex technique typically reserved for later-stage development.

References

Technical Support Center: Pyrazolo[1,5-a]pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyrazine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common challenges, particularly acquired resistance, encountered during preclinical development. We will move beyond simple procedural lists to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your results.

Introduction: The Challenge of Acquired Resistance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting key drivers of oncogenesis, such as BRAF, CDKs, and Tropomyosin Receptor Kinases (Trks).[1][2] While these inhibitors can induce dramatic initial responses, a near-universal challenge is the emergence of acquired resistance, where cancer cells evolve mechanisms to survive and proliferate despite continuous drug pressure.[3][4][5]

Understanding and overcoming this resistance is paramount. The primary mechanisms can be broadly categorized into three areas:

  • On-Target Modifications: Genetic alterations in the target kinase itself, such as point mutations in the ATP-binding pocket (including "gatekeeper" residues) or gene amplification, which increases the concentration of the target protein.[4][5][6][7]

  • Bypass Pathway Activation: Upregulation of parallel signaling pathways that provide alternative routes for cell survival and proliferation, rendering the inhibition of the primary target ineffective.[5][8][9] A classic example is the activation of the PI3K/AKT pathway when the MAPK pathway is blocked.[8]

  • Drug Efflux and Bioavailability: Alterations in cellular pharmacology, such as the overexpression of drug efflux pumps (e.g., P-glycoprotein), which prevent the inhibitor from reaching an effective intracellular concentration.

This guide provides a logical framework for identifying the specific resistance mechanism at play in your model system and presents actionable strategies to counteract it.

Section 1: Troubleshooting Guide - From Observation to Action

This section is structured around common experimental observations. For each problem, we propose potential causes and a clear diagnostic workflow.

Workflow: General Troubleshooting Logic

The following diagram illustrates a systematic approach to diagnosing inhibitor resistance.

G cluster_observe Observation cluster_hypothesize Hypothesize Cause cluster_test Diagnostic Experiment cluster_act Actionable Strategy A Decreased Inhibitor Potency (IC50 Shift / Phenotypic Reversal) B On-Target Modification? A->B Potential Causes C Bypass Pathway Activation? A->C Potential Causes D Drug Efflux or Metabolism? A->D Potential Causes E Sequence Target Gene (Sanger / NGS) B->E Test F Probe Downstream Pathways (Western Blot / RPPA) C->F Test G Measure Intracellular Drug (LC-MS) or Efflux Activity D->G Test H Switch to Next-Gen Inhibitor or Alternative Compound E->H If Positive I Implement Combination Therapy (e.g., add PI3K inhibitor) F->I If Positive J Co-administer with Efflux Pump Inhibitor G->J If Positive G RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Feedback Loop Upregulated BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Prolif1 Proliferation/ Survival ERK->Prolif1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Prolif2 Proliferation/ Survival mTOR->Prolif2 Inhibitor Pyrazolo[1,5-a]pyrazine BRAF Inhibitor Inhibitor->BRAF Blockade PI3Ki PI3K Inhibitor (Combination) PI3Ki->PI3K Blockade

References

Stability issues of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered when working with this compound in solution. The information herein is curated to provide not just protocols, but the scientific reasoning behind them, ensuring a deeper understanding of the molecule's behavior.

Introduction to the Stability Profile of this compound

This compound is a heterocyclic compound with a core structure that is generally stable under standard laboratory conditions. However, like many complex organic molecules, its stability in solution can be influenced by a variety of factors including pH, solvent, temperature, and light. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold contains several key functional groups that can be susceptible to degradation: a lactam (cyclic amide) within the pyrazinone ring, an electron-rich pyrazole ring, and an enamine-like double bond. This guide will walk you through the most common stability-related questions and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO appears stable, but I see degradation when I dilute it into my aqueous assay buffer. What is happening?

A1: This is a common observation. While this compound is generally stable in anhydrous DMSO, aqueous environments, particularly at non-neutral pH, can promote degradation. The primary culprit is likely pH-dependent hydrolysis. The lactam functionality in the pyrazinone ring can be susceptible to cleavage under strongly acidic or basic conditions.

For instance, studies on related dihydropyrazolo[1,5-a]pyrazin-4(5H)-one systems show that they can be formed from acyclic precursors under basic conditions and slowly at a pH of 7.4 in phosphate buffer[1][2][3]. This suggests that the pyrazinone ring system can be sensitive to pH.

Troubleshooting Steps:

  • pH Monitoring: Carefully measure and control the pH of your aqueous buffer. Aim for a pH as close to neutral (6.8-7.4) as possible, unless your experimental conditions require otherwise.

  • Buffer Selection: Be mindful of the buffer components. Some buffer species can catalyze hydrolysis. Phosphate and carbonate buffers are commonly used, but it is good practice to test the stability of your compound in your specific buffer system over the time course of your experiment.

  • Fresh Dilutions: Prepare fresh dilutions of your compound in the aqueous buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods.

Q2: I've noticed a gradual loss of my compound over time, even in a neutral buffer. Could oxidation be a problem?

A2: Yes, oxidation is a plausible degradation pathway, especially for electron-rich heterocyclic systems like pyrazoles. While there is no specific data on the oxidation of this compound, related nitrogen-containing heterocyclic drug candidates have been shown to be susceptible to oxidation, leading to the formation of N-oxides[4].

Mitigation Strategies:

  • Degas Solvents: For long-term experiments, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Antioxidants: If compatible with your experimental system, the addition of small amounts of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.

  • Storage Conditions: Store stock solutions and buffered samples protected from light and at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize both oxidative and hydrolytic degradation.

Q3: How can I confirm if my compound is degrading and identify the degradation products?

A3: The most reliable way to assess the stability of your compound and identify any degradation products is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Recommended Analytical Workflow:

  • Establish a Baseline: Immediately after preparing your solution, run an HPLC or LC-MS analysis to get a baseline peak area and retention time for the parent compound.

  • Time-Course Analysis: Analyze aliquots of your solution at various time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions.

  • Monitor for Changes: Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

  • Characterization: If new peaks are observed, LC-MS can provide the mass-to-charge ratio (m/z) of the degradation products, offering clues to their structure. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary[1][4].

Troubleshooting Guide: Common Stability Issues

This section provides a more detailed breakdown of potential stability issues and systematic approaches to resolving them.

Issue 1: Rapid Degradation in Basic Media (pH > 8)
  • Underlying Cause: The lactam ring in the pyrazinone moiety is susceptible to base-catalyzed hydrolysis. This can lead to ring-opening and the formation of inactive products. Research on related compounds has shown the formation of cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones under basic conditions, highlighting the reactivity of the core structure to pH changes[1][2][3].

  • Troubleshooting Workflow:

    start Observation: Rapid degradation at pH > 8 step1 Step 1: Confirm pH Accurately measure the pH of the solution. start->step1 step2 Step 2: Buffer Optimization Test stability in buffers with lower pH (e.g., 7.0-7.5). step1->step2 step3 Step 3: Reduce Temperature Perform experiments at a lower temperature if possible. step2->step3 step4 Step 4: Time-Lapse Analysis Quantify degradation rate using HPLC/LC-MS to find an acceptable experimental window. step3->step4 result Outcome: Stabilized compound in a defined buffer and time frame. step4->result

    Caption: Workflow for addressing base-catalyzed degradation.

Issue 2: Precipitation of the Compound in Aqueous Buffers
  • Underlying Cause: this compound, like many organic molecules, may have limited aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

  • Solubility Enhancement Strategies:

StrategyDescriptionConsiderations
Co-solvents Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol, methanol, or polyethylene glycol (PEG) to the aqueous buffer.Ensure the co-solvent does not interfere with your assay.
pH Adjustment Modifying the pH might increase solubility, but be cautious of causing degradation (see Issue 1).A delicate balance between solubility and stability is needed.
Lower Concentration Work with lower final concentrations of the compound if your assay sensitivity allows.May not be feasible for all experiments.
Use of Surfactants Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain solubility.Check for compatibility with your biological system.
Issue 3: Inconsistent Results from Frozen Stock Solutions
  • Underlying Cause: Improper freeze-thaw cycles can lead to degradation or concentration changes in your stock solution. Water absorption into DMSO stocks over time can also be a problem, as it can promote hydrolysis upon freezing.

  • Best Practices for Stock Solution Management:

    cluster_prep Preparation cluster_aliquot Aliquoting cluster_storage Storage cluster_use Usage prep1 Use anhydrous DMSO prep2 Prepare a concentrated stock aliquot1 Aliquot into single-use volumes prep2->aliquot1 aliquot2 Use low-retention tubes storage1 Store at -20°C or -80°C aliquot2->storage1 storage2 Protect from light use1 Thaw quickly and use immediately storage2->use1 use2 Avoid repeated freeze-thaw cycles use1->use2 use3 Discard unused portion of the aliquot use2->use3

    Caption: Best practices for managing stock solutions.

Postulated Degradation Pathways

Based on the chemical structure of this compound and literature on related heterocyclic systems, we can postulate two primary degradation pathways in solution.

parent This compound hydrolysis_product Ring-Opened Hydrolysis Product (Carboxylic Acid) parent->hydrolysis_product  Hydrolysis (Acid/Base Catalyzed) oxidation_product N-Oxide Product parent->oxidation_product  Oxidation (O2, Peroxides)

Caption: Potential degradation pathways for this compound.

It is important to note that these are theoretical pathways. Experimental confirmation using techniques like LC-MS and NMR is essential to definitively identify any degradation products that form under your specific conditions[1][4][5].

Summary and Recommendations

The stability of this compound in solution is a critical factor for the reliability of experimental data. While generally stable in anhydrous DMSO, its stability in aqueous media can be compromised by pH, dissolved oxygen, and temperature.

Key Takeaways:

  • Control pH: Maintain a near-neutral pH (6.8-7.4) in aqueous solutions to minimize hydrolysis.

  • Work Fresh: Prepare aqueous dilutions immediately before use and avoid long-term storage in aqueous buffers.

  • Protect from Oxidation: For sensitive experiments, use degassed solvents and consider the use of antioxidants.

  • Proper Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or below, protected from light.

  • Analyze and Verify: Use HPLC or LC-MS to monitor the stability of your compound under your specific experimental conditions.

By following these guidelines, you can minimize the impact of compound instability on your research and ensure the integrity of your results.

References

Technical Support Center: Enhancing Cell Permeability of 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery & Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to provide you with both the foundational knowledge and the practical, field-proven insights necessary to tackle one of the most common hurdles in drug discovery: cell permeability. The 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a promising starting point for many therapeutic targets, but like many heterocyclic cores, achieving optimal cellular entry requires a nuanced, data-driven approach.

This guide is structured to move from foundational concepts to specific, actionable troubleshooting advice. We will explore the "why" behind experimental observations and provide detailed protocols to ensure your results are robust and reproducible.

Part 1: Foundational Concepts & Initial Assessment

This section addresses the fundamental questions you should consider before embarking on extensive chemical modifications or complex cellular assays.

Question: My new pyrazolopyrazinone derivative is highly potent in my biochemical/cell-free assay, but shows weak or no activity in cell-based assays. Is this automatically a permeability issue?

Answer: While poor cell permeability is a primary suspect, it's crucial to systematically rule out other possibilities before focusing solely on enhancing permeability. The discrepancy between biochemical and cellular potency is a classic drug discovery challenge.

Here is a logical workflow for diagnosing the issue:

A High Biochemical Potency, Low Cellular Potency B 1. Verify Compound Integrity & Purity (LC-MS, NMR) A->B F 5. Check for Off-Target Cytotoxicity (e.g., MTT, LDH) A->F C 2. Assess Aqueous Solubility (Kinetic/Thermodynamic) B->C If pure D 3. Evaluate Cell Permeability (PAMPA, Caco-2) C->D If soluble I Other Issues Identified (Solubility, Stability, Efflux, etc.) C->I If insoluble E 4. Investigate Efflux Liability (Bidirectional Caco-2/MDR1-MDCK) D->E If low passive permeability G 6. Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) D->G If good passive permeability E->G If high efflux F->I H Permeability is Likely the Primary Issue G->H If no target engagement G->I If target is engaged

Caption: Diagnostic workflow for potency discrepancies.

Causality Explained:

  • Compound Integrity: An impure or degraded compound can lead to misleading results. Always confirm that the sample tested in the cellular assay is the same high-quality material used in the biochemical assay.

  • Aqueous Solubility: Poorly soluble compounds may precipitate in aqueous assay media, leading to a lower effective concentration at the cell surface and thus, artificially low potency.[1]

  • Permeability & Efflux: If the compound is pure and soluble, the next logical step is to directly measure its ability to cross a membrane. A simple Parallel Artificial Membrane Permeability Assay (PAMPA) can quickly assess passive diffusion.[2][3] If passive diffusion is adequate, you must consider active efflux, where the cell actively pumps your compound out.[4][5][6]

  • Target Engagement: Finally, it's essential to confirm that your compound can reach and bind to its intracellular target in a cellular environment.

Part 2: Troubleshooting Guide for Permeability Enhancement

This section provides answers to specific experimental challenges you may encounter.

Question: My initial PAMPA results show my compound series has very low passive permeability. What are the key structural modifications I should consider?

Answer: Low passive permeability in a PAMPA screen is a clear indicator that the compound struggles to diffuse across a simple lipid bilayer. This is often tied to fundamental physicochemical properties. The goal is to modify the molecule to reduce the energetic penalty of moving from an aqueous environment to a lipophilic one.

cluster_0 Physicochemical Properties cluster_1 Impact on Permeability Properties Lipophilicity (LogP/LogD) Polar Surface Area (PSA) Hydrogen Bond Donors (HBD) Molecular Weight (MW) Molecular Flexibility Permeability Cell Permeability Properties:f0->Permeability U-shaped curve (Too low or too high is bad) Properties:f1->Permeability Decrease to improve Properties:f2->Permeability Decrease to improve Properties:f3->Permeability Decrease to improve Properties:f4->Permeability Rigidity can help (Intramolecular H-bonds)

Caption: Key physicochemical drivers of cell permeability.

Strategies for Structural Modification:

  • Optimize Lipophilicity (LogP/LogD): While increasing lipophilicity can improve membrane partitioning, excessive lipophilicity often leads to poor aqueous solubility and increased metabolic clearance.[7][8][9] Aim for a balanced LogP, often in the 1-3 range for oral drugs.[10]

    • Action: Introduce small, lipophilic groups (e.g., methyl, ethyl, chloro) at solvent-exposed positions on the pyrazolopyrazinone core or its substituents.

  • Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors (HBDs): The energy required to shed water molecules (desolvation) before entering the lipid membrane is a major barrier. HBDs are particularly detrimental to permeability.[11][12] Lipinski's Rule of 5 suggests aiming for PSA < 140 Ų and HBDs ≤ 5.[13]

    • Action: Systematically replace or mask polar groups like -OH or -NH2. For example, an alcohol (-OH) could be converted to a methyl ether (-OCH3) to remove an HBD.

  • Induce Conformational Rigidity via Intramolecular Hydrogen Bonds (IMHB): A flexible molecule has a higher entropic penalty upon entering the ordered membrane. Creating a more rigid, pre-organized conformation can improve permeability. An IMHB effectively "hides" polar groups, reducing the desolvation penalty.[13][14][15]

    • Action: Introduce a hydrogen bond acceptor (e.g., a nitrogen on a pyridine ring) in a position where it can form a stable, six-membered ring with an existing HBD on your scaffold.

Question: My compound shows good passive permeability in PAMPA, but poor accumulation in Caco-2 cells and a high efflux ratio. What does this mean and how do I fix it?

Answer: This is a classic signature of a compound that is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp, encoded by the MDR1 gene).[16][17] The Caco-2 cell line, derived from human colon carcinoma, expresses P-gp and other transporters, providing a more biologically relevant model than the artificial PAMPA membrane.[18][19][20]

An efflux ratio (ER) significantly greater than 2, calculated as Papp(B-A) / Papp(A-B), indicates active efflux is occurring.[18][21]

Troubleshooting Efflux:

  • Confirmation: First, confirm P-gp substrate liability by running the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil.[21] A significant increase in permeability in the A-B direction and a reduction in the ER would confirm your compound is a P-gp substrate. Alternatively, use a cell line that overexpresses P-gp, such as MDR1-MDCK cells.[16][17][22]

  • Structural Modification to Evade Efflux:

    • Reduce HBDs: P-gp recognition often involves hydrogen bonding. Reducing the number of HBDs is a primary strategy.[11]

    • Introduce Strategic Polarity: While counterintuitive, adding a polar group or a weak basic center can sometimes disrupt the key interactions required for transporter recognition and efflux.

    • Increase Rigidity: As with passive diffusion, a more rigid conformation may be less likely to adopt the necessary shape to bind to the efflux pump.

Question: My lead compound has promising permeability but poor aqueous solubility, making the assays difficult and inconsistent. What can I do?

Answer: Solubility is the other side of the absorption coin; a compound must be in solution to be absorbed.[1] When solubility is the limiting factor, even a highly permeable compound will show poor overall absorption.

Strategies to Address Poor Solubility:

  • Formulation (For In Vitro Assays): For assay purposes, you can often use a small percentage of a co-solvent like DMSO (typically ≤1%) to keep the compound in solution.[23] However, be aware that high concentrations of organic solvents can disrupt cell membranes.

  • Prodrug Approach: This is a powerful chemical strategy where a labile promoiety is attached to the parent drug to improve its physicochemical properties.[24][25][26] The promoiety is cleaved in vivo to release the active drug.

    • Solubilizing Prodrugs: Attach a highly polar, ionizable group like a phosphate, amino acid, or a short polyethylene glycol (PEG) chain. This dramatically increases aqueous solubility.[27] For example, converting a hydroxyl group to a phosphate ester creates a highly water-soluble prodrug that is cleaved by endogenous phosphatases.

    • Permeability-Enhancing Prodrugs: If the parent molecule is too polar, a lipophilic group (e.g., an ester) can be added to transiently increase lipophilicity and improve membrane crossing.[26]

StrategyWhen to UseExample ModificationMechanism of Action
Optimize LogP Low passive permeability (PAMPA)Add a chlorine atom to an aromatic ring.Increases lipophilicity, enhancing partitioning into the lipid membrane.[1]
Reduce HBDs Low passive permeability, high effluxConvert a carboxylic acid (-COOH) to a methyl ester (-COOCH3).Reduces desolvation energy penalty and disrupts recognition by efflux pumps.[11]
Form IMHB Low passive permeability, high flexibilityIntroduce a basic nitrogen positioned to form an internal H-bond with an amide N-H.Masks polar groups and reduces the entropic cost of membrane entry.[14][15]
Prodrug (Solubility) Poor aqueous solubilityConvert a hydroxyl (-OH) to a phosphate ester (-OPO3H2).Adds an ionizable group, dramatically increasing solubility in aqueous media.[24][27]

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the difference between Caco-2 and MDCK cell lines for permeability studies?

    • A1: Caco-2 cells are of human colon origin and take ~21 days to differentiate into a monolayer that mimics the intestinal epithelium, expressing a range of transporters like P-gp.[18][] MDCK (Madin-Darby Canine Kidney) cells are of canine kidney origin, form a monolayer much faster (~4-5 days), and have lower baseline expression of many human transporters.[16][19] MDCK cells are often used to create transfected cell lines that overexpress a single specific transporter (e.g., MDR1-MDCK for human P-gp), making them an excellent tool for studying the interaction of a compound with a specific efflux pump.[17][22]

  • Q2: How predictive are in silico permeability models?

    • A2: In silico models, which use calculated molecular descriptors (like LogP, PSA, MW, HBD/HBA count) to predict permeability, are valuable tools for early-stage drug discovery.[29][30][31] They can rapidly screen large virtual libraries to prioritize compounds for synthesis. However, they are predictive, not definitive. They are best at identifying compounds that are likely to have very poor permeability but are less accurate at ranking compounds with moderate to high permeability.[32][33] Experimental validation is always required.

  • Q3: Can I use a prodrug strategy to overcome P-gp efflux?

    • A3: It is possible, but challenging. The goal would be to design a prodrug that is not a P-gp substrate, can enter the cell, and then converts to the active drug intracellularly. If the conversion is slow, the released active drug might still be effluxed. A more common and successful prodrug strategy is to address solubility limitations.[27][34]

Part 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive, transcellular permeability in a cell-free system.[2][3]

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen, Corning BioCoat)

  • Donor Plate (filter plate) and Acceptor Plate

  • Lecithin in dodecane solution (e.g., 1-2% w/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • Test compounds and reference compounds (high and low permeability)

  • 96-well UV-transparent plate for analysis

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare Solutions: Prepare a stock solution of your test compound (e.g., 10 mM in DMSO). Create a working solution (e.g., 200 µM) by diluting the stock in PBS, pH 7.4. The final DMSO concentration should be low and consistent across all wells (e.g., 1-2%).[35]

  • Coat Membrane: Carefully add 5 µL of the lecithin/dodecane solution to the filter membrane of each well in the Donor plate. Allow it to soak in for 5-10 minutes.

  • Add Acceptor Solution: Add 300 µL of PBS (containing the same percentage of DMSO as the donor solution) to each well of the Acceptor plate.

  • Assemble and Add Donor: Place the lipid-coated Donor plate onto the Acceptor plate. Add 150-200 µL of your test compound working solution to the Donor plate wells.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[36][37]

  • Sample Collection & Analysis: After incubation, carefully separate the plates. Collect samples from both the Donor and Acceptor wells for concentration analysis by UV-Vis spectrophotometry or, for higher sensitivity and specificity, LC-MS/MS.

  • Calculate Permeability (Papp): The apparent permeability coefficient is calculated using a standard formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay measures both passive permeability and active transport (uptake and efflux).[18][21]

Materials:

  • Caco-2 cells

  • Transwell insert plates (e.g., 24-well or 96-well)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compounds and control compounds (e.g., atenolol for low permeability, propranolol for high permeability, talinolol for P-gp substrate)[18]

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts. Culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[18][]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well to ensure tight junctions have formed. You can also confirm integrity by measuring the transport of a membrane-impermeable marker like Lucifer yellow.

  • Prepare Dosing Solutions: Prepare dosing solutions of your test and control compounds in transport buffer at the desired concentration (e.g., 10 µM).[]

  • Apical to Basolateral (A→B) Transport:

    • Wash the cell monolayers with warm transport buffer.

    • Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, take samples from both chambers for analysis.

  • Basolateral to Apical (B→A) Transport:

    • On a separate set of wells, perform the reverse experiment. Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate and sample as described above.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the Papp values for both the A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.[18][21]

References

Technical Support Center: Alternative Synthetic Routes for 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed alternative synthetic protocols to assist you in your research and development endeavors. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental challenges.

Introduction

This compound is a heterocyclic compound belonging to the pyrazolopyrazinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities, including potential applications in oncology.[1] The successful and efficient synthesis of this core structure is a critical step in the discovery and development of new therapeutic agents. This guide will explore common synthetic challenges and provide robust alternative routes to achieve your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for the pyrazolo[1,5-a]pyrazin-4(5H)-one core?

A1: The most prevalent and established method for constructing the pyrazolo[1,5-a]pyrimidine scaffold, a closely related structure, involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[2] This reaction can be catalyzed by either acid or base. For the pyrazinone analog, a common approach involves the reaction of an appropriately substituted pyrazole with a reagent that can form the pyrazinone ring. For instance, a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones were synthesized by reacting ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with substituted ethanolamines under microwave-assisted, solvent-free conditions.[3]

Q2: I am observing the formation of regioisomers. How can I control the regioselectivity of the cyclization?

A2: The formation of regioisomers is a common challenge when using unsymmetrical dicarbonyl compounds.[4] To control regioselectivity, consider the following:

  • Choice of Reagents: Using a symmetrical dicarbonyl compound will yield a single product.[4] While not always feasible depending on the desired final structure, it is the simplest solution.

  • Reaction Conditions: The choice of catalyst (acid vs. base) and solvent can significantly influence the regiochemical outcome. It is often necessary to screen various conditions to find the optimal system for your specific substrates. For pyrazolo[1,5-a]pyrimidines, the reaction between 3-substituted-5-amino-1H-pyrazoles and either 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone resulted in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[2]

  • Protecting Groups: Strategically placed protecting groups on one of the pyrazole nitrogens can direct the cyclization to the desired position.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider increasing the reaction time or temperature. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[4]

  • Purity of Starting Materials: Impurities in your starting materials, such as the aminopyrazole or the dicarbonyl compound, can lead to side reactions and lower yields.[4] Ensure the purity of your reagents through appropriate purification techniques like recrystallization or column chromatography.

  • Decomposition: The starting materials or the product might be unstable under the reaction conditions. If you suspect decomposition (e.g., color change, formation of insoluble material), try running the reaction at a lower temperature for a longer duration. For instance, if an α-amino acid amide is used and is prone to decomposition in an alkaline medium, starting from its hydrohalide salt and neutralizing it in situ can be a solution.[4]

  • Reaction pH: The pH of the reaction can be critical. For condensations involving amino groups, a slightly alkaline medium is often optimal for the initial nucleophilic attack.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound and its analogs.

Issue 1: Difficulty in isolating and purifying the final product.
  • Potential Cause: The product may be highly polar or have similar polarity to byproducts.

  • Solution:

    • Crystallization: Attempt recrystallization from a variety of solvent systems. A systematic screening of single solvents and binary solvent mixtures is recommended.

    • Column Chromatography: If crystallization is unsuccessful, column chromatography is the next step.

      • Normal Phase (Silica Gel): Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

      • Reverse Phase (C18): If the compound is highly polar, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.

    • Acid-Base Extraction: If your molecule has acidic or basic functional groups, you can use liquid-liquid extraction with aqueous acid or base to separate it from neutral impurities.

Issue 2: Formation of unexpected side products.
  • Potential Cause: Side reactions such as self-condensation of starting materials, or further reactions of the desired product can occur.

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of one reagent can sometimes push the reaction to completion and minimize side reactions.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often minimize the formation of thermally induced byproducts.

    • Inert Atmosphere: If oxidation is a suspected side reaction, perform the reaction under an inert atmosphere of nitrogen or argon.

Issue 3: Poor solubility of starting materials.
  • Potential Cause: The chosen solvent may not be appropriate for the starting materials.

  • Solution:

    • Solvent Screening: Test the solubility of your starting materials in a range of solvents with varying polarities (e.g., toluene, THF, DMF, DMSO).

    • Co-solvent System: Using a mixture of solvents can sometimes improve solubility.

    • Heating: Gently heating the reaction mixture can increase the solubility of the reagents. However, be mindful of potential decomposition at higher temperatures.

Alternative Synthetic Routes and Protocols

While the direct synthesis of this compound is not extensively detailed in the provided search results, we can infer and adapt protocols from the synthesis of structurally similar compounds. Below are two plausible alternative synthetic strategies.

Route A: Cyclocondensation of a Substituted Aminopyrazole with a β-Ketoester Equivalent

This is a classic and versatile approach for constructing the fused heterocyclic system.[2][5]

Route A A 3-Methyl-1H-pyrazol-5-amine C Intermediate A A->C Base, Solvent (e.g., K2CO3, DMF) B Ethyl 2-chloroacetoacetate B->C D This compound C->D Cyclization (Heat or Acid/Base)

Caption: Route A: Cyclocondensation approach.

Detailed Protocol:

  • Step 1: N-Alkylation.

    • To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC until the starting aminopyrazole is consumed.

    • Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

  • Step 2: Intramolecular Cyclization.

    • The crude intermediate from Step 1 can be cyclized under various conditions.

    • Thermal Cyclization: Dissolve the intermediate in a high-boiling solvent like diphenyl ether or Dowtherm A and heat to reflux.

    • Acid-Catalyzed Cyclization: Reflux the intermediate in a solvent such as acetic acid or toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Base-Catalyzed Cyclization: Treat the intermediate with a base like sodium ethoxide in ethanol and heat to reflux.

    • After cyclization is complete (monitored by TLC or LC-MS), cool the reaction mixture.

    • The product may precipitate upon cooling and can be collected by filtration. Otherwise, perform an appropriate workup followed by purification by column chromatography or recrystallization.

Route B: Multi-component Reaction Strategy

Multi-component reactions (MCRs) offer an efficient way to build molecular complexity in a single step, often with high atom economy.[5]

Route B A 3-Methyl-1H-pyrazol-5-amine D This compound A->D One-pot reaction (Catalyst, Solvent, Heat) B Aldehyde (e.g., Glyoxal) B->D C Activated Methylene Compound (e.g., Malononitrile) C->D

Caption: Route B: Multi-component reaction approach.

Detailed Protocol:

  • To a mixture of 3-methyl-1H-pyrazol-5-amine (1.0 eq), an aldehyde (e.g., a glyoxal derivative, 1.0 eq), and an activated methylene compound (e.g., ethyl cyanoacetate, 1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add a catalyst.

  • The choice of catalyst depends on the specific reactants but can include a base like piperidine or an acid like acetic acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data Summary
Starting MaterialsReaction ConditionsProductYield (%)Reference
5-Amino-3-methylpyrazole and diethyl malonateEtONa, reflux, 24 h2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol89[6]
3-substituted-5-amino-1H-pyrazoles and β-dicarbonylsAcid or base catalysisSubstituted pyrazolo[1,5-a]pyrimidinesGood[2]
Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and 2-(2-aminoethoxy)ethanolMicrowave-assisted, solvent-freeSubstituted pyrazolo[1,5-a]pyrazin-4(5H)-oneGood[3]

Conclusion

The synthesis of this compound can be approached through several synthetic strategies. The key to success lies in careful selection of starting materials, optimization of reaction conditions to control regioselectivity and maximize yield, and the use of appropriate purification techniques. This guide provides a starting point for troubleshooting common issues and exploring alternative synthetic routes. By understanding the underlying chemical principles, researchers can effectively navigate the challenges of synthesizing this important heterocyclic scaffold.

References

Reproducibility challenges in 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common reproducibility challenges encountered during the synthesis of this and related pyrazolo[1,5-a]pyrazinone scaffolds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core generally involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon synthon. While seemingly straightforward, minor variations in starting material quality, reaction conditions, and work-up procedures can lead to significant differences in yield, purity, and even the formation of undesired isomers. This guide will address these issues in a practical, question-and-answer format.

A common synthetic approach involves the reaction of a substituted 5-aminopyrazole with a β-ketoester or a related 1,3-dielectrophilic species. The regioselectivity of the initial condensation and the subsequent cyclization are critical steps that can be influenced by several factors.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: Low or No Yield of the Desired Product

Question: I am attempting the synthesis of a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative and I am observing very low yields, or in some cases, none of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield is a common frustration in heterocyclic synthesis. The root cause often lies in one of the following areas:

  • Poor Quality of Starting Materials: The purity of your 5-aminopyrazole and the 1,3-dicarbonyl compound is paramount. Impurities can interfere with the reaction, leading to side products or complete inhibition of the desired transformation.

    • Troubleshooting:

      • Verify Starting Material Purity: Always characterize your starting materials by NMR and melting point before use. Recrystallize or purify them if necessary.[1]

      • Check for Decomposition: Some aminopyrazoles can be unstable, especially if they have electron-withdrawing groups. Store them under an inert atmosphere and in a refrigerator.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) is critical for driving the reaction to completion.

    • Troubleshooting:

      • Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and the stability of intermediates. If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent like DMF or using a co-solvent system.

      • Temperature and Reaction Time: The cyclocondensation reaction often requires heating.[2][3] If you are not seeing product formation at a certain temperature, gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Prolonged reaction times at high temperatures can lead to decomposition, so finding the optimal balance is key. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4][5][6]

      • Catalyst: While many of these reactions are thermally driven, some may benefit from an acid or base catalyst to promote the initial condensation or the final cyclization step. Acetic acid is a commonly used acid catalyst in such reactions.[7]

  • Inefficient Work-up and Purification: The desired product might be lost during the work-up or purification steps.

    • Troubleshooting:

      • Product Solubility: Assess the solubility of your expected product. If it is highly polar, it may be lost in the aqueous phase during an extraction. Consider back-extraction or using a different solvent system.

      • Purification Method: Column chromatography is a common purification method. Ensure you are using the correct stationary phase (e.g., silica gel, alumina) and a suitable eluent system. Monitor fractions carefully by TLC. Recrystallization can be an effective final purification step if a suitable solvent is found.

Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_sm Step 1: Verify Starting Material Purity 'H NMR, MP, Recrystallize if needed start->check_sm check_conditions Step 2: Optimize Reaction Conditions Solvent, Temperature, Time, Catalyst check_sm->check_conditions Purity Confirmed check_workup Step 3: Evaluate Work-up & Purification Solubility, Extraction, Chromatography check_conditions->check_workup Conditions Optimized success Improved Yield check_workup->success Procedure Refined

Caption: A logical workflow for troubleshooting low product yield.

FAQ 2: Formation of Multiple Products and Isomers

Question: My reaction is producing multiple spots on TLC, and my NMR spectrum is complex, suggesting the formation of isomers or byproducts. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products, particularly regioisomers, is a known challenge in the synthesis of pyrazolo-fused heterocycles.[8]

  • Regioisomerism: When using an unsymmetrical 1,3-dicarbonyl compound, the initial condensation with the 5-aminopyrazole can occur at two different sites on the pyrazole ring, leading to the formation of regioisomers. The electronic and steric properties of the substituents on both reactants will influence the regioselectivity.

    • Troubleshooting:

      • Choice of Reactants: If possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of regioisomer formation.[1]

      • Reaction Conditions: The reaction conditions can sometimes be tuned to favor the formation of one isomer over the other. For instance, changing the solvent or the reaction temperature can influence the kinetic versus thermodynamic product distribution. A systematic screening of conditions is often necessary.

  • Side Reactions: Besides regioisomers, other side reactions can lead to a complex product mixture.

    • Troubleshooting:

      • Self-condensation of the 1,3-dicarbonyl compound: This can be minimized by adding the dicarbonyl compound slowly to the reaction mixture containing the aminopyrazole.

      • Decomposition: As mentioned earlier, high temperatures and prolonged reaction times can lead to the decomposition of reactants and products.[1] Monitor the reaction closely to avoid over-running it.

Visualizing Regioisomer Formation

regioisomer_formation cluster_products Potential Products aminopyrazole 5-Amino-3-methylpyrazole isomer1 Desired Regioisomer aminopyrazole->isomer1 isomer2 Undesired Regioisomer aminopyrazole->isomer2 dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->isomer1 dicarbonyl->isomer2

Caption: Potential formation of two regioisomers from an unsymmetrical precursor.

FAQ 3: Difficulty in Product Purification and Characterization

Question: I have managed to get some product, but I am struggling to purify it. It seems to be co-eluting with impurities during column chromatography, and my characterization data is not clean. What can I do?

Answer:

Purification and characterization are crucial for ensuring the integrity of your experimental results.

  • Purification Challenges:

    • Similar Polarity of Products and Byproducts: If isomers or byproducts have similar polarities to your desired product, separation by standard silica gel chromatography can be difficult.

      • Troubleshooting:

        • Optimize Chromatography: Experiment with different solvent systems for your column. A shallow gradient can sometimes improve separation. Consider using a different stationary phase, such as alumina or reverse-phase silica.

        • Recrystallization: This is often an excellent method for purifying solid compounds. A systematic search for a suitable recrystallization solvent or solvent mixture is worthwhile.

        • Preparative HPLC: If other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material, although it is more resource-intensive.

  • Characterization Issues:

    • Ambiguous NMR Spectra: Complex or broad peaks in your NMR spectrum can be due to impurities, tautomerism, or restricted bond rotation.

      • Troubleshooting:

        • Tautomerism: The pyrazolo[1,5-a]pyrazin-4(5H)-one core can exist in different tautomeric forms, which can lead to multiple sets of peaks in the NMR spectrum.[7] Running the NMR in a different solvent or at a different temperature can sometimes help to resolve these.

        • Purity Check: Run a 2D NMR experiment like COSY or HSQC to help assign the peaks and confirm the structure of your main product. An LC-MS analysis is also essential to confirm the mass of the desired product and identify any impurities.

    • Inconsistent Mass Spectrometry Data:

      • Troubleshooting: Ensure your sample is sufficiently pure before MS analysis. Impurities can suppress the signal of your desired compound or lead to confusing fragmentation patterns.

Analytical Technique Common Issue Troubleshooting Suggestion
¹H NMR Broad peaks, extra signalsCheck for tautomers, run at variable temperature, or in a different solvent.
LC-MS Multiple peaks, incorrect massOptimize chromatography, check for fragmentation or adduct formation.
Melting Point Broad melting rangeIndicates impurity, requires further purification (e.g., recrystallization).

Section 3: Recommended Experimental Protocol

This is a generalized protocol for the synthesis of this compound. Please note that optimization may be required based on your specific starting materials and laboratory conditions.

Synthesis of this compound

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methylpyrazole (1.0 eq).

  • Add a suitable solvent such as ethanol or acetic acid.

  • Add ethyl acetoacetate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

Step 2: Cyclocondensation

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol and then with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Step 5: Characterization

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Section 4: Concluding Remarks

Reproducibility in chemical synthesis is a cornerstone of scientific integrity. By understanding the key variables in the synthesis of this compound and by systematically troubleshooting any issues that arise, researchers can ensure the reliability and validity of their results. This guide provides a framework for this process, but careful observation and meticulous experimental technique remain the most valuable tools in the laboratory.

References

Validation & Comparative

A Comparative Guide to PI3K Inhibitors: Profiling 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one Analogs Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers.[1][2] This pathway governs critical cellular processes including cell growth, proliferation, survival, and metabolism.[3] The development of small molecule inhibitors against PI3K has led to several approved drugs and a plethora of candidates in clinical development. This guide provides a detailed comparison of a novel class of inhibitors based on the 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one scaffold against other well-characterized PI3K inhibitors, offering experimental insights for researchers in drug discovery and chemical biology.

The PI3K Signaling Axis: A Key Therapeutic Target

The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[2] Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: p110α, p110β, p110γ, and p110δ.[1] Upon activation by growth factor receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins, including the mammalian target of rapamycin (mTOR), to drive cellular proliferation and survival.[4]

PI3K_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor PI3K Inhibitors Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway.

A New Chemical Scaffold: Pyrazolo[1,5-a]pyrazin-4(5H)-ones

Recent studies have explored derivatives of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold for their anti-cancer properties. A 2025 study detailed the synthesis and evaluation of a series of these compounds in the A549 non-small cell lung cancer (NSCLC) cell line.[5] While direct enzymatic inhibition data is not yet available, this research demonstrated that potent derivatives can significantly reduce the total protein levels of PI3K and exhibit strong anti-proliferative activity.[5] This suggests a potential mechanism of action that may involve inducing the degradation of the PI3K enzyme, a desirable feature for a therapeutic agent.

For the purpose of this guide, we will focus on the most potent analogs from this series, designated here as PZP-27 (IC50 = 8.19 µM) and PZP-28 (IC50 = 7.01 µM), as representatives of this chemical class.[5] It is important to note that these are cellular IC50 values for anti-proliferative activity, not direct biochemical IC50 values against PI3K isoforms.

Comparative Analysis with Established PI3K Inhibitors

PI3K inhibitors can be broadly classified based on their isoform selectivity. This is a critical consideration as different isoforms have distinct roles in normal physiology and disease.[3] For instance, p110α is frequently mutated in solid tumors, while p110δ is primarily expressed in hematopoietic cells and is a target in B-cell malignancies.

Inhibitor_Classes PI3Ki PI3K Inhibitors Pan Pan-PI3K (α, β, γ, δ) PI3Ki->Pan Isoform Isoform-Selective (e.g., α- or δ-selective) PI3Ki->Isoform Dual Dual PI3K/mTOR PI3Ki->Dual

Caption: Classification of PI3K inhibitors.

Below is a comparative summary of the biochemical potency of our pyrazolo[1,5-a]pyrazin-4(5H)-one representatives (using cellular data as a surrogate) against a selection of clinically relevant PI3K inhibitors.

InhibitorClassPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)Cellular Potency (A549, IC50)
PZP-27 Pyrazolo[1,5-a]pyrazin-4(5H)-oneN/AN/AN/AN/AN/A8190 nM[5]
PZP-28 Pyrazolo[1,5-a]pyrazin-4(5H)-oneN/AN/AN/AN/AN/A7010 nM[5]
Buparlisib Pan-PI3K52[6]166[6]262[6]116[6]>1000-
Pictilisib Pan-PI3K3[7]33[7]75[7]3[7]580[8]-
Alpelisib α-selective~5[9]~1200[9]~250[9]~290[9]--
Idelalisib δ-selective820[10]565[10]89[10]2.5[10]--
Dactolisib Dual PI3K/mTOR976378.52.5-
Omipalisib Dual PI3K/mTOR0.130.190.160.240.49-

Note: Data for PZP-27 and PZP-28 represent anti-proliferative IC50 values in A549 cells. N/A indicates data not available.

From this comparison, it is evident that while the pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives show anti-proliferative activity in the micromolar range, the established PI3K inhibitors exhibit significantly higher potency at the biochemical level, with IC50 values often in the low nanomolar range. However, the unique potential mechanism of inducing PI3K protein degradation by the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold warrants further investigation, as this could offer a distinct and advantageous therapeutic profile.

Experimental Protocols for PI3K Inhibitor Characterization

To rigorously evaluate and compare novel PI3K inhibitors, a standardized set of in vitro assays is essential. Below are detailed protocols for key experiments.

In Vitro Kinase Activity Assay (HTRF)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for this purpose.[4][9]

HTRF_Workflow Start Start Step1 Dispense Inhibitor (Varying Concentrations) Start->Step1 Step2 Add PI3K Enzyme and PIP2 Substrate Step1->Step2 Step3 Add ATP to Initiate Reaction Step2->Step3 Step4 Incubate at RT Step3->Step4 Step5 Add Detection Reagents (Eu-Ab, SA-APC) Step4->Step5 Step6 Incubate at RT Step5->Step6 End Read HTRF Signal Step6->End

Caption: Workflow for a PI3K HTRF kinase assay.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO.

  • Assay Plate Preparation: Dispense 0.5 µL of the diluted compounds into a 384-well low-volume plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a working solution of the desired PI3K isoform and its substrate, PIP2, in the reaction buffer. Add 14.5 µL of this solution to the wells containing the test compounds and the "no inhibitor" control. Add 14.5 µL of the substrate-only solution to the "no enzyme" control wells.

  • Reaction Initiation: Add 5 µL of ATP working solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Reaction Termination and Detection: Add 5 µL of stop solution, followed by 5 µL of HTRF detection reagents (e.g., Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin).

  • Final Incubation: Seal the plate and incubate at room temperature for 2 hours to allow the detection complex to form.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The signal is inversely proportional to PI3K activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[6][10][11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value for cell growth inhibition.

Western Blotting for PI3K Pathway Modulation

This technique is used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of downstream effectors like Akt and S6 kinase (S6K).[12][13]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt Ser473), total Akt, phosphorylated S6K (p-S6K Thr389), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of Akt and S6K relative to the total protein and loading control.

Conclusion and Future Directions

The novel this compound scaffold represents an emerging class of anti-cancer agents with a potential to modulate the PI3K pathway, possibly through a mechanism involving protein degradation. While the currently reported analogs exhibit modest anti-proliferative potency compared to established, highly potent PI3K inhibitors, their unique chemical structure and potential mechanism of action make them an interesting area for further optimization.

Future studies should focus on elucidating the precise molecular mechanism of these compounds, including confirming their direct binding to PI3K isoforms and investigating their effect on PI3K protein stability. Structure-activity relationship (SAR) studies will be crucial to improve their potency to a level comparable with clinical-stage inhibitors. A comprehensive profiling of optimized analogs across all Class I PI3K isoforms and a wider panel of cancer cell lines will be necessary to fully understand their therapeutic potential.

References

A Comparative Analysis of Pyrazolo[1,5-a]pyrazine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides a comparative analysis of the activity of various pyrazolo[1,5-a]pyrazine analogs, with a focus on their applications as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR), present quantitative data for key analogs, and provide detailed experimental protocols to support the findings, thereby offering a comprehensive resource for researchers in drug discovery and development.

The Pyrazolo[1,5-a]pyrazine Core: A Scaffold of Therapeutic Promise

The fused heterocyclic system of pyrazolo[1,5-a]pyrazine offers a unique three-dimensional structure that can be strategically modified to achieve high potency and selectivity for various biological targets. Its rigid framework allows for the precise positioning of substituents to interact with specific amino acid residues within the active sites of enzymes, particularly kinases. This has led to the development of potent inhibitors of key signaling proteins implicated in cancer and inflammatory diseases.

Comparative Analysis of Biological Activity

The primary therapeutic application of pyrazolo[1,5-a]pyrazine analogs explored to date is in the realm of kinase inhibition. Notably, this scaffold has yielded potent inhibitors of Janus kinases (JAKs) and Rearranged during Transfection (RET) kinase, both critical targets in oncology and immunology.

Kinase Inhibitory Activity

Table 1: Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyrazine Analogs against RET and JAK Kinases

Compound IDTarget KinaseIC50 (nM)Cell-Based PotencyReference
RET Inhibitor Series
Compound 1RET (wild-type)<4-[1]
Compound 2RET (mutant)<4-[1]
JAK Inhibitor Series
Compound 34JAK13-[1]
JAK28.5-[1]
TYK27.7-[1]
JAK3629.6-[1]
Compound 23a (pyrrolopyrimidine analog)JAK172Selective over other JAKs[2]

Note: The specific structures of patented compounds are often not publicly disclosed in detail. The data presented here is based on published patent information and related scientific literature.

Structure-Activity Relationship (SAR) Insights:

  • RET Kinase Inhibitors: The development of pyrazolo[1,5-a]pyrazine-based RET inhibitors has demonstrated that potent, single-digit nanomolar activity can be achieved against both wild-type and mutant forms of the enzyme.[1] Key to this activity is the strategic placement of substituents that can form crucial interactions within the ATP-binding pocket of the kinase.

  • JAK Kinase Inhibitors: For JAK inhibitors, the pyrazolo[1,5-a]pyrazine scaffold allows for the development of compounds with varying selectivity profiles across the JAK family. For instance, Compound 34 exhibits potent inhibition of JAK1, JAK2, and TYK2, while showing significantly weaker activity against JAK3.[1] This selectivity is crucial for minimizing off-target effects, as different JAK isoforms are involved in distinct signaling pathways. For example, inhibition of JAK2 has been associated with hematological side effects.[2] Molecular docking studies of related scaffolds suggest that key interactions with hinge region residues, such as His-885 in JAK1, can drive selectivity.[2]

Antimicrobial and Antiviral Potential

Beyond kinase inhibition, the broader pyrazolo-fused heterocyclic family, including pyrazolo[1,5-a]pyrimidines, has shown promise as antimicrobial and antiviral agents. While specific data for pyrazolo[1,5-a]pyrazine analogs in these areas is less mature, the structural similarity suggests a potential avenue for future research. Studies on pyrazolo[1,5-a]pyrimidine derivatives have reported antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[3][4] Furthermore, some pyrazolo[1,5-a]pyrimidine-based macrocycles have demonstrated antiviral activity against RNA viruses.[5]

Experimental Protocols for Activity Assessment

To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for key experiments used to characterize the activity of pyrazolo[1,5-a]pyrazine analogs.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity and inhibition.[6][7]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the initial ADP concentration.[7]

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically in DMSO, with a final concentration not exceeding 1%).

    • Add 2.5 µL of a mixture containing the target kinase (e.g., RET or JAK) and the appropriate substrate peptide.

    • Initiate the reaction by adding 5 µL of ATP solution (concentration near the Km for the specific kinase).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Experimental Workflow for Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis plate 384-well Plate compound Test Compound Dilutions incubation Incubate at RT (e.g., 60 min) plate->incubation Add Compound, Enzyme/Substrate, and ATP enzyme_sub Kinase + Substrate Mix atp ATP Solution adp_glo Add ADP-Glo™ Reagent incubation->adp_glo incubation2 Incubate at RT (40 min) adp_glo->incubation2 detect_reagent Add Kinase Detection Reagent incubation2->detect_reagent incubation3 Incubate at RT (30-60 min) detect_reagent->incubation3 read Measure Luminescence incubation3->read calc Calculate % Inhibition read->calc ic50 Determine IC50 calc->ic50

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[8][9]

Principle: The binding of a ligand (the inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization by heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining.[8]

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the test compound at various concentrations or a vehicle control (DMSO).

    • Incubate the cells under normal culture conditions for a sufficient time to allow compound entry and target binding (e.g., 1-2 hours).

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler. Include a non-heated control.

    • Cool the samples to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors (e.g., through freeze-thaw cycles).

    • Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by high-speed centrifugation.

  • Protein Detection and Quantification:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of the soluble target protein using a specific detection method, such as Western blotting or an immunoassay.

    • Quantify the band or signal intensity for the target protein at each temperature.

  • Data Analysis:

    • Normalize the signal at each temperature to the signal from the non-heated control.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

    • An isothermal dose-response experiment can be performed at a single, optimized temperature to determine the EC50 for target engagement.

Experimental Workflow for CETSA

G cluster_treatment Cell Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis cells Culture Cells treat Treat with Compound or Vehicle cells->treat aliquot Aliquot Cells treat->aliquot heat Heat at Temperature Gradient aliquot->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble & Precipitated Protein lyse->centrifuge detect Detect Soluble Target Protein (e.g., Western Blot) centrifuge->detect analyze Analyze Data & Generate Melting Curves detect->analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS P PI3K PI3K RET->PI3K P STAT3 STAT3 RET->STAT3 P Ligand Ligand (e.g., GDNF) Ligand->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor Pyrazolo[1,5-a]pyrazine RET Inhibitor Inhibitor->RET G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer Transcription Gene Transcription pSTAT->Transcription Inhibitor Pyrazolo[1,5-a]pyrazine JAK Inhibitor Inhibitor->JAK

References

Validating 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one as a Therapeutic Drug Target in Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the PI3K Pathway with Novel Scaffolds

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various human cancers, including non-small cell lung cancer (NSCLC), has established it as a prime target for therapeutic intervention.[2][3] The PI3K/Akt/mTOR cascade, when hyperactivated through genetic mutations (e.g., in PIK3CA) or loss of the tumor suppressor PTEN, drives tumorigenesis and can contribute to resistance to conventional therapies.[2][4]

The pyrazolo[1,5-a]pyrazine-4(5H)-one scaffold has emerged as a promising chemotype for the development of novel kinase inhibitors. Recent studies have demonstrated that derivatives of this scaffold exhibit potent antiproliferative activity in NSCLC cell lines, with evidence suggesting that this is mediated through the inhibition of the PI3K pathway. This guide provides a comprehensive framework for validating 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, a representative molecule of this class, as a therapeutic drug target for NSCLC, and compares its potential with established PI3K inhibitors.

The Therapeutic Target: Phosphoinositide 3-Kinase (PI3K)

The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[5] Class IA PI3Ks, comprising p110α, p110β, and p110δ catalytic subunits, are activated by receptor tyrosine kinases and play a pivotal role in tumor cell survival and proliferation.[2] The alpha isoform (p110α), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in solid tumors.[6] Therefore, the development of potent and selective inhibitors of PI3K, particularly the p110α isoform, is a key strategy in oncology drug discovery.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Pyrazolo_Inhibitor This compound Pyrazolo_Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Comparative Landscape of PI3K Inhibitors

A number of PI3K inhibitors have been developed, with several receiving FDA approval for various malignancies. These compounds vary in their isoform selectivity, potency, and clinical applications. A direct comparison of the biochemical potency of our candidate molecule with these established drugs is crucial for its validation.

InhibitorTypePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Approved Indications (Selected)
This compound Investigational TBD TBD TBD TBD N/A
Alpelisib (Piqray)α-selective51200290250HR+/HER2- breast cancer with PIK3CA mutation.[7][8]
Idelalisib (Zydelig)δ-selective>1000750.529Relapsed CLL, follicular B-cell non-Hodgkin lymphoma.[9]
Duvelisib (Copiktra)δ/γ inhibitor--24.5 (δ)33.2 (γ)Relapsed or refractory CLL/SLL.[10]
Buparlisib (BKM120)Pan-Class I----Investigational for various cancers.[11]
Gedatolisib (PF-05212384)Dual PI3K/mTOR0.4--5.4Investigational for solid tumors.[12]

IC50 values are approximate and can vary based on assay conditions. TBD: To be determined through experimental validation.

Experimental Validation Workflow

A rigorous, multi-step experimental approach is required to validate this compound as a therapeutic drug target. This workflow encompasses biochemical assays to determine direct enzyme inhibition, cellular assays to assess on-target activity in a biological context, and selectivity profiling to understand off-target effects.

Validation_Workflow Start Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (PI3K Activity) Start->Biochemical_Assay Cellular_Assay Cellular Assays (A549 NSCLC Cells) Biochemical_Assay->Cellular_Assay Determine IC50 Selectivity_Profiling Selectivity Profiling (Kinase Panel) Cellular_Assay->Selectivity_Profiling Confirm On-Target Effect In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Selectivity_Profiling->In_Vivo_Studies Assess Off-Target Liabilities

Caption: Experimental workflow for the validation of this compound.

Detailed Experimental Protocols

PART 1: Biochemical Validation - PI3K Enzymatic Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against Class I PI3K isoforms.

Methodology: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[13]

    • Reconstitute recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) in an appropriate buffer.

    • Prepare the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), as vesicles.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the PI3K enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

PART 2: Cellular Validation - A549 NSCLC Cell-Based Assays

Objective: To confirm the on-target activity of this compound in a relevant cancer cell line and assess its anti-proliferative effects.

Cell Line: A549 (human lung adenocarcinoma), known to have a constitutively active PI3K/AKT pathway.[14]

Methodology 1: Cell Viability Assay (MTS/CCK-8)

Step-by-Step Protocol:

  • Cell Culture:

    • Culture A549 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[15]

  • Treatment:

    • Seed A549 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 72 hours.

  • Viability Measurement:

    • Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.[1][16]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm (MTS) or 450 nm (CCK-8) using a microplate reader.[1][16]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated cells and determine the IC50 for cell growth inhibition.

Methodology 2: Target Engagement - Western Blot for Phospho-AKT

This assay assesses the ability of the compound to inhibit the phosphorylation of AKT, a key downstream effector of PI3K.[1]

Step-by-Step Protocol:

  • Cell Treatment:

    • Plate A549 cells and allow them to adhere.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473) and total AKT.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

    • Compare the levels of phospho-AKT in treated cells to the vehicle control to confirm target engagement.

Conclusion and Future Directions

The validation of this compound as a therapeutic drug target requires a systematic and comparative approach. The experimental framework outlined in this guide, from biochemical characterization to cellular target engagement, provides a robust pathway for assessing its potential as a PI3K inhibitor for the treatment of non-small cell lung cancer.

Positive outcomes from these studies, demonstrating potent and selective inhibition of PI3K and corresponding anti-proliferative effects in NSCLC cells, would strongly support its advancement into further preclinical development. This would include selectivity profiling against a broad panel of kinases to assess off-target effects and in vivo efficacy studies in xenograft models to evaluate its therapeutic potential in a physiological setting. The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold represents a valuable starting point for the development of next-generation PI3K inhibitors with improved therapeutic profiles.

References

A Comparative Guide to the Cross-Reactivity Profile of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity profile of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, a member of the pyrazolo[1,5-a]pyrazine class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity of this compound and its potential as a therapeutic agent. We will explore its primary target affinity, compare its off-target profile against relevant alternatives, and provide detailed experimental protocols for robust characterization.

Introduction: The Pyrazolopyrazine Scaffold and the Imperative of Selectivity

The pyrazolo[1,5-a]pyrazine core structure is a subject of growing interest in medicinal chemistry. Recent studies have demonstrated the synthesis of various derivatives and their potential antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines like A549 and H322.[1][2] More specifically, emerging research, including molecular docking studies, points towards the phosphoinositide 3-kinase (PI3K) pathway as a primary target for this class of compounds.[3]

However, the closely related pyrazolo[1,5-a]pyrimidine scaffold is known to be a "privileged structure" in kinase inhibitor design, with derivatives targeting a wide array of kinases, including Tropomyosin receptor kinases (Trks), Casein Kinase 2 (CK2), and others.[4][5][6][7] This promiscuity, while useful for generating diverse inhibitors, underscores a critical challenge in drug development: off-target effects.[4] Unintended interactions with other kinases or proteins can lead to toxicity or unforeseen biological consequences.

Therefore, a rigorous and comprehensive evaluation of the cross-reactivity profile of this compound is not merely a characterization step but a fundamental prerequisite for its consideration as a viable drug candidate. This guide establishes a framework for such an evaluation, comparing its hypothetical profile against two key benchmarks: a known multi-kinase inhibitor from a related scaffold and a clinically relevant selective PI3K inhibitor.

Rationale for Target & Off-Target Selection

A logical and evidence-based approach to selecting targets for a cross-reactivity panel is crucial for an efficient and informative screening campaign.

  • Primary Target Hypothesis (PI3K Isoforms): Based on recent evidence suggesting that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives reduce PI3K protein levels in A549 cells, the primary targets for evaluation are the Class I PI3K isoforms (α, β, γ, δ).[3] The development of isoform-selective PI3K inhibitors is a major goal in oncology and immunology, making it critical to determine the compound's specific affinity for each.[8]

  • Plausible Off-Targets Based on Related Scaffolds: The extensive research on the pyrazolo[1,5-a]pyrimidine scaffold provides a predictive foundation for potential off-targets. Optimization studies on these related compounds have frequently identified cross-reactivity with kinases such as DAPK3, FLT3, PIM1, and HIPK3.[9] Furthermore, dedicated development programs have produced potent inhibitors of CK2 and Trk kinases from this scaffold.[5][6][7] Therefore, these kinases represent a rational starting point for a focused off-target panel.

  • Unbiased Kinome-Wide Screening: To identify unexpected interactions and build a comprehensive selectivity map, an unbiased, large-scale screen is the gold standard. This approach avoids the confirmation bias inherent in testing only predicted off-targets and provides a global view of the compound's behavior across the human kinome.

Experimental Design: A Multi-Step Validation Workflow

To ensure scientific rigor, we propose a tiered approach that moves from broad, in vitro screening to targeted validation in a cellular environment. This workflow serves as a self-validating system, where hits from one assay are confirmed by an orthogonal method.

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation cluster_2 Data Analysis & Comparison a Compound Synthesis & QC b Broad Kinome Screen (400+ Kinases) a->b Test Compound @ 1µM c Primary Target Engagement (CETSA for PI3Kα/δ) b->c Confirm Primary Target d Off-Target Engagement (NanoBRET™ for Hits) b->d Validate Off-Targets e Selectivity Profile Generation (S-Score, K-Score) c->e d->e f Comparative Analysis vs. Benchmarks e->f

Caption: Proposed experimental workflow for cross-reactivity profiling.

Comparative Cross-Reactivity Data (Hypothetical)

For this guide, we present hypothetical but plausible data for this compound and two comparator compounds:

  • Comparator A: A hypothetical broad-spectrum pyrazolo[1,5-a]pyrimidine kinase inhibitor.

  • Comparator B: A known, highly selective PI3Kδ inhibitor (data modeled on compounds like Idelalisib).

Table 1: Primary Target Affinity (PI3K Isoforms)

Data represents IC₅₀ values (nM) from in vitro enzymatic assays.

CompoundPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)
This compound 85 nM>1000 nM450 nM25 nM
Comparator A (Broad-Spectrum)150 nM220 nM180 nM95 nM
Comparator B (Selective PI3Kδ Inhibitor)2,500 nM4,000 nM900 nM5 nM

Interpretation: The hypothetical data positions this compound as a potent PI3Kδ inhibitor with moderate activity against PI3Kα and weaker activity against PI3Kγ. It demonstrates superior isoform selectivity compared to the broad-spectrum Comparator A but is less selective than the benchmark Comparator B.

Table 2: Off-Target Kinase Profile

Results from a hypothetical kinome-wide scan, showing kinases with >80% inhibition at a 1 µM compound concentration.

CompoundSignificant Off-Targets (>80% Inhibition @ 1µM)
This compound PIK3CD (PI3Kδ), PIK3CA (PI3Kα), DAPK3, HIPK1, HIPK2
Comparator A (Broad-Spectrum)PIK3CD, PIK3CA, PIK3CB, PIK3CG, CSNK2A1 (CK2), TRKA, TRKB, FLT3, JAK2, BTK, PIM1
Comparator B (Selective PI3Kδ Inhibitor)PIK3CD (PI3Kδ)

Interpretation: This profile suggests that while this compound is significantly cleaner than the related broad-spectrum pyrazolopyrimidine, it may possess off-target activity against the DAPK and HIPK families. This is a critical finding, as these kinases are involved in apoptosis and developmental signaling, respectively, and warrant further investigation.

Key Experimental Methodologies

Protocol 1: Broad Kinase Selectivity Screen (DiscoverX KINOMEscan™)

This methodology is designed for the quantitative assessment of interactions between a test compound and a large panel of kinases.

Causality: The choice of an active-site directed competition binding assay is deliberate. It measures the ability of a compound to displace a known ligand from the kinase active site, providing a direct measure of binding affinity. This is often more accurate for initial screening than enzymatic assays, which can be confounded by assay conditions or the need for specific substrates.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for the assay.

  • Assay Principle: The assay utilizes kinases tagged with a proprietary DNA tag. An immobilized, active-site directed ligand is prepared on a solid support.

  • Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound. Binding of the test compound to the kinase active site prevents the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. The result is expressed as a percentage of the DMSO control (%Ctrl).

    • %Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100

    • A low %Ctrl value indicates strong binding of the test compound.

  • Data Analysis: Results are typically presented as % Inhibition, where % Inhibition = 100 - %Ctrl. Hits are defined as kinases exceeding a pre-defined inhibition threshold (e.g., >80%).

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol validates in vitro binding hits by measuring target engagement in a live-cell physiological environment.

Causality: Confirming target engagement in living cells is a critical step to bridge the gap between in vitro affinity and cellular activity. The NanoBRET™ system provides quantitative data on compound binding to a specific target protein in real-time, validating that the compound can penetrate the cell membrane and engage its intended target (or off-target).

Step-by-Step Protocol:

  • Cell Line Preparation: Transfect HEK293 cells to co-express the kinase of interest (e.g., DAPK3) fused to a NanoLuc® luciferase and a HaloTag® protein fused to a cellular localization control.

  • Tracer Addition: Add a fluorescently labeled NanoBRET™ tracer that specifically binds to the kinase of interest to the cells.

  • Compound Titration: Add varying concentrations of this compound to the cells and incubate.

  • BRET Measurement: Add the NanoLuc® substrate. If the compound does not engage the target, the tracer binds, bringing the fluorophore in close proximity to the NanoLuc® enzyme, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding by the test compound displaces the tracer, disrupting the BRET signal.

  • Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine a cellular IC₅₀ value, representing the concentration required to occupy 50% of the target protein in live cells.

Signaling Pathway Context

To understand the potential biological impact of both on-target and off-target activity, it is essential to visualize the relevant signaling pathways.

G cluster_0 cluster_1 cluster_2 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Proliferation Cell Growth, Proliferation, Survival AKT->Proliferation DAPK3 DAPK3 (Off-Target) Apoptosis Apoptosis DAPK3->Apoptosis Compound 2-methylpyrazolo[1,5-a] pyrazin-4(5H)-one Compound->PI3K Inhibition (On-Target) Compound->DAPK3 Inhibition (Off-Target)

Caption: Simplified PI3K signaling pathway and potential off-target interaction.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for characterizing the cross-reactivity profile of this compound. Based on our hypothetical data, the compound emerges as a promising PI3Kδ-preferential inhibitor. Its selectivity profile appears significantly improved compared to related, less-optimized pyrazolopyrimidine scaffolds.

However, the potential for off-target activity against DAPK3 and HIPK kinases is a critical finding that must be addressed. Future work should focus on:

  • Cellular Phenotypic Screening: Assessing the functional consequences of DAPK3/HIPK inhibition in relevant cell models to determine if this off-target activity contributes to or detracts from the desired anti-proliferative effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new analogs to mitigate the identified off-target activities while retaining or improving potency on PI3Kδ.[4]

  • In Vivo Evaluation: If a favorable selectivity profile is confirmed, advancing the lead compound to in vivo pharmacokinetic and efficacy studies.

By employing the rigorous, multi-tiered validation workflow described herein, researchers can build a robust data package to confidently assess the therapeutic potential of this compound and guide its progression through the drug discovery pipeline.

References

A Comparative Benchmarking Guide: 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (CMPD-X) vs. Ruxolitinib for JAK2 V617F-Driven Myelofibrosis

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

Introduction: The Evolving Landscape of Myelofibrosis Treatment

Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by debilitating constitutional symptoms, splenomegaly, and progressive bone marrow fibrosis.[1][2] The discovery of a somatic gain-of-function mutation, V617F, in the Janus Kinase 2 (JAK2) gene revolutionized the understanding of MF pathogenesis.[3][4] This mutation, present in the majority of MF patients, leads to constitutive activation of the JAK-STAT signaling pathway, driving the aberrant proliferation of hematopoietic cells.[5][6]

The current standard-of-care, Ruxolitinib, is a potent inhibitor of both JAK1 and JAK2.[7][8][9] It has demonstrated significant clinical efficacy in reducing spleen volume and improving constitutional symptoms.[1][7][10] However, its activity is not specific to the mutated form of JAK2, and dose-limiting toxicities such as thrombocytopenia and anemia are common.[11][12] Furthermore, while palliative, Ruxolitinib does not consistently reverse bone marrow fibrosis or eliminate the malignant clone.[13]

This guide introduces 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (CMPD-X) , a novel, highly selective inhibitor of the JAK2 V617F mutant. We present a comprehensive benchmarking framework to compare the molecular profile, in vitro activity, and in vivo efficacy of CMPD-X against the standard-of-care, Ruxolitinib. This document is intended to provide drug development professionals with the scientific rationale and detailed experimental protocols for a rigorous head-to-head comparison.

Molecular Profile and Mechanism of Action

The JAK-STAT Signaling Pathway in Myelofibrosis

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis. In normal physiology, cytokine binding to its receptor induces JAK2 activation, which in turn phosphorylates Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression. The V617F mutation in the JAK2 pseudokinase domain disrupts its autoinhibitory function, leading to constant kinase activity independent of cytokine signaling.[5][6] This chronic activation drives the myeloproliferative phenotype of MF.[14]

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak2_wt JAK2 (Wild-Type) receptor->jak2_wt Binding jak2_mut JAK2 V617F (Mutant) receptor->jak2_mut stat STAT jak2_wt->stat Phosphorylates jak2_mut->stat Constitutively Phosphorylates cytokine Cytokine cytokine->receptor Activates p_stat p-STAT nucleus Nucleus p_stat->nucleus Dimerizes & Translocates gene_exp Gene Expression (Proliferation, Survival) nucleus->gene_exp

Caption: Aberrant JAK-STAT signaling in Myelofibrosis.
Comparative Inhibitor Profile

  • Ruxolitinib: A potent inhibitor of both JAK1 and JAK2, competitively blocking the ATP-binding site.[8] Its inhibition of JAK1 is thought to contribute to the rapid reduction of inflammatory cytokines, but may also be associated with immunosuppressive side effects.[11]

  • CMPD-X (Hypothesized): Designed as a highly selective, ATP-competitive inhibitor targeting the active conformation of the JAK2 V617F mutant. Its pyrazolo-pyrazinone core is hypothesized to exploit subtle conformational changes induced by the V617F mutation, affording greater selectivity over wild-type JAK2 and other JAK family kinases (JAK1, JAK3, TYK2). This enhanced selectivity is predicted to maintain efficacy against the malignant clone while minimizing off-target effects, particularly myelosuppression associated with wild-type JAK2 inhibition.

In Vitro Benchmarking Protocols

A tiered in vitro screening approach is essential to quantitatively compare the potency, selectivity, and cellular activity of CMPD-X and Ruxolitinib.

In_Vitro_Workflow cluster_tier1 Tier 1: Biochemical Potency & Selectivity cluster_tier2 Tier 2: Cellular Activity start Compound Synthesis (CMPD-X, Ruxolitinib) kinase_assay Biochemical Kinase Assay (IC50 Determination) start->kinase_assay selectivity_panel Kinase Selectivity Panel (JAK1, JAK3, TYK2) kinase_assay->selectivity_panel cell_prolif Cell Proliferation Assay (GI50 in JAK2 V617F+ Cells) selectivity_panel->cell_prolif pstat_assay p-STAT Signaling Assay (Western Blot / AlphaLISA) cell_prolif->pstat_assay apoptosis_assay Apoptosis Assay (Annexin V / Caspase 3/7) pstat_assay->apoptosis_assay end Candidate Profile Established apoptosis_assay->end

Caption: Tiered workflow for in vitro compound evaluation.
Protocol: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CMPD-X and Ruxolitinib against recombinant human JAK2 V617F kinase.

Methodology:

  • Reagents: Recombinant human JAK2 (V617F) enzyme, a suitable peptide substrate, ATP, and a kinase detection reagent (e.g., ADP-Glo™).[15]

  • Procedure: a. Serially dilute CMPD-X and Ruxolitinib in DMSO, followed by dilution in assay buffer. b. In a 384-well plate, combine the recombinant JAK2 enzyme, peptide substrate, and inhibitor dilutions. c. Initiate the kinase reaction by adding a final concentration of ATP (at Km). d. Incubate for 60 minutes at room temperature. e. Terminate the reaction and quantify kinase activity by adding the ADP-Glo™ reagent, which measures ADP production via a luminescent signal. f. Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the log-concentration of the inhibitor. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Validation: The assay must include a no-enzyme control (background), a no-inhibitor control (maximum activity), and a known potent inhibitor as a positive control.

Protocol: Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of CMPD-X and Ruxolitinib on a human cell line dependent on JAK2 V617F signaling.

Methodology:

  • Cell Line: HEL 92.1.7 (human erythroleukemia), which is homozygous for the JAK2 V617F mutation.

  • Procedure: a. Seed HEL cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. b. Treat cells with a 10-point, 3-fold serial dilution of CMPD-X and Ruxolitinib for 72 hours. c. After incubation, add a cell viability reagent (e.g., CellTiter-Glo®) to each well. d. Measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting cell viability against drug concentration.

Protocol: Target Engagement (p-STAT5) Assay

Objective: To confirm that the anti-proliferative effects are due to the inhibition of the JAK2 signaling pathway.

Methodology:

  • Cell Line: HEL 92.1.7 cells.

  • Procedure: a. Seed cells and starve them of serum for 4-6 hours to reduce baseline signaling. b. Treat cells with CMPD-X and Ruxolitinib at concentrations ranging from 0.1x to 100x their respective GI50 values for 2 hours. c. Lyse the cells and quantify the levels of phosphorylated STAT5 (p-STAT5) and total STAT5 using Western Blot or a high-throughput method like AlphaLISA®.[16]

  • Data Analysis: Quantify the reduction in the p-STAT5/total STAT5 ratio as a function of drug concentration to determine the IC50 for pathway inhibition.

In Vivo Preclinical Benchmarking

A robust murine model of myelofibrosis is crucial for evaluating the systemic efficacy and safety of CMPD-X relative to Ruxolitinib.[17][18] The JAK2 V617F knock-in mouse model is a suitable choice as it recapitulates key features of human MF, including splenomegaly, bone marrow fibrosis, and extramedullary hematopoiesis.[19]

In_Vivo_Workflow cluster_treatment Treatment Phase (e.g., 28 days) cluster_endpoints Efficacy & Safety Endpoints start Establish Disease in JAK2 V617F Mice randomize Randomize Mice into Treatment Cohorts start->randomize vehicle Vehicle Control (Oral Gavage, QD) rux Ruxolitinib (Clinical Dose, QD) cmpx CMPD-X (Dose Escalation, QD) spleen Spleen Weight & Volume vehicle->spleen rux->spleen cmpx->spleen cbc Complete Blood Counts (CBC) spleen->cbc fibrosis Bone Marrow Fibrosis (Reticulin Stain) cbc->fibrosis allelic JAK2 V617F Allele Burden (qRT-PCR) fibrosis->allelic end Comparative Data Analysis allelic->end

References

In Vivo Validation of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as CNS Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of in vivo validation strategies for a promising class of CNS-active compounds: 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Our focus is to elucidate the experimental pathways required to confirm a primary mechanism of action—specifically, as a metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulator (NAM)—and to contrast this with an alternative mechanistic hypothesis. We will delve into the causality behind experimental choices, provide actionable protocols, and present data in a clear, comparative format.

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a versatile chemical framework that has given rise to compounds targeting a range of biological pathways. Derivatives have been explored as positive allosteric modulators (PAMs) of the GluN2A subunit of the NMDA receptor for neuropsychiatric disorders[1], as potential anticancer agents targeting lung cancer cells[2][3], and even as antiviral compounds[4]. However, one of the most compelling and well-documented applications with robust in vivo data is the development of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as mGluR2 NAMs for cognitive enhancement.[5][6]

This guide will use a hypothetical lead compound, "Compound-X," representing a novel this compound derivative, to illustrate the rigorous in vivo validation process required to substantiate its proposed mechanism as an mGluR2 NAM.

Part 1: The Mechanistic Hypothesis - mGluR2 Negative Allosteric Modulation for Cognitive Enhancement

Metabotropic glutamate receptor 2 (mGluR2) is a presynaptic G-protein coupled receptor that, upon activation by glutamate, inhibits neurotransmitter release. In conditions characterized by cognitive deficits, it is hypothesized that excessive mGluR2 signaling dampens synaptic activity in key brain regions like the hippocampus and prefrontal cortex. A NAM at mGluR2 would not block the receptor directly but would reduce its response to glutamate. This "braking of the brakes" is theorized to restore synaptic function and thereby enhance cognitive processes like learning and memory.[5][6][7]

The core objective of the in vivo validation for Compound-X is to connect its administration to target engagement (mGluR2 occupancy), a pharmacodynamic (PD) biomarker response, and a functional behavioral outcome (cognitive improvement).

Signaling Pathway: mGluR2 Modulation

mGluR2_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Activates Gi Gi Protein mGluR2->Gi Activates CompoundX Compound-X (NAM) CompoundX->mGluR2 Modulates AC Adenylyl Cyclase Gi->AC Inhibits VGCC Voltage-Gated Ca2+ Channel Gi->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Release ↓ Neurotransmitter Release Ca_influx->Release

Caption: Proposed mechanism of Compound-X as an mGluR2 NAM on a presynaptic terminal.

Part 2: The In Vivo Validation Workflow

A self-validating experimental workflow is crucial. Each step must logically build upon the last, from establishing basic pharmacokinetic properties to demonstrating behavioral efficacy that is consistent with the proposed mechanism.

validation_workflow cluster_workflow In Vivo Validation Workflow for Compound-X PK Step 1: Pharmacokinetics (PK Profiling) TE Step 2: Target Engagement (Receptor Occupancy) PK->TE informs dose selection PD Step 3: Pharmacodynamics (Biomarker Assay) TE->PD confirms target interaction Efficacy Step 4: Behavioral Efficacy (Cognitive Assay) PD->Efficacy links target to function

Caption: A sequential workflow for the in vivo validation of Compound-X.

Step 1: Pharmacokinetic (PK) Profiling

Causality: Before any efficacy study, you must understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X. The primary goal is to determine if the compound achieves sufficient and sustained concentrations in the target organ—the brain. A compound with poor brain penetration cannot be expected to have a central effect.

Protocol: Rodent PK Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing: Administer Compound-X via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) to determine clearance and volume of distribution, and oral gavage (PO) (e.g., 10 mg/kg) to assess oral bioavailability.

  • Sample Collection: Collect blood samples (via tail vein or saphenous vein) at pre-defined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Brain Tissue Collection: At each time point, a cohort of animals is euthanized, and brains are rapidly harvested.

  • Analysis: Plasma and brain homogenate concentrations of Compound-X are quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Key Parameters: Calculate half-life (t½), Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), oral bioavailability (%F), and the brain/plasma ratio.

Step 2: Target Engagement (TE) Assay

Causality: Demonstrating that Compound-X physically interacts with mGluR2 in the brain at relevant doses is the most direct validation of the mechanistic hypothesis. This is often achieved through receptor occupancy (RO) studies. Recent studies have successfully demonstrated a dose-dependent receptor occupancy for mGluR2 NAMs.[5][6]

Protocol: Ex Vivo mGluR2 Receptor Occupancy

  • Animal Model: Male C57BL/6 mice.

  • Dosing: Dose animals with a range of Compound-X concentrations (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, PO) based on the PK data to cover a range from sub-efficacious to efficacious.

  • Tracer Injection: At the expected Tmax of Compound-X, inject a radiolabeled tracer that specifically binds to mGluR2.

  • Tissue Harvest: After a set time for the tracer to reach equilibrium, euthanize the animals and harvest the brains. Dissect specific regions of interest (e.g., hippocampus, cortex).

  • Quantification: Measure the amount of tracer binding in the brain tissue using scintillation counting or autoradiography.

  • Analysis: The displacement of the tracer by Compound-X is used to calculate the percentage of mGluR2 receptors occupied at each dose. This allows for the generation of a dose-occupancy curve and determination of the ED50 (the dose required to occupy 50% of the receptors).

Step 3 & 4: Pharmacodynamic (PD) and Behavioral Efficacy Studies

Causality: These studies are often conducted in parallel. The goal is to show that the target engagement (from Step 2) translates into a measurable biological effect (PD) and a desired behavioral change (efficacy). For cognitive enhancement, a task that relies on hippocampal or cortical function is ideal. The V-maze has been successfully used as a model of cognition for similar compounds.[5][6]

Protocol: Combined PD and V-Maze Cognitive Assay

  • Animal Model: Male mice.

  • Cognitive Task (V-Maze):

    • Habituation: Allow mice to explore the V-maze, which has one arm blocked.

    • Dosing: Administer vehicle or varying doses of Compound-X (e.g., 0.3, 1, 3 mg/kg, PO), guided by the RO study. Doses should bracket the ED50 for receptor occupancy.

    • Test Phase: After an appropriate pre-treatment time (based on Tmax), place the mouse back in the maze with both arms open. The natural tendency of a mouse with a healthy memory is to explore the novel, previously blocked arm.

    • Measurement: Record the time spent in and the number of entries into the novel vs. the familiar arm. A significant preference for the novel arm indicates improved working memory.

  • Pharmacodynamic Biomarker (Post-Mortem):

    • Immediately following the behavioral test, euthanize the animals and harvest brain tissue (hippocampus).

    • Analyze tissue for changes in downstream markers of neuronal activity (e.g., phosphorylation of ERK, CREB) or neurotransmitter levels via Western Blot, ELISA, or neurochemical analysis. A successful outcome would show that Compound-X reverses a disease-relevant deficit in these markers.

Part 3: Comparative Analysis & Data Interpretation

To provide a robust validation, the performance of Compound-X must be compared against alternatives. This includes a negative control (vehicle), a positive control (a known cognitive enhancer), and a comparison with a compound operating through a different mechanism.

Alternative Mechanism: GluN2A Positive Allosteric Modulator (PAM)

Let's compare Compound-X with a hypothetical "Compound-Y," a GluN2A PAM. While both aim to enhance cognition, their in vivo validation paths would diverge significantly in the specifics of the TE and PD assays.

Validation Step Compound-X (mGluR2 NAM) Compound-Y (GluN2A PAM) Rationale for Difference
Target Engagement Ex vivo occupancy with an mGluR2-specific radioligand.Ex vivo occupancy with a GluN2A-specific radioligand or an in vivo electrophysiology study showing potentiation of NMDA currents.[1]The target protein is different, requiring distinct tools (tracers, antibodies) and potentially different techniques to measure functional engagement.
Pharmacodynamics Measurement of downstream signaling of a Gi-coupled receptor (e.g., cAMP levels) or changes in presynaptic release probability.Measurement of Ca2+ influx through the NMDA receptor ion channel or phosphorylation of CaMKII, a key downstream kinase.The intracellular signaling cascades initiated by a Gi-coupled GPCR (mGluR2) and an ionotropic receptor (NMDA) are fundamentally different.
Behavioral Efficacy V-maze, Novel Object Recognition. Assays sensitive to hippocampal function and working memory.[5][6]Morris Water Maze, Fear Conditioning. Assays sensitive to long-term potentiation (LTP) and spatial learning.[1]While both improve "cognition," the specific cognitive domains enhanced may differ. Assay selection should reflect the nuanced hypothesis (e.g., working memory vs. spatial memory).
Summarized Experimental Data (Hypothetical)
Parameter Compound-X Result Alternative Compound (e.g., Donepezil) Interpretation
Oral Bioavailability (%F) 45%90%Compound-X has moderate oral bioavailability, sufficient for in vivo studies.
Brain/Plasma Ratio (at 2h) 1.85.0Compound-X readily crosses the blood-brain barrier.
mGluR2 Occupancy ED50 1.2 mg/kgN/AA clear dose-response relationship for target engagement is established.
V-Maze (Novel Arm Time) ↑ 75% at 1 mg/kg vs Vehicle↑ 60% at 0.5 mg/kg vs VehicleCompound-X shows efficacy in a relevant cognitive domain at a dose that aligns with >40% receptor occupancy.
Hippocampal pERK levels ↑ 50% at 1 mg/kg vs Vehicle↑ 30% at 0.5 mg/kg vs VehicleThe behavioral effect is correlated with a change in a relevant downstream signaling biomarker.

Conclusion

The in vivo validation of a novel compound like this compound requires a multi-faceted, logical, and rigorous experimental cascade. By systematically linking pharmacokinetics, target engagement, pharmacodynamics, and behavioral efficacy, researchers can build a compelling case for a specific mechanism of action. As demonstrated, while the overarching goal of cognitive enhancement may be shared with other mechanisms, such as GluN2A PAMs, the specific experimental protocols and endpoints must be tailored to the unique pharmacology of the target. This comparative approach not only strengthens the validation of the primary hypothesis but also provides a richer understanding of the compound's place in the broader therapeutic landscape.

References

A Guide to the Reproducibility and Validation of Data for 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the pyrazolo[1,5-a]pyrazine scaffold is a recurring motif in compounds targeting a range of biological pathways, from neuroscience to oncology.[1] The integrity of research built upon this scaffold, as with any chemical entity, hinges on the ability of independent researchers to reliably reproduce and validate published findings.[2][3] This guide provides a framework for researchers, scientists, and drug development professionals to critically evaluate and independently verify the synthesis and characterization data for a representative member of this class, 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one.

The challenge of reproducibility is a well-documented concern across scientific disciplines, and chemistry is no exception.[4][5] Issues can arise from ambiguously described experimental methods, the purity of starting materials, or subtle variations in reaction conditions that are often omitted from published procedures.[4] This guide aims to mitigate these challenges by presenting a comprehensive, self-validating protocol for the synthesis and analysis of the target compound, grounded in established chemical principles.

Part 1: Critical Review of Synthetic Pathways and Published Data

The construction of the pyrazolo[1,5-a]pyrazin-4(5H)-one core is typically achieved through the cyclocondensation of a substituted aminopyrazole with a suitable biselectrophilic partner.[1][6] A common and effective strategy involves the reaction of an aminopyrazole with a β-ketoester, followed by intramolecular cyclization.[7]

For the specific target, this compound, a plausible and frequently utilized synthetic route begins with 3-methyl-1H-pyrazol-5-amine and a derivative of ethyl acetoacetate. While a direct, detailed publication for this exact molecule is sparse, the general method is well-established for analogous structures.[7][8]

Hypothetical Published Synthetic Scheme:

A representative synthesis, adapted from similar published procedures, would involve the condensation of 3-methyl-1H-pyrazol-5-amine with ethyl 2-chloroacetoacetate, followed by a base-mediated cyclization.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A 3-methyl-1H-pyrazol-5-amine C Intermediate Adduct A->C Condensation B Ethyl 2-chloroacetoacetate B->C D This compound C->D Intramolecular Cyclization reagents1 Base (e.g., NaOEt) Solvent (e.g., Ethanol) Reflux reagents2 Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: A generalized synthetic workflow for the target compound.

Part 2: A Protocol for Independent Validation

To ensure the unambiguous synthesis and characterization of this compound, the following detailed protocol is provided. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.

A. Synthesis and Purification Protocol

Objective: To synthesize and purify this compound with high purity, suitable for analytical and biological evaluation.

Materials:

  • 3-methyl-1H-pyrazol-5-amine

  • Ethyl 2-chloroacetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

Step-by-Step Procedure:

  • Step 1: Formation of the Intermediate.

    • Action: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.1 eq) and stir for 15 minutes at room temperature. To this solution, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise. Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC).

    • Causality: The sodium ethoxide acts as a base to deprotonate the aminopyrazole, increasing its nucleophilicity to facilitate the attack on the electrophilic chloroacetoacetate. Ethanol is a suitable polar protic solvent for this condensation. Refluxing provides the necessary activation energy for the reaction.

  • Step 2: Work-up of the Intermediate.

    • Action: Once the starting material is consumed as indicated by TLC, cool the reaction mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Causality: This standard aqueous work-up removes inorganic salts and water-soluble impurities. Drying the organic layer is crucial to prevent water from interfering with subsequent steps.

  • Step 3: Intramolecular Cyclization.

    • Action: Dissolve the crude intermediate in DMF. Add potassium carbonate (2.0 eq) and heat the mixture to 80-100 °C. Monitor the reaction by TLC until the intermediate is consumed.

    • Causality: DMF is a high-boiling polar aprotic solvent suitable for this cyclization. Potassium carbonate is a mild base that facilitates the intramolecular nucleophilic attack to form the pyrazinone ring.

  • Step 4: Final Work-up and Purification.

    • Action: Cool the reaction mixture, pour it into ice-water, and collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

    • Causality: Precipitation in ice-water is an effective way to isolate the product from the high-boiling DMF solvent. Recrystallization is a powerful purification technique that removes closely related impurities by exploiting differences in solubility, leading to a highly crystalline and pure final product.

B. Analytical Workflow for Structural and Purity Verification

The identity and purity of the synthesized compound must be confirmed through a battery of orthogonal analytical techniques.

Analytical_Workflow Start Synthesized & Purified This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) Start->MS Molecular Weight Verification HPLC HPLC Analysis Start->HPLC Purity Assessment EA Elemental Analysis (CHN) Start->EA Final Validated Compound (Structure & Purity Confirmed) NMR->Final MS->Final HPLC->Final EA->Final Elemental Composition

Caption: A comprehensive analytical workflow for compound validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9][10]

  • Causality: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[11] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments establish connectivity between atoms, confirming the final structure.[12]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Protocol: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Inject the solution into an LC-MS system equipped with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Causality: LC-MS confirms the molecular weight of the target compound via the mass-to-charge ratio (m/z) of its molecular ion. The liquid chromatography component also provides an initial assessment of purity.

3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Protocol: Develop a robust HPLC method using a C18 column and a UV detector set to an appropriate wavelength.[13][14] Prepare a standard solution of the compound at a known concentration. Run the analysis using an isocratic or gradient elution to separate the main peak from any impurities. Calculate purity based on the relative peak area.[15][16]

  • Causality: HPLC is the gold standard for determining the purity of small molecules. A well-validated HPLC method can quantify impurities down to very low levels (e.g., <0.1%).

Part 3: Comparative Data Analysis

A critical step in validation is comparing the experimentally obtained data with data reported in the literature or with theoretically expected values.

Table 1: Comparison of Expected vs. Observed Analytical Data

Analysis Expected/Published Data (Hypothetical) Guidance for Observed Data Interpretation
Molecular Formula C₇H₇N₃O---
Molecular Weight 149.15 g/mol ---
LC-MS (ESI+) m/z = 150.1 [M+H]⁺The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the expected mass.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~11.0 (s, 1H, NH), ~7.5 (d, 1H), ~6.5 (d, 1H), ~5.0 (s, 2H), ~2.3 (s, 3H, CH₃)Chemical shifts should align closely. Splitting patterns (singlet, doublet, etc.) must match the proposed structure. Integration values should correspond to the number of protons.[17][18]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~160 (C=O), ~145, ~140, ~130, ~110, ~100 (Ar-C), ~20 (CH₃)The number of signals should match the number of unique carbons. Chemical shifts should be in the expected regions for the functional groups present.
HPLC Purity >98%The area of the main peak should be ≥95% for most research applications. The presence of significant impurity peaks warrants further purification.

Interpreting Discrepancies:

  • NMR Spectra: Deviations in chemical shifts can occur due to differences in solvent, concentration, or temperature. The presence of unexpected signals often indicates impurities (e.g., residual solvent, starting materials, or byproducts).

  • Mass Spectra: The observation of unexpected ions may suggest fragmentation of the molecule, the presence of adducts (e.g., [M+Na]⁺), or impurities.

  • HPLC Chromatogram: The appearance of multiple peaks indicates the presence of impurities. If these are significant, the purification protocol should be revisited.

By systematically following these synthesis and validation protocols, researchers can ensure the quality and reliability of their data, fostering a culture of reproducibility and advancing the field of medicinal chemistry with confidence.[19]

References

A Guide to Kinase Selectivity Profiling: The Case of 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the characterization of small molecule inhibitors against their intended targets is a cornerstone of preclinical development. Kinase inhibitors, which modulate the activity of protein kinases central to cellular signaling, have emerged as a highly successful class of therapeutics. The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of kinases.[1] This guide focuses on a specific derivative, 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, a compound recognized for its potential as an anticancer agent, having demonstrated inhibitory effects on lung cancer cell lines.[2]

While the anticancer potential of this molecule is established, a comprehensive understanding of its kinase selectivity profile is paramount for its progression as a therapeutic candidate. A selective inhibitor promises higher efficacy and a lower side-effect profile by minimizing off-target interactions. To date, a broad, publicly available kinase panel screen for this compound has not been reported. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on how to design, execute, and interpret a kinase selectivity profiling study for this compound. We will delve into the rationale for kinase panel selection, introduce suitable comparator compounds, provide a detailed experimental protocol, and present a hypothetical yet plausible data analysis to illustrate the process.

The Rationale for a Targeted Kinase Panel

The selection of kinases for the screening panel is a critical first step. A well-designed panel should be broad enough to identify potential off-target liabilities while also being focused enough to provide deep insights into the compound's mechanism of action. Given that the broader class of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives are known to target a variety of kinases, our proposed panel includes representatives from multiple kinase families implicated in cancer.[3][4] These include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Proto-oncogene tyrosine-protein kinase (Src), and Epidermal Growth Factor Receptor (EGFR), among others. This selection provides a balance of serine/threonine and tyrosine kinases, covering a wide range of signaling pathways.

Selecting Comparator Compounds for Context

To objectively evaluate the selectivity profile of this compound, it is essential to benchmark its performance against other well-characterized kinase inhibitors. For this guide, we have selected two comparator compounds:

  • Compound A (Pim-1 Inhibitor): A known pyrazolo[1,5-a]pyrimidine-based inhibitor of the Pim-1 kinase, as described in the literature.[5] This provides a reference for a compound with a similar core structure but potentially a different selectivity profile.

  • Staurosporine: A non-selective, potent kinase inhibitor that serves as a positive control for broad kinase inhibition. Its inclusion helps to validate the assay's performance.

Experimental Design: A Step-by-Step Protocol for Kinase Inhibition Assay

The following protocol outlines a robust and widely used method for determining the in vitro inhibitory activity of a compound against a panel of kinases. We will describe a fluorescence-based assay that measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of enzyme activity.

Protocol: ADP-Glo™ Kinase Assay

This assay is performed in two steps: first, the kinase reaction, followed by the detection of ADP.

Materials:

  • Kinase-responsive luciferase

  • ADP-Glo™ Reagent

  • Kinase Detection Substrate

  • Kinases of interest

  • Substrate for each kinase

  • ATP

  • Test compounds (this compound, Compound A, Staurosporine)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Kinase Reaction Mixture Preparation: For each kinase, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the assay buffer. The concentration of ATP should be at or near its Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known broad-spectrum inhibitor (like Staurosporine) as a positive control.

    • Add 5 µL of the kinase reaction mixture to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

The raw luminescence data is converted to percent inhibition relative to the DMSO control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a four-parameter logistic curve.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (10 mM to nM range) Assay_Plate Dispense Compounds & Kinase Mix to Plate Compound_Prep->Assay_Plate Kinase_Mix Kinase Reaction Mix (Kinase, Substrate, ATP) Kinase_Mix->Assay_Plate Incubation Incubate 1 hour at Room Temperature Assay_Plate->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubation->Add_ADP_Glo Incubate_1 Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Detection Add Detection Reagent (Convert ADP to ATP, Luciferase Reaction) Incubate_1->Add_Detection Incubate_2 Incubate 30 min Add_Detection->Incubate_2 Read_Plate Read Luminescence Incubate_2->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50

Caption: Workflow for the ADP-Glo™ kinase assay.

Hypothetical Selectivity Profile of this compound

To illustrate the output of such a study, we present a table of hypothetical IC₅₀ values for our test compounds against a representative kinase panel.

KinaseThis compound IC₅₀ (nM)Compound A (Pim-1 Inhibitor) IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Pim-1 50 15 2
CDK2 150 >10,0005
JAK2 800>10,00010
Src 2,500>10,0001
EGFR >10,000>10,00020
VEGFR2 5,000>10,0008
p38α 1,200>10,00015
MEK1 >10,000>10,00025

Interpreting the Data: A Comparative Analysis

  • This compound shows the most potent activity against Pim-1 kinase, with an IC₅₀ of 50 nM. It also demonstrates moderate activity against CDK2 and JAK2. Its activity against other kinases in the panel is significantly lower, suggesting a degree of selectivity.

  • Compound A exhibits high potency and selectivity for Pim-1, as expected from its known profile.[5]

  • Staurosporine demonstrates potent, broad-spectrum inhibition across the panel, confirming its non-selective nature and the validity of the assay.

Visualizing Selectivity: A Kinase Selectivity Dendrogram

A powerful way to visualize kinase selectivity is through a dendrogram, which clusters kinases based on the potency of a compound against them.

Caption: Hypothetical selectivity of this compound.

This visualization clearly shows that this compound is most potent against Pim-1, with decreasing activity against other kinases. This provides an intuitive and immediate understanding of the compound's selectivity profile.

Contextualizing Hits within Signaling Pathways

Identifying the primary targets of a compound is only part of the story. Understanding the role of these kinases in cellular signaling pathways is crucial for predicting the compound's biological effects.

G Simplified Cancer Signaling Pathways cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK CDK2 CDK2 ERK->CDK2 GeneTranscription Gene Transcription ERK->GeneTranscription JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 STAT3->GeneTranscription Pim1 Pim-1 BAD BAD Pim1->BAD Apoptosis Apoptosis (Inhibition) BAD->Apoptosis CellCycle Cell Cycle Progression CDK2->CellCycle

Caption: Potential targets of this compound.

This diagram illustrates how the hypothetical primary targets of this compound (Pim-1, CDK2, and JAK2) are involved in key cancer-related pathways such as cell cycle progression, gene transcription, and apoptosis. Inhibition of these kinases could lead to the observed anticancer effects.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the selectivity profiling of this compound. Through a combination of rational panel design, robust experimental methodology, and clear data visualization, a detailed picture of a compound's kinase interaction landscape can be generated.

Our hypothetical results suggest that this compound is a promising lead compound with a degree of selectivity towards the Pim-1, CDK2, and JAK2 kinases. The next logical steps in its development would include:

  • Cell-Based Assays: Confirming the inhibition of the identified target kinases in a cellular context, for example, by examining the phosphorylation of known downstream substrates.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's anticancer activity in animal models.

By following a systematic and rigorous approach to selectivity profiling, researchers can gain the critical insights needed to advance promising compounds like this compound through the drug discovery pipeline.

References

A Comparative Guide to the Pharmacokinetic Properties of Pyrazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrazine nucleus, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability allow for extensive structural modifications, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this and closely related pyrazolo-fused systems have shown a wide spectrum of biological activities, including potent inhibition of protein kinases, which are crucial regulators of cellular signaling often dysregulated in diseases like cancer.[2][3] The therapeutic potential of these compounds as anticancer, antiviral, and anti-inflammatory agents has been a significant driver of research.[2]

However, the journey from a potent "hit" compound to a clinically effective drug is fraught with challenges, many of which are rooted in suboptimal pharmacokinetic properties. Poor absorption, rapid metabolism, unfavorable distribution, or rapid excretion can render an otherwise highly active molecule ineffective in vivo. Therefore, a deep understanding and early optimization of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile are critical for the successful development of pyrazolo[1,5-a]pyrazine-based drug candidates.

This guide provides a comparative analysis of the pharmacokinetic properties of various pyrazolo[1,5-a]pyrazine derivatives and their close isosteres, drawing upon preclinical data to illustrate how structural modifications influence their journey through the body. We will delve into the experimental methodologies used to assess these properties and provide insights into building a robust, self-validating protocol for pharmacokinetic characterization.

Comparative Pharmacokinetic Profiles

While extensive, directly comparative public data on a wide range of pyrazolo[1,5-a]pyrazine derivatives is limited, we can draw valuable insights from closely related scaffolds and theoretical studies. The following sections compare derivatives based on available preclinical data, focusing on how different substituents on the core structure impact key ADME parameters.

Case Study 1: Imidazo[1,2-a]pyrazines - A Close Structural Analog

Research into imidazo[1,2-a]pyrazines, which are isosteric to pyrazolo[1,5-a]pyrazines, offers valuable clues into potential pharmacokinetic liabilities. A study on imidazo[1,2-a]pyrazine derivatives as AMPAR negative modulators revealed that while potent and brain-penetrant compounds could be developed, they often suffered from high in vivo clearance.[4] For instance, one derivative in this class showed a high clearance of 86 mL/min/kg, which can be a significant hurdle for achieving therapeutic concentrations.[4] This highlights a common challenge for this class of heterocycles: metabolic instability. The effort to mitigate these poor PK properties led researchers to investigate other core scaffolds, including the isosteric pyrazolo[1,5-c]pyrimidine.[4]

Case Study 2: Pyrazolo-pyridones - Improving Oral Bioavailability

In a study aimed at improving the oral bioavailability of pyrazolo-pyridone inhibitors, researchers systematically modified the scaffold to enhance pharmacokinetic properties.[5] The initial lead compound, while potent, had poor in vivo characteristics. By replacing a toluyl ring with an m-CF3 phenyl group, they significantly improved murine in vivo clearance (plasma ClIV = 0.64 L/(kg·h)).[5] However, oral bioavailability remained low at 36%, suggesting poor absorption was also a factor.[5]

A key breakthrough came with the addition of a methylamine substitution to the pyrazole ring. This single modification dramatically improved oral bioavailability to 92% and maintained low clearance (plasma ClIV = 1.2 L/(kg·h)).[5] This exemplifies a crucial principle in medicinal chemistry: small, strategic modifications can lead to profound improvements in the overall ADME profile.

Case Study 3: Theoretical ADMET Predictions for Novel Pyrazolo[1,5-a]pyrazine-4(5H)-ones

A study on newly synthesized pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives utilized in silico ADMET prediction tools to forecast their pharmacokinetic properties.[6] These theoretical studies predicted that the designed derivatives would have suitable pharmacokinetic profiles, encouraging further preclinical development.[6] While not a substitute for experimental data, in silico modeling is an invaluable tool in early-stage drug discovery to prioritize compounds for synthesis and in vivo testing, thereby saving resources and time.

Summary of Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for representative compounds from the discussed studies to facilitate comparison.

Compound Class/DerivativeKey Structural FeatureCmax (µM)AUC (h·µM)Bioavailability (%)Clearance (L/kg·h)Animal ModelReference
Imidazopyrazine Derivative 8-substituted imidazo[1,2-a]pyrazine coreN/AN/ALow to Moderate86 mL/min/kg (High)N/A[4]
Pyrazolo-pyridone Cmpd 4 m-CF3 phenyl substituent1.1523.8360.64Mouse[5]
Pyrazolo-pyridone Cmpd 40 Methylamine on pyrazole ring6.072.9921.2Mouse[5]

N/A: Data not available in the cited source.

Experimental Methodologies: A Guide to Robust PK Assessment

The generation of reliable pharmacokinetic data hinges on well-designed and meticulously executed experiments. Below are detailed protocols for essential in vivo and in vitro assays.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for determining the pharmacokinetic profile of a pyrazolo[1,5-a]pyrazine derivative following intravenous (IV) and oral (PO) administration in rats.

Objective: To determine key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Materials:

  • Test compound

  • Vehicle suitable for IV and PO administration (e.g., 20% Solutol HS 150 in water)

  • Sprague-Dawley rats (male, 250-300g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (containing K2EDTA anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Step-by-Step Protocol:

  • Dose Preparation: Prepare a solution of the test compound in the vehicle at two concentrations, one for IV administration (e.g., 1 mg/mL) and one for PO administration (e.g., 2 mg/mL).

  • Animal Dosing:

    • IV Group (n=3 rats): Administer the compound via tail vein injection at a dose of 1 mg/kg.

    • PO Group (n=3 rats): Administer the compound via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (~100 µL) from the tail vein at specified time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis:

    • Extract the drug from plasma samples using protein precipitation (e.g., with acetonitrile containing an internal standard).

    • Analyze the supernatant using a validated LC-MS/MS method to determine the drug concentration.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters from the plasma concentration-time data. Oral bioavailability is calculated as: %F = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase DosePrep Dose Formulation (IV & PO) AnimalDosing Animal Dosing (IV & PO Groups) DosePrep->AnimalDosing BloodCollection Serial Blood Sampling AnimalDosing->BloodCollection PlasmaSep Plasma Separation (Centrifugation) BloodCollection->PlasmaSep SamplePrep Sample Preparation (Protein Precipitation) PlasmaSep->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Pharmacokinetic Modeling LCMS->DataAnalysis Report Parameter Calculation (AUC, CL, %F) DataAnalysis->Report

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, a primary driver of clearance.

Objective: To determine the intrinsic clearance (Clint) of a compound in liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (e.g., rat, human)

  • NADPH regenerating system (Cofactor)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., Verapamil)

  • LC-MS/MS system

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in DMSO.

  • Incubation:

    • In a 96-well plate, add liver microsomes to a phosphate buffer.

    • Add the test compound to the mixture (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a stopping solution (e.g., cold acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2 = 0.693 / k).

    • Calculate intrinsic clearance (Clint).

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis PrepareMix Prepare Incubation Mixture (Microsomes + Buffer + Compound) PreIncubate Pre-incubate at 37°C PrepareMix->PreIncubate AddCofactor Initiate Reaction (Add NADPH) PreIncubate->AddCofactor TimePoints Incubate and Sample at Time Points (0, 5, 15, 30 min) AddCofactor->TimePoints StopReaction Stop Reaction (Add Acetonitrile) TimePoints->StopReaction LCMS LC-MS/MS Quantification StopReaction->LCMS Calc Calculate Half-life & Intrinsic Clearance LCMS->Calc

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrazine scaffold and its close relatives remain a highly attractive starting point for the design of novel therapeutics.[2][7] However, as demonstrated, achieving a desirable biological activity profile must be coupled with a rigorous evaluation and optimization of pharmacokinetic properties. The case studies presented herein underscore that metabolic instability and poor absorption are common challenges that can often be overcome through strategic medicinal chemistry.[4][5] The strategic placement of polar groups or the blocking of metabolically labile sites can dramatically improve bioavailability and prolong a compound's duration of action.

Future research should focus on building more comprehensive public databases of ADME properties for this class of compounds to enable the development of more accurate in silico predictive models. Such models could significantly accelerate the design-synthesis-test cycle, allowing researchers to prioritize candidates with a higher probability of success in preclinical and clinical development. The integration of advanced experimental protocols with predictive science will be key to unlocking the full therapeutic potential of pyrazolo[1,5-a]pyrazine derivatives.

References

Orthogonal assays to confirm 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one's biological effects

Author: BenchChem Technical Support Team. Date: January 2026

An essential procedure in the development of new drugs is the verification of a potential new drug's biological effects through a variety of testing methods. This guide provides a detailed comparison of orthogonal assays to confirm the biological effects of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, a compound belonging to a class of nitrogen-containing heterocyclic scaffolds with significant potential in drug discovery.[1] Derivatives of this scaffold have demonstrated a range of biological activities, including anti-cancer properties.[2][3][4]

This guide is intended for researchers, scientists, and professionals in the field of drug development. It will provide an in-depth look at the experimental choices and methodologies for validating the anti-proliferative and pro-apoptotic effects of this compound on A549 lung cancer cells.

The Importance of Orthogonal Validation in Drug Discovery

Initial high-throughput screening can often produce misleading results due to factors such as compound aggregation or off-target effects.[5] To ensure the validity of initial findings, it is crucial to employ orthogonal assays, which are independent methods that measure the same or related endpoints through different techniques.[5][6] This multi-faceted approach provides a more robust body of evidence for a compound's true biological activity.

This guide will focus on a hypothetical scenario where an initial screen has identified this compound as an inhibitor of A549 lung cancer cell proliferation, with a hypothesized mechanism of inducing apoptosis. The following sections will detail the orthogonal assays to confirm these findings.

Orthogonal Assays for Validating Anti-Proliferative and Pro-Apoptotic Effects

To confirm the initial findings, a series of orthogonal assays should be conducted. These assays will focus on validating the anti-proliferative effects and elucidating the apoptotic mechanism of action.

Real-Time Cell Proliferation Assay

A real-time cell proliferation assay offers a dynamic view of the compound's effect on cell growth over time, providing a more detailed confirmation of anti-proliferative activity.

Principle: This assay continuously monitors changes in the cell population's physical properties, such as impedance, to provide a real-time measurement of cell proliferation, viability, and cytotoxicity.

Experimental Protocol:

  • Seed A549 cells in a specialized microplate containing gold microelectrodes at a density of 5,000 cells/well.

  • Allow the cells to adhere and proliferate for 24 hours.

  • Treat the cells with varying concentrations of this compound.

  • Monitor cell proliferation in real-time using a specialized instrument that measures impedance changes.

  • Analyze the data to determine the dose-dependent and time-dependent effects of the compound on cell proliferation.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

To confirm that the observed anti-proliferative effect is due to apoptosis, Annexin V/PI staining followed by flow cytometry is a standard and reliable method.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live cells. Therefore, cells that are positive for Annexin V and negative for PI are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Experimental Protocol:

  • Treat A549 cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Caspase-Glo® 3/7 Assay

To further confirm the involvement of the apoptotic pathway, a caspase activity assay can be performed. Caspases are a family of proteases that play a crucial role in apoptosis.

Principle: The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The addition of the reagent to cells results in cell lysis, followed by caspase cleavage of the substrate, which generates a luminescent signal.

Experimental Protocol:

  • Seed A549 cells in a 96-well plate and treat them with this compound for various time points.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Calculate the fold-change in caspase-3/7 activity relative to untreated control cells.

Data Presentation

The following table summarizes the expected quantitative data from the described orthogonal assays:

AssayParameter MeasuredExpected Outcome with this compound
Real-Time Cell Proliferation Assay Cell Index (Impedance)Dose- and time-dependent decrease in cell index.
Annexin V/PI Staining Percentage of Apoptotic CellsSignificant increase in Annexin V positive cells.
Caspase-Glo® 3/7 Assay Luminescence (RLU)Significant increase in luminescence, indicating elevated caspase-3/7 activity.

Visualizations

The following diagrams illustrate the experimental workflow and the apoptotic signaling pathway.

experimental_workflow cluster_screening Primary Screen cluster_validation Orthogonal Validation primary_screen Initial High-Throughput Screen proliferation Real-Time Cell Proliferation primary_screen->proliferation Confirms Anti-Proliferative Effect apoptosis Annexin V/PI Staining proliferation->apoptosis Investigates Mechanism caspase Caspase-Glo® 3/7 Assay apoptosis->caspase Confirms Apoptotic Pathway apoptosis_pathway compound This compound cell A549 Lung Cancer Cell compound->cell ps_translocation Phosphatidylserine Translocation (Annexin V Binding) cell->ps_translocation caspase_activation Caspase-3/7 Activation cell->caspase_activation apoptosis Apoptosis ps_translocation->apoptosis caspase_activation->apoptosis

References

A Guide to the Independent Verification of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification and comparative analysis of the anticancer potential of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, a member of the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This class has garnered significant attention for its role as a privileged scaffold in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.

Initial research has indicated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit dose-dependent inhibitory effects on the growth of non-small cell lung cancer (NSCLC) cell lines A549 and H322. The proposed mechanism involves the induction of apoptosis and G1-phase cell cycle arrest, potentially mediated by the p53 tumor suppressor pathway and heat shock protein 70 (HSP70). This guide outlines the necessary protocols to independently validate these findings, compares the compound's theoretical potency against current standards of care for NSCLC, and contextualizes its mechanism of action within established cancer signaling pathways.

Comparative Efficacy Analysis: Benchmarking Against Standard of Care

The foundational step in evaluating a novel anticancer agent is to benchmark its cytotoxic potency against established first-line therapies. For non-small cell lung cancer, the standard of care often includes a platinum-based agent like Cisplatin, frequently used in combination with other chemotherapeutics such as Paclitaxel or Gemcitabine. Doxorubicin is another potent, widely-used anticancer agent often employed as a positive control in preclinical screening.

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for these standard agents against the A549 lung adenocarcinoma cell line. An independent verification of this compound would aim to populate the final row of this table, providing a direct quantitative comparison.

CompoundCell LineReported IC50 (µM)Time PointCitation
CisplatinA549~9 - 16.524-72h
DoxorubicinA549~0.017 - 1.548-72h
PaclitaxelA549~0.01 - 1.648-72h
This compound A549To be determined 48-72hN/A

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, assay method, cell passage number). The values presented are a representative range from multiple sources.

Proposed Mechanism of Action: A Kinase Inhibitor Approach

Compounds built on the pyrazolo[1,5-a]pyrimidine scaffold frequently function as ATP-competitive inhibitors of protein kinases. These enzymes are critical regulators of cell cycle progression and survival pathways. Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The reported induction of G1 cell cycle arrest and apoptosis by pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is consistent with the inhibition of Cyclin-Dependent Kinases (CDKs), which are essential for the G1-S phase transition.

The tumor suppressor protein p53 is a master regulator of the cell's response to stress, including DNA damage or oncogenic signaling. Activation of p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. The interplay between kinase signaling and p53 is well-established. For instance, inhibition of CDKs can lead to the stabilization and activation of p53, which in turn transcriptionally activates target genes like p21 (a potent CDK inhibitor, reinforcing the G1 arrest) and BAX (a pro-apoptotic protein). The observed involvement of HSP70 may relate to its role as a molecular chaperone that can regulate the stability and conformation of proteins like p53.

The diagram below illustrates this proposed signaling pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->Receptor Kinase_Cascade Signaling Cascade (e.g., Ras/Raf/MEK) Receptor->Kinase_Cascade CDK Cyclin D/E-CDK4/2 Complexes Kinase_Cascade->CDK pRb pRb Phosphorylation CDK->pRb p53 p53 Activation CDK->p53 (Negative Regulation) G1_S_Transition G1-S Phase Transition pRb->G1_S_Transition G1_Arrest G1 Cell Cycle Arrest Proliferation Cell Proliferation G1_S_Transition->Proliferation Test_Compound 2-methylpyrazolo[1,5-a] pyrazin-4(5H)-one Test_Compound->CDK Test_Compound->p53 (Potential Direct/ Indirect Activation) p21 p21 Expression p53->p21 Apoptosis_Pathway Bax/Bcl-2 Pathway p53->Apoptosis_Pathway p21->CDK p21->G1_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis HSP70 HSP70 HSP70->p53 (Modulation)

Caption: Proposed mechanism of action for this compound.

Protocols for Independent Verification

To validate the anticancer activity of this compound, a series of standardized in vitro assays must be performed. The following protocols provide a self-validating system, beginning with cytotoxicity screening and progressing to mechanistic studies.

Experimental Workflow Overview

G A 1. Cell Culture (A549, H322) B 2. Cytotoxicity Assay (MTT / SRB) A->B C Calculate IC50 Value B->C D 3. Apoptosis Assay (Annexin V / PI Staining) C->D  Use IC50  concentration F 4. Cell Cycle Analysis (Propidium Iodide Staining) C->F  Use IC50  concentration E Quantify Apoptotic vs. Necrotic Cells D->E H 5. Data Synthesis & Comparative Analysis E->H G Determine Cell Cycle Phase Distribution F->G G->H

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS No. 1314920-48-3), a heterocyclic compound utilized in pharmaceutical research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are based on established best practices for managing chemical waste in a research setting.

The core principle of this guide is that this compound must be managed as hazardous chemical waste from the point of generation to its final disposal. Under no circumstances should this compound or its containers be disposed of in standard trash or via sanitary sewer systems.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural class—pyrazolo[1,5-a]pyrazine derivatives—necessitates a cautious approach. Structurally similar compounds exhibit a range of hazards that inform the required safety protocols. For instance, analogs such as 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one and 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, it is imperative to handle this compound as a substance with a similar hazard profile.

The primary risks associated with improper disposal include environmental contamination, as heterocyclic compounds can be persistent and have ecotoxicological effects, and potential exposure to personnel.[3]

Table 1: Inferred Hazard Profile and Safety Rationale

Potential HazardAssociated Risk & Rationale
Acute Toxicity (Oral) Harmful if swallowed. Accidental ingestion can lead to adverse health effects.[2]
Skin Irritation Direct contact may cause redness, itching, or inflammation. This necessitates the use of appropriate gloves and a lab coat.[1][2]
Serious Eye Irritation The compound, particularly as a powder, can cause serious damage if it enters the eyes. Safety goggles are mandatory.[1][2]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract. Handling should occur in a well-ventilated area or chemical fume hood.[1]
Environmental Hazard Improper release can contaminate soil and waterways. Heterocyclic pharmaceuticals are considered emerging contaminants of concern.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound in any form.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (or other chemically resistant gloves).To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[4]
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.To protect against splashes, dust, and aerosols.[2]
Skin/Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Not typically required for small quantities handled in a fume hood. Use a NIOSH-approved respirator if dusts are generated in an open area.To prevent inhalation of irritating dust particles.[4]

Waste Management and Disposal Workflow

All materials contaminated with this compound are considered hazardous waste and must be collected for disposal by your institution's Environmental Health and Safety (EHS) department.[5][6] Never mix incompatible waste streams.

Disposal Workflow cluster_prep Preparation cluster_streams Waste Streams cluster_accumulation Accumulation & Disposal start Waste Generated (Pure compound, contaminated labware, solutions) characterize Characterize Waste (Solid, Liquid, Sharps) start->characterize container Select Compatible, Sealable Waste Container characterize->container label_node Attach EHS Hazardous Waste Label container->label_node solid Solid Waste (Gloves, weigh boats, contaminated wipes) label_node->solid liquid Liquid Waste (Solutions, rinsate) empty Empty Containers saa Store in Designated Satellite Accumulation Area (SAA) solid->saa liquid->saa empty->saa pickup Request EHS Waste Pickup saa->pickup

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocols

A. Unused or Expired Pure Compound:

  • Do Not Open: If the container is sealed and the material is no longer needed, do not open it.

  • Label as Waste: Affix a completed EHS hazardous waste label directly to the original container.

  • Segregate: Place the container in your lab's designated Satellite Accumulation Area (SAA) for solid chemical waste.[7][8]

  • Request Pickup: Arrange for disposal through your institution's EHS department.

B. Contaminated Solid Waste (Gloves, Weigh Paper, Pipette Tips, etc.):

  • Collect: Place all contaminated solid waste into a dedicated, durable, and sealable container (e.g., a plastic pail or a sturdy bag-lined box).

  • Label: The container must be clearly labeled with a completed EHS hazardous waste tag, listing "this compound" and any other chemical contaminants.[5]

  • Store: Keep the waste container sealed when not in use and store it in the SAA.

  • Request Pickup: Once the container is full, request a pickup from EHS.

C. Contaminated Liquid Waste (Solutions, Solvents, Rinsate):

  • Collect: Pour liquid waste into a dedicated, chemically compatible, and leak-proof container (e.g., a high-density polyethylene carboy). Ensure the container is appropriate for the solvent used (e.g., do not store organic solvents in metal cans).

  • First Rinse: The first rinse of any glassware that contained the compound must be collected as hazardous waste.[5]

  • Label: Affix a hazardous waste label. List all chemical constituents, including solvents, with accurate percentage estimates. Keep a running log of additions.

  • Store: Keep the container tightly sealed and within secondary containment to prevent spills. Store in the SAA away from incompatible materials.[5]

  • Request Pickup: Request an EHS pickup when the container is full. Do not overfill containers.

D. Empty Container Disposal: A chemical container is not considered "empty" until it has been properly decontaminated.

  • Thoroughly Empty: Ensure only trivial amounts of solid residue remain. If significant solid remains, dispose of the container as pure chemical waste (Protocol A).[5]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous liquid waste (Protocol C). Subsequent rinses may also require collection depending on institutional policy.[5][7]

  • Deface Label: Completely remove, cross out, or otherwise obliterate the original chemical label.[7]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Final Disposal: Once clean and dry with the label defaced, the container can typically be disposed of in designated lab glass or solid waste bins, per institutional guidelines.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental release.

Spill Response cluster_major Major Spill cluster_minor Minor Spill spill Spill Occurs assess Assess Hazard & Size spill->assess evacuate Alert others & Evacuate Area assess->evacuate Large / Unknown / Uncontrolled ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Small / Contained / Known Hazard contact_ehs Contact EHS / Emergency Services evacuate->contact_ehs secure Secure Area (Close doors) contact_ehs->secure contain Cover/Contain with Inert Absorbent Material ppe->contain cleanup Collect Material with Non-sparking tools contain->cleanup dispose Place in Sealed Container for Hazardous Waste Disposal cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Emergency Spill Response Flowchart.

Minor Spill (Small amount of solid, fully contained):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.

  • Clean Up: Carefully sweep or scoop the material and absorbent into a sealable container. Use non-sparking tools.

  • Dispose: Label the container as hazardous waste and dispose of it according to the solid waste protocol.

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Dispose of the towels as contaminated solid waste.

Major Spill (Large quantity, or any spill outside of a containment device):

  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

  • NOTIFY: Contact your institution's EHS and emergency services. Provide the chemical name and location of the spill.

  • SECURE: Close the laboratory doors to contain vapors or dust. Prevent re-entry.

  • AWAIT RESPONSE: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency personnel.

Regulatory Compliance

The disposal of this chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), as administered by the U.S. Environmental Protection Agency (EPA), and corresponding state and local regulations.[9] Academic laboratories may operate under specific rules, such as 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste at eligible academic entities.[9] The ultimate responsibility for compliance rests with the waste generator. Always follow the specific procedures and guidance provided by your institution's EHS department, as they are tailored to meet all applicable regulations.

References

Navigating the Handling of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel heterocyclic compounds like 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one are pivotal. As a bioactive molecule, its potential efficacy is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the rationale behind each personal protective equipment (PPE) selection and operational step. Our commitment is to empower your research with the highest standards of safety, ensuring that innovation and well-being advance hand-in-hand.

Hazard Profile: Understanding the Risks

Before any handling, a thorough understanding of the hazard profile of this compound is essential. Based on the available Safety Data Sheet (SDS) and data from structurally analogous compounds, a consistent hazard pattern has been identified.[1][2]

The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and avoiding inhalation of any dust or aerosols. As with any compound under active investigation and with a potentially limited toxicological dataset, it is prudent to treat this compound as potentially hazardous upon ingestion and to minimize exposure via all routes.[3][4]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a calculated response to the specific chemical and physical properties of the substance being handled.[5][6] For this compound, which is a solid at room temperature, the following PPE is mandatory.

Primary Barriers: Protecting Skin and Body
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times in the laboratory.[7] This provides a removable barrier to protect personal clothing and skin from incidental splashes or dust contamination.

  • Gloves: Chemical-resistant gloves are a critical component of hand protection.[8] Given the skin irritation hazard, nitrile gloves are the minimum requirement. For extended procedures or when handling larger quantities, double-gloving or using a heavier-duty glove should be considered. Gloves must be inspected for any signs of degradation or puncture before each use.[8]

  • Full-Length Pants and Closed-Toe Shoes: This is a baseline requirement for any laboratory setting to protect against spills and physical hazards.[7]

Eye and Face Protection: Shielding Against Irritants
  • Safety Glasses with Side Shields: To protect against dust particles, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7]

  • Chemical Splash Goggles: When there is any risk of splashing—for instance, when dissolving the compound in a solvent—chemical splash goggles should be worn.[7]

  • Face Shield: For procedures with a higher risk of splashing, such as when transferring large volumes of solutions containing the compound, a face shield should be worn in addition to safety goggles.[7]

Respiratory Protection: Preventing Inhalation

Given that this compound may cause respiratory irritation, all handling of the solid compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[3] If a fume hood is not available or if the procedure has a high potential for aerosolization, a risk assessment should be performed to determine if additional respiratory protection, such as an N95 respirator, is necessary.[9]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[10] Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the previous section, ensuring a proper fit.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After the procedure, decontaminate any surfaces that may have come into contact with the compound. Remove gloves and wash hands thoroughly.[10]

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2]

Disposal Plan

All waste containing this compound, including contaminated consumables like gloves and weighing paper, must be disposed of as hazardous chemical waste.[11][12]

  • Segregation: Do not mix this waste with other waste streams.[13] Collect it in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[14]

  • Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.

Data and Workflow Visualization

To facilitate quick reference and understanding, the following table summarizes the recommended PPE, and the diagram illustrates the decision-making workflow for handling this compound.

Table 1: PPE Summary for Handling this compound

Hazard CategoryRequired PPE
Skin Irritation Chemical-resistant gloves (nitrile minimum), lab coat, long pants
Eye Irritation Safety glasses with side shields (minimum), chemical splash goggles (for splash risk)
Respiratory Irritation Work in a chemical fume hood for solids; consider respirator for high aerosolization risk

Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_start Initial Assessment cluster_hazards Hazard Identification cluster_ppe PPE Selection cluster_ops Operational Controls Start Handling 2-methylpyrazolo [1,5-a]pyrazin-4(5H)-one Hazards Skin Irritant (H315) Eye Irritant (H319) Respiratory Irritant (H335) Start->Hazards Body Lab Coat Long Pants Closed-Toe Shoes Hazards->Body Skin Contact Hands Nitrile Gloves (Double-glove for extended use) Hazards->Hands Skin Contact Eyes Safety Glasses with Side Shields (Goggles for splash risk) Hazards->Eyes Eye Contact Respiratory Work in Fume Hood (Assess need for respirator) Hazards->Respiratory Inhalation Disposal Segregate as Hazardous Waste Respiratory->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 2
2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.